2-Hydroxyglutarate-13C5 Disodium Salt
Description
BenchChem offers high-quality 2-Hydroxyglutarate-13C5 Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyglutarate-13C5 Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
153.08 g/mol |
IUPAC Name |
2-hydroxy(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
HWXBTNAVRSUOJR-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)O |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxyglutarate-13C5 Disodium Salt: A Core Tool in Metabolic Research
This guide provides a comprehensive technical overview of 2-Hydroxyglutarate-13C5 Disodium Salt, a critical tool for researchers, scientists, and drug development professionals engaged in the study of cancer metabolism and related fields. We will delve into the fundamental properties of this stable isotope-labeled compound, its synthesis, and its pivotal role in the accurate quantification of the oncometabolite 2-hydroxyglutarate (2-HG). This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.
The Significance of 2-Hydroxyglutarate in Cancer Metabolism
Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes are a prominent feature in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH1 and IDH2 confer a neomorphic (new) enzymatic function: the NADPH-dependent reduction of α-KG to the R-enantiomer of 2-hydroxyglutarate (R-2-HG, also known as D-2-HG).[1][2] This leads to the accumulation of 2-HG at millimolar concentrations within tumors, profoundly impacting cellular physiology.
2-HG is now recognized as an oncometabolite due to its ability to competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This inhibition leads to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis. The presence and concentration of 2-HG are therefore critical biomarkers for diagnosing and monitoring IDH-mutant cancers and for assessing the efficacy of targeted therapies.
2-Hydroxyglutarate-13C5 Disodium Salt: A Chemist's Perspective
To accurately quantify endogenous metabolites like 2-HG, which are present in complex biological matrices, stable isotope-labeled internal standards are indispensable. 2-Hydroxyglutarate-13C5 Disodium Salt is the gold standard for the quantitative analysis of 2-HG by mass spectrometry and nuclear magnetic resonance spectroscopy.
Chemical and Physical Properties
The key properties of 2-Hydroxyglutarate-13C5 Disodium Salt are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₆Na₂O₅ | [4][5] |
| Molecular Weight | 197.04 g/mol | [4][5] |
| CAS Number | 1648909-80-1 | [4][5] |
| Appearance | White to off-white powder | [5] |
| Purity | >98% | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | [5] |
| Storage | -20°C, under inert atmosphere, protected from moisture | [5] |
Synthesis and Quality Control
The synthesis of uniformly ¹³C-labeled 2-hydroxyglutarate is a multi-step process that typically starts from a commercially available ¹³C-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled glutamate derivative. While detailed synthetic schemes are often proprietary, the general approach involves the chemo-enzymatic conversion of the labeled precursor to ¹³C₅-α-ketoglutarate, followed by a reduction step to yield ¹³C₅-2-hydroxyglutarate.[6]
Quality control is paramount to ensure the reliability of quantitative data. The quality of 2-Hydroxyglutarate-13C5 Disodium Salt is assessed through a combination of techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five ¹³C atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the ¹³C labels.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity of the compound.
A certificate of analysis from a reputable supplier will provide detailed information on the purity and isotopic enrichment of the specific lot.[7][8]
Applications in Metabolic Research
The primary application of 2-Hydroxyglutarate-13C5 Disodium Salt is as an internal standard for the accurate quantification of 2-HG in various biological samples, including tumor tissues, plasma, and cell extracts.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common platform for the sensitive and specific quantification of 2-HG. The use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation, extraction efficiency, and matrix effects during ionization.
Caption: Workflow for the quantitative analysis of 2-HG using LC-MS/MS with a ¹³C₅-labeled internal standard.
-
Tissue Homogenization:
-
Internal Standard Spiking:
-
Add a known amount of 2-Hydroxyglutarate-13C5 Disodium Salt solution to the homogenate. The concentration of the internal standard should be in the mid-range of the expected endogenous 2-HG concentrations.
-
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction by adding chloroform and water to the methanol homogenate to achieve a final ratio of 2:1:1 (methanol:chloroform:water).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase containing the polar metabolites, including 2-HG.
-
-
Sample Derivatization (for chiral separation):
-
To separate the D- and L-enantiomers of 2-HG, derivatization with a chiral reagent such as (+)-o,o-diacetyl-L-tartaric anhydride (DATAN) can be performed.[10][11] This creates diastereomers that can be separated on a standard C18 column.
-
Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the derivatization reagent and incubate as required by the specific protocol.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of underivatized 2-HG or a C18 column for the derivatized diastereomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The MRM transitions to monitor are:
-
Endogenous 2-HG: m/z 147 -> m/z 129
-
¹³C₅-2-HG Internal Standard: m/z 152 -> m/z 134
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous 2-HG and the ¹³C₅-2-HG internal standard.
-
Calculate the concentration of endogenous 2-HG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled 2-HG and a fixed concentration of the internal standard.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying metabolic pathways and can be used to detect and quantify 2-HG in tissue extracts.[12] While less sensitive than MS, NMR provides valuable structural information and can be used to trace the flow of ¹³C labels through metabolic pathways.
Caption: Workflow for the analysis of 2-HG using NMR spectroscopy with a ¹³C₅-labeled internal standard.
-
Tissue Extraction:
-
Perform a perchloric acid extraction of the tumor tissue to precipitate proteins and extract small molecule metabolites.[13]
-
Neutralize the extract and remove the perchlorate salt by centrifugation.
-
-
Sample Preparation for NMR:
-
Lyophilize the neutralized extract to dryness.
-
Reconstitute the dried extract in a known volume of deuterium oxide (D₂O) containing a known concentration of 2-Hydroxyglutarate-13C5 Disodium Salt as an internal standard for quantification.[13]
-
Adjust the pH of the sample to around 7.0.
-
Transfer the sample to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a one-dimensional (1D) ¹³C spectrum with proton decoupling.
-
Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can be used to resolve overlapping signals and confirm the identity of 2-HG.[13][14]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic resonances of 2-HG and the ¹³C₅-2-HG internal standard.
-
Quantify the endogenous 2-HG by comparing the integral of its characteristic peaks to the integral of the corresponding peaks of the known concentration of the internal standard.
-
Trustworthiness and Self-Validating Systems
The use of a stable isotope-labeled internal standard like 2-Hydroxyglutarate-13C5 Disodium Salt is the cornerstone of a self-validating analytical system. By adding the internal standard at the earliest stage of sample preparation, it experiences the same processing and analytical variability as the endogenous analyte. The ratio of the analyte to the internal standard remains constant, even if there are losses during extraction or variations in instrument response. This ensures the accuracy and precision of the final quantitative result.
To further enhance the trustworthiness of your data, consider the following:
-
Method Validation: Fully validate your analytical method according to established guidelines, including assessments of linearity, accuracy, precision, and stability.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations of 2-HG in each analytical run to monitor the performance of the assay.
-
System Suitability Tests: Perform system suitability tests before each analytical run to ensure that the LC-MS or NMR system is performing optimally.
Conclusion
2-Hydroxyglutarate-13C5 Disodium Salt is an essential tool for researchers investigating the role of the oncometabolite 2-HG in cancer and other diseases. Its use as an internal standard in LC-MS/MS and NMR-based analytical methods enables the accurate and precise quantification of endogenous 2-HG, providing reliable data for basic research, clinical diagnostics, and drug development. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their findings in this rapidly evolving field.
References
- Extraction of Metabolome From Tissue/Organ. (2017, January 19). Protocol by: Z.Hu. Revised by: L. Zacharias.
- Pichumani, K., et al. (2015). Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas. Metabolites, 5(3), 496-508.
- Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.
- Yan, H., et al. (2009). IDH1 and IDH2 mutations in gliomas. The New England Journal of Medicine, 360(8), 765–773.
- Baek, H. M., et al. (2018). 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts. PLoS One, 13(9), e0203095.
- L-α-Hydroxyglutaric acid-13C5 disodium salt analytical standard. Sigma-Aldrich.
- Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Technologies.
- Miura, N., et al. (2021).
- Struys, E. A., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54388.
- Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies.
- Wiedemann, J., et al. (2021). Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms. Frontiers in Molecular Biosciences, 8, 749322.
- Certificate of Analysis: Disodium (R)
- (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. ANEXIB Chemicals.
- Pichumani, K., et al. (2015).
- D-α-Hydroxyglutaric acid- 13 C 5 disodium salt. Sigma-Aldrich.
- Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis, 12(16), 1149-1159.
- 2-Hydroxyglutar
- Metallo, C. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–196.
- Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of St Andrews.
- 2-hydroxyglutar
- Gryff-Keller, A., et al. (2002). 1H and 13C NMR study of 2‐hydroxyglutaric acid and its lactone. Magnetic Resonance in Chemistry, 40(12), 799-804.
- NMR sample prepar
- Yin, F., et al. (2020).
- Certificate of Analysis: L-a-Hydroxyglutaric acid disodium salt. APExBIO.
- Koot, W., et al. (1993). Chemo-enzymatic synthesis of specifically stable-isotope labelled L-glutamic acid and 2-oxoglutaric acid. Recueil des Travaux Chimiques des Pays-Bas, 112(11), 577-582.
- Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System.
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
- DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%).
- Overview of 13c Metabolic Flux Analysis.
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). RSC Publishing.
- Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30.
- Zhang, H., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)
- (2S)
Sources
- 1. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. southalabama.edu [southalabama.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. anexib.com [anexib.com]
- 5. D-α-羟基戊二酸-13C5 二钠盐 ≥99 atom % 13C, ≥94% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. cri.utsw.edu [cri.utsw.edu]
- 10. lcms.cz [lcms.cz]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2-Hydroxyglutarate-13C5 Disodium Salt chemical properties
Content Type: In-Depth Technical Reference Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
2-Hydroxyglutarate-13C5 (2-HG-13C5) Disodium Salt is the stable isotope-labeled analog of the oncometabolite 2-hydroxyglutarate (2-HG). It serves as the "gold standard" internal standard (IS) for the absolute quantification of 2-HG in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The precise quantification of 2-HG is critical in oncology because the accumulation of the D-(R)-enantiomer is a direct biomarker for gain-of-function mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2), commonly found in gliomas and acute myeloid leukemia (AML). This guide details the physicochemical properties, handling protocols, and analytical workflows required to utilize this compound effectively in metabolic flux analysis and clinical biomarker validation.
Chemical & Physical Specifications
The disodium salt form is preferred over the free acid due to its superior solubility in aqueous buffers, making it ideal for preparing stock solutions in metabolomics workflows.
| Property | Specification |
| Compound Name | 2-Hydroxyglutarate-13C5 Disodium Salt |
| Synonyms | |
| CAS Number (Labeled) | 2482467-23-0 (Generic); 1648909-80-1 (D-enantiomer specific) |
| CAS Number (Unlabeled) | 40951-21-1 (DL-mix); 103404-90-6 (R-enantiomer) |
| Chemical Formula | |
| Molecular Weight | 197.04 g/mol (Labeled) vs. 192.08 g/mol (Unlabeled) |
| Mass Shift | +5 Da (M+5) relative to natural 2-HG |
| Solubility | Water: |
| Appearance | White to off-white hygroscopic solid |
| Storage | -20°C; Protect from moisture (Desiccate) |
Mechanistic Context: The IDH Mutation Pathway
To understand the utility of 2-HG-13C5, one must understand the biological mechanism it tracks.[1] Under normal physiological conditions, IDH enzymes convert isocitrate to
Diagram 1: IDH1/2 Neomorphic Activity & 2-HG Production
This diagram illustrates the divergence between normal TCA cycle metabolism and the mutant IDH pathway.
Figure 1: The mutant IDH enzyme converts
Analytical Applications: LC-MS/MS Quantification
The primary application of 2-HG-13C5 is as an Internal Standard (IS) for mass spectrometry. Because it is chemically identical to endogenous 2-HG but 5 Daltons heavier, it co-elutes with the analyte, correcting for matrix effects, ionization suppression, and extraction variability.
Mass Spectrometry Transitions (Negative Mode)
Most protocols utilize negative electrospray ionization (ESI-). The parent ion is the deprotonated acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Loss Fragment |
| Endogenous 2-HG | 147.0 | 129.0 | |
| 2-HG-13C5 (IS) | 152.0 | 134.0 |
Note: The +5 Da shift is maintained in the fragment ion, confirming the carbon backbone integrity.
Chiral Separation Considerations
While 2-HG-13C5 corrects for mass spectrometry variance, it does not inherently distinguish between D- and L-enantiomers.
-
Direct Method: Uses chiral columns (e.g., Chirobiotic R) to separate D- and L-2-HG chromatographically.
-
Derivatization Method: Uses Diacetyl-L-tartaric anhydride (DATAN) to form diastereomers that can be separated on standard C18 columns.
-
Protocol Note: If using DATAN derivatization, the 13C5 standard must also be derivatized alongside the sample. The mass shift will remain +5 Da for the derivatized complex.
Diagram 2: LC-MS/MS Analytical Workflow
Standard operating procedure for quantifying 2-HG in plasma or cell lysate.
Figure 2: Analytical workflow ensuring precise quantification by spiking the 13C5 standard prior to extraction.
Handling, Stability & Storage Protocols
Stock Solution Preparation
The disodium salt is hygroscopic. Accurate weighing requires rapid handling or the use of a humidity-controlled chamber.
-
Solvent: Dissolve in HPLC-grade water or PBS (pH 7.2).
-
Concentration: Typical stock concentration is 10 mM.
-
Calculation: To make 1 mL of 10 mM solution, weigh ~1.97 mg of 2-HG-13C5.
-
-
Aliquot: Do not store the bulk solution at 4°C. Aliquot into single-use vials (e.g., 20
L) to avoid freeze-thaw cycles.
Stability Data[1][7][8]
-
Solid State: Stable for
2 years at -20°C if kept dry. -
Aqueous Solution:
-
Room Temp: Stable for < 24 hours.
-
-80°C: Stable for up to 6 months.
-
Caution: 2-HG can undergo spontaneous lactonization (forming 2-HG-lactone) under highly acidic conditions (pH < 2), which alters the mass. Ensure buffers are near neutral pH.
-
References
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][5][6][7] Nature, 462(7274), 739–744. Link
-
Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 50(8), 1391–1395. Link
-
Xu, W., et al. (2011).[8] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[8][1][5][9] Cancer Cell, 19(1), 17–30.[8] Link
-
Cheng, S., et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15233. Link
-
Sigma-Aldrich. (n.d.). D-α-Hydroxyglutaric acid-13C5 disodium salt Product Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. lcms.cz [lcms.cz]
- 7. (R)-2-Hydroxyglutaric acid disodium salt | NFkB/IkB Activators: Tocris Bioscience [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Chiral Dichotomy of 2-Hydroxyglutarate: Mechanistic Origins, Analytical Workflows, and Therapeutic Targeting
Executive Summary
Historically dismissed as a benign metabolic byproduct, 2-hydroxyglutarate (2-HG) is now recognized as a potent "oncometabolite" capable of driving profound epigenetic and phenotypic reprogramming[1]. However, treating 2-HG as a singular entity is a critical analytical and biological error. 2-HG is a chiral molecule that exists as two distinct enantiomers: D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG) [2].
As an application scientist bridging the gap between benchtop metabolomics and clinical drug development, I have observed that failing to differentiate these enantiomers obscures critical pathophysiological mechanisms. D-2-HG is a hallmark of genomic mutation (mutant IDH1/2), whereas L-2-HG is a signature of microenvironmental stress (hypoxia and acidosis)[3][4]. This whitepaper provides an in-depth technical guide to the biochemical origins of these enantiomers, the self-validating analytical workflows required for their chiral resolution, and the latest FDA-approved therapeutic interventions targeting their pathways.
Biochemical Origins and Causality
The accumulation of D-2-HG and L-2-HG arises from entirely distinct cellular crises. Both pathways converge on the central metabolite
The D-2-HG Axis: Genomic Mutation and Neomorphic Activity
D-2-HG accumulation is primarily driven by missense mutations in the active sites of isocitrate dehydrogenase 1 (cytosolic IDH1, e.g., R132) and isocitrate dehydrogenase 2 (mitochondrial IDH2, e.g., R140, R172)[4].
-
The Causality: Normal IDH enzymes catalyze the oxidative decarboxylation of isocitrate to
-KG. The mutation alters the enzyme's catalytic pocket, conferring a neomorphic (new) activity. Instead of producing -KG, the mutant enzyme consumes NADPH to reduce -KG into D-2-HG[4]. This leads to extreme intracellular accumulation (up to 35 mM) in gliomas, acute myeloid leukemia (AML), and chondrosarcomas[5].
The L-2-HG Axis: Microenvironmental Stress and Enzyme Promiscuity
L-2-HG is produced independently of IDH mutations. It is an adaptive metabolic response to hypoxia, reductive stress, and acidic tumor microenvironments[3][6].
-
The Causality: Under low oxygen, the mitochondrial electron transport chain stalls, leading to a dangerous buildup of NADH (reductive stress). To regenerate NAD+ and sustain glycolysis, the cell lowers its intracellular pH. This acidification broadens the substrate specificity of Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase 1/2 (MDH1/2). These enzymes become "promiscuous," utilizing the excess NADH to reduce
-KG into L-2-HG[3][6].
Caption: Divergent metabolic origins and shared downstream targets of D-2-HG and L-2-HG enantiomers.
Pathophysiology: The -KGDD Blockade
Because D-2-HG and L-2-HG are structural analogs of
-
Epigenetic Dysregulation (Primarily D-2-HG): Inhibition of Ten-Eleven Translocation (TET) DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases prevents the removal of methyl groups. This results in global DNA and histone hypermethylation, locking cells in an undifferentiated, highly proliferative state[5][7].
-
Hypoxia Signaling (Primarily L-2-HG): L-2-HG is a highly potent inhibitor of Prolyl Hydroxylase Domain (PHD) proteins. PHDs normally tag Hypoxia-Inducible Factor 1-alpha (HIF1
) for degradation. By inhibiting PHDs, L-2-HG stabilizes HIF1 even in normoxic conditions, driving angiogenesis and immune evasion[6][8].
Quantitative Data Summary
| Parameter | D-2-Hydroxyglutarate (D-2-HG) | L-2-Hydroxyglutarate (L-2-HG) |
| Primary Origin | Genomic (Mutant IDH1/IDH2)[4] | Microenvironmental (Hypoxia)[3] |
| Catalytic Enzyme | Mutant Isocitrate Dehydrogenase 1/2 | Promiscuous LDHA, MDH1, MDH2[3] |
| Co-factor Consumed | NADPH | NADH[6] |
| Clearance Enzyme | D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)[9] |
| Primary Pathophysiology | Epigenetic blockade (TET/JmjC inhibition)[7] | HIF1 |
| Associated Diseases | Gliomas, AML, Chondrosarcomas[5] | Renal Cell Carcinoma (ccRCC)[9] |
Analytical Workflows: Chiral Differentiation of 2-HG
Standard reverse-phase LC-MS/MS cannot distinguish between D-2-HG and L-2-HG because they possess identical masses (m/z 147 in negative ion mode) and fragmentation patterns. While chiral stationary phases (e.g., CHIROBIOTIC R columns) can be used, they often suffer from peak broadening and require specialized mobile phases that are harsh on mass spectrometers.
The Application Scientist's Solution: Chiral derivatization using (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) .
-
The Causality: DATAN reacts with the chiral hydroxyl group of the 2-HG enantiomers, converting them into diastereomers. Unlike enantiomers, diastereomers have distinct physicochemical properties (e.g., different dipole moments and steric profiles), allowing them to be easily separated on a standard, highly efficient achiral C18 column[10].
Step-by-Step Protocol: DATAN Derivatization and LC-MS/MS Quantification
This protocol is designed as a self-validating system, utilizing stable isotope-labeled internal standards to ensure absolute quantitative trustworthiness.
-
Sample Preparation & Spiking: Aliquot 50 µL of biological matrix (plasma, serum, or cell lysate). Spike with 10 µL of stable isotope-labeled internal standard (e.g., [13C5]-D-2-HG). Validation Check: The internal standard corrects for extraction recovery losses and MS matrix suppression[10].
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the sample. Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins[11]. Transfer the supernatant to a clean glass autosampler vial.
-
Evaporation: Dry the supernatant completely under a gentle stream of ultra-pure nitrogen gas at room temperature. Critical Causality: Complete desiccation is mandatory. DATAN is highly moisture-sensitive; residual water will hydrolyze the reagent, destroying derivatization efficiency.
-
Chiral Derivatization: Add 50 µL of freshly prepared DATAN solution (50 mg/mL dissolved in dichloromethane:acetic acid, 4:1 v/v). Cap the vial tightly and incubate at 75°C for 30 minutes[10].
-
Reconstitution: Post-incubation, evaporate the derivatization mixture to complete dryness under nitrogen. Reconstitute the residue in 100 µL of LC mobile phase (e.g., 10% methanol in LC-MS grade water with 0.1% formic acid)[11].
-
LC-MS/MS Analysis: Inject 5 µL onto a standard C18 reverse-phase column. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The diastereomers will elute at distinct retention times, allowing for independent integration and quantification of D-2-HG and L-2-HG[10].
Caption: Self-validating LC-MS/MS workflow for the chiral separation of 2-HG enantiomers.
Therapeutic Landscape and Drug Development
The distinct origins of D-2-HG and L-2-HG dictate entirely different therapeutic strategies.
Targeting D-2-HG: Mutant IDH Inhibitors
Because D-2-HG is driven by a specific genomic mutation, it is an ideal candidate for targeted small-molecule inhibition. The clinical landscape was recently transformed by the FDA approval of Vorasidenib (Voranigo) in August 2024[12][13].
-
Mechanism of Action: Vorasidenib is a dual inhibitor of mutant IDH1 and IDH2. It is uniquely engineered to cross the blood-brain barrier. By selectively binding to the mutated IDH enzymes, it halts the neomorphic reduction of
-KG, rapidly depleting D-2-HG levels and restoring cellular differentiation[12][14]. -
Clinical Indication: It is the first systemic therapy approved for adult and pediatric patients (12 years and older) with Grade 2 astrocytoma or oligodendroglioma harboring susceptible IDH1 or IDH2 mutations[13]. The standard recommended dose is 40 mg orally once daily[13].
Targeting L-2-HG: Modulating the Tumor Immune Microenvironment
L-2-HG cannot be targeted via IDH inhibition. Instead, drug development focuses on its role in the Tumor Immune Microenvironment (TIME). Hypoxia-driven L-2-HG production by tumor cells and stromal cells acts as an immunosuppressive metabolite, impairing the proliferation and activation of anti-tumor CD8+ T-cells[2][8]. Current research is investigating LDHA inhibitors to block L-2-HG synthesis, thereby alleviating metabolic immunosuppression and sensitizing solid tumors (like pancreatic cancer and ccRCC) to immune checkpoint inhibitor therapies[8][9].
References
-
Hypoxia Induces Production of L-2-Hydroxyglutarate National Institutes of Health (NIH) / Cell Metabolism URL:[Link]
-
Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS Agilent Technologies / LCMS.cz URL:[Link]
-
Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity National Institutes of Health (NIH) / Heliyon URL:[Link]
-
Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress National Institutes of Health (NIH) / Cell Metabolism URL:[Link]
-
Hypoxia-Driven Oncometabolite L-2HG Maintains Stemness-Differentiation Balance and Facilitates Immune Evasion in Pancreatic Cancer AACR Journals / Cancer Research URL:[Link]
-
Review: Oncometabolites in renal cancer Nature Reviews Nephrology / Bevital URL:[Link]
-
Metabolic functions of misunderstood D-2-hydroxyglutarate The Innovation URL:[Link]
-
Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry National Institutes of Health (NIH) / Bio-protocol URL:[Link]
-
New therapy for glioma receives FDA approval Duke Department of Neurosurgery URL:[Link]
-
D-2-Hydroxyglutarate in Glioma Biology MDPI / Biomolecules URL:[Link]
-
D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth National Institutes of Health (NIH) / Oncotarget URL:[Link]
-
FDA Approval Summary: Vorasidenib for IDH-mutant Grade 2 Astrocytoma or Oligodendroglioma following surgery National Institutes of Health (NIH) / Clinical Cancer Research URL:[Link]
-
FDA Issues First Approval of Systemic Therapy for Patients With Grade 2 Astrocytoma or Oligodendroglioma With a Susceptible IDH1 or IDH2 mutation Oncology Practice Management URL:[Link]
Sources
- 1. Hypoxia Induces Production of L-2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]
- 5. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-2-Hydroxyglutarate in Glioma Biology [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bevital.no [bevital.no]
- 10. lcms.cz [lcms.cz]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New therapy for glioma receives FDA approval | Duke Department of Neurosurgery [neurosurgery.duke.edu]
- 13. FDA Issues First Approval of Systemic Therapy for Patients With Grade 2 Astrocytoma or Oligodendroglioma With a Susceptible IDH1 or IDH2 mutation - Oncology Practice Management [oncpracticemanagement.com]
- 14. FDA Approval Summary: Vorasidenib for IDH-mutant Grade 2 Astrocytoma or Oligodendroglioma following surgery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 13C-Metabolic Flux Analysis in Drug Discovery
Executive Summary: Beyond Static Metabolomics
In modern drug development, static metabolite concentrations often fail to reveal the mechanism of a metabolic perturbation. A decrease in a metabolite pool could result from either reduced synthesis or increased consumption. 13C-Metabolic Flux Analysis (13C-MFA) resolves this ambiguity by introducing stable isotope tracers to quantify the intracellular rates (fluxes) of metabolic reactions.[1][2][3][4][5]
This guide serves as a technical blueprint for implementing 13C-MFA, designed for researchers requiring high-fidelity data to validate drug mechanisms of action (MoA) and identify metabolic vulnerabilities in disease models.
Mechanistic Foundations
The Tracer Principle
The core of 13C-MFA is the administration of a substrate where specific carbon atoms are replaced by the stable isotope 13C. Unlike radioactive 14C, 13C is safe and detectable via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) based on mass shift or magnetic spin, respectively.[2][3]
Mass Isotopomer Distribution (MID)
As the 13C-labeled tracer is metabolized, the heavy isotope is incorporated into downstream metabolites.[1] This creates a spectrum of isotopologues (molecules differing only by isotopic composition).
-
M+0: Unlabeled metabolite.
-
M+n: Metabolite with n13C atoms.
The resulting Mass Isotopomer Distribution (MID) is the primary readout. The shift in MID over time (dynamic) or at steady-state provides the constraints to mathematically solve for metabolic flux.
Strategic Experimental Design
Tracer Selection Matrix
Selecting the correct tracer is the single most critical decision. It defines which pathways become "visible" to the analysis.
| Tracer | Primary Pathway Coverage | Key Applications |
| [U-13C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via Pyruvate) | Warburg effect, glucose dependency, nucleotide synthesis. |
| [1,2-13C]Glucose | Oxidative vs. Non-oxidative PPP | Distinguishing flux through G6PDH vs. Glycolysis. |
| [U-13C]Glutamine | TCA Cycle (via Anaplerosis), Glutaminolysis, Reductive Carboxylation | Cancer cell anaplerosis, IDH1/2 mutations, hypoxia studies. |
| [U-13C]Palmitate | Fatty Acid Oxidation (Beta-oxidation) | Lipid metabolism disorders, obesity research. |
| [U-13C]Serine | One-carbon metabolism, Folate cycle | Nucleotide biosynthesis, methylation dynamics. |
Experimental Protocol: The Self-Validating Workflow
Causality Note: Metabolic turnover occurs on the order of seconds. The protocol below prioritizes metabolic quenching to prevent data artifacts caused by post-sampling enzymatic activity.
Phase 1: Cell Culture & Tracer Administration [3]
-
Seeding: Seed cells (e.g., 5x10⁵ per well in 6-well plates) in standard media. Allow attachment (overnight).
-
Wash: Aspirate media and wash 2x with PBS (37°C) to remove residual unlabeled carbon sources.
-
Labeling: Add media containing the 13C-tracer (e.g., 10 mM [U-13C]Glucose) and dialyzed FBS (to minimize unlabeled background).
-
Steady-State MFA: Incubate for 24–48 hours (ensure isotopic equilibrium).
-
Dynamic MFA: Harvest at tight time points (e.g., 0, 5, 15, 30, 60 min).
-
Phase 2: Quenching & Extraction (The Critical Step) [1]
-
Quench: Rapidly aspirate labeling media. Immediately add 1 mL of -80°C 80% Methanol/20% Water .
-
Why: Extreme cold and organic solvent instantly denature enzymes, "freezing" the metabolic state.
-
-
Scrape & Collect: Scrape cells on dry ice. Transfer suspension to pre-chilled tubes.
-
Lyse: Vortex vigorously or sonicate (3 cycles, 30s on/off) at 4°C.
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.
-
Dry: Transfer supernatant to a fresh tube and dry under nitrogen gas or vacuum concentrator (SpeedVac) without heat.
Phase 3: Detection (LC-MS/MS)
-
Reconstitute samples in LC-compatible solvent (e.g., 50% Acetonitrile).
-
Inject onto HILIC column (for polar metabolites) coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Data Analysis & Visualization
Natural Abundance Correction
Raw MS data includes signal from naturally occurring 13C (1.1% of all carbon).[6][7] This "background noise" must be mathematically subtracted to determine true tracer incorporation.
-
Algorithm: Matrix-based correction using binomial probability distributions.
-
Tools: IsoCor, AccuCor.
-
Validation: An unlabeled control sample must yield ~0% enrichment after correction. If not, the correction matrix or molecular formula is incorrect.
Visualization: The 13C-MFA Workflow
The following diagram illustrates the logical flow from tracer administration to flux modeling.
Figure 1: End-to-end workflow for 13C-Metabolic Flux Analysis, highlighting the critical transition from biological sample to computational model.
Pathway Logic: Differential Labeling (Glucose vs. Glutamine)
Understanding how carbon skeletons rearrange is vital for interpretation. The diagram below contrasts how Glucose and Glutamine feed into the TCA cycle, a common differentiator in cancer metabolism studies.
Figure 2: Differential carbon entry points into the TCA cycle. Note how Glucose typically generates M+2 Citrate (via Acetyl-CoA), while Glutamine generates M+4 Succinate (oxidative) or M+5 Citrate (reductive).
Application in Drug Development
Case Study: Glutaminase (GLS) Inhibition
In oncology, many tumors become "glutamine addicted." To validate a GLS inhibitor:
-
Hypothesis: The drug blocks the conversion of Glutamine to Glutamate.
-
Experiment: Treat cells with Drug X + [U-13C]Glutamine.
-
Expected Outcome:
-
Glutamine Pool: High M+5 enrichment (uptake is intact).
-
Glutamate/a-KG Pools: Drastic reduction in M+5 enrichment compared to vehicle control.
-
TCA Intermediates: Reduced M+4 labeling in Succinate/Fumarate.
-
References
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.[8] [Link]
-
Zamboni, N., et al. (2009).[9] 13C-based metabolic flux analysis. Nature Protocols. [Link][9]
-
Su, X., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Analytical Chemistry. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Nature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Oncometabolic Flux: A Technical Guide to 2-Hydroxyglutarate-13C5 Disodium Salt in Cancer Metabolism
Executive Summary
The discovery of isocitrate dehydrogenase (IDH) mutations fundamentally altered our understanding of cancer metabolism. Central to this paradigm is the abnormal accumulation of D-2-hydroxyglutarate (D-2-HG), an oncometabolite that drives epigenetic dysregulation and blocks cellular differentiation. For researchers and drug development professionals evaluating IDH inhibitors, the precise quantification of 2-HG enantiomers is non-negotiable.
As a Senior Application Scientist, I have observed that relying on label-free quantification often leads to high technical variance due to matrix effects and ion suppression. The integration of 2-Hydroxyglutarate-13C5 Disodium Salt as a stable isotope internal standard (IS) or metabolic tracer resolves these analytical bottlenecks. This whitepaper provides an authoritative, field-proven guide to the mechanistic rationale, physicochemical handling, and step-by-step LC-MS/MS methodologies required to leverage 13C5-2-HG in oncology research.
Mechanistic Grounding: The Oncometabolite Paradigm
In wild-type cells, IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to
Because D-2-HG is structurally similar to
Figure 1: Neomorphic IDH1/2 mutation pathway leading to D-2-HG accumulation and epigenetic dysregulation.
The Core Molecule: 2-Hydroxyglutarate-13C5 Disodium Salt
When designing mass spectrometry assays, the choice of internal standard is critical. Why 13C5 instead of deuterium? Deuterated standards can undergo hydrogen-deuterium exchange (HDX) in aqueous buffers or during electrospray ionization (ESI), leading to signal drift. The 13C5 variant incorporates five carbon-13 atoms directly into the carbon backbone, ensuring absolute chemical stability[2]. Furthermore, the +5 Da mass shift perfectly isolates the internal standard from the natural isotopic envelope of endogenous 12C-2-HG, eliminating cross-talk in the detector.
The disodium salt formulation is preferred over the free acid due to its superior aqueous solubility and stability during long-term storage, which is essential for creating highly concentrated stock solutions for metabolic flux analysis (MFA) or routine spiking[2].
Table 1: Physicochemical & Storage Parameters
| Parameter | Specification / Recommendation |
| Chemical Name | |
| Molecular Weight | ~197.05 g/mol (Labeled) vs 192.08 g/mol (Unlabeled) |
| Isotopic Purity | |
| Solubility (H₂O) | Up to 100 mM (Requires 0.22 μm sterile filtration before cell culture use)[2] |
| Storage (Solid Powder) | -20°C (Desiccated, protected from light) |
| Storage (Aqueous Stock) | -80°C (Stable for up to 6 months); -20°C (Stable for 1 month)[2] |
Analytical Methodology: Chiral LC-MS/MS Quantification
A major analytical challenge in 2-HG quantification is that D-2-HG (the oncometabolite) and L-2-HG (a marker of hypoxia or L2HGDH deficiency) are enantiomers with identical masses. They cannot be distinguished by standard reverse-phase LC-MS/MS[1].
To overcome this, we employ chiral derivatization using Diacetyl-L-tartaric anhydride (DATAN). DATAN reacts with the hydroxyl group of 2-HG to form diastereomers, which possess different physicochemical properties and can be easily separated on a standard C18 or C8 column[3].
Figure 2: Analytical workflow for chiral quantification of 2-HG using 13C5-2-HG internal standard.
Table 2: MRM Parameters for DATAN-Derivatized 2-HG (Negative Ion Mode)
Note: Derivatization with DATAN adds a mass of 216 Da. The [M-H]- precursor for 12C-2-HG shifts from 147 to 363 m/z.[1][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Endogenous 2-HG (12C) | 363.0 | 147.0 | Negative |
| Internal Standard (13C5-2-HG) | 368.0 | 152.0 | Negative |
Step-by-Step Protocol: Extraction, Derivatization, and Analysis
The following protocol outlines a self-validating system for quantifying 2-HG in primary AML cells or solid tumor biopsies. This methodology is heavily grounded in the analytical frameworks utilized during the FDA approval of IDH inhibitors like Enasidenib (IDHIFA)[4].
Phase 1: Sample Preparation & Internal Standard Spiking
Causality Check: Spiking the 13C5-2-HG internal standard directly into the crude lysate before extraction is mandatory. This ensures that any subsequent losses during protein precipitation or derivatization affect the endogenous metabolite and the IS equally, maintaining a constant peak area ratio.
-
Harvest
cells or 10-20 mg of tissue. Wash twice with ice-cold PBS to remove extracellular metabolites. -
Resuspend the pellet in 50
L of ice-cold LC-MS grade water. -
Spike in the internal standard: Add 13C5-2-HG to achieve a final matrix concentration of 0.2
g/mL (or 5 M depending on expected tumor burden)[4][5].
Phase 2: Metabolite Extraction
-
Add 200
L of ice-cold Methanol (or a 2:1 Chloroform:Methanol mixture for lipid-heavy tissues like brain/glioma) to the sample[5]. -
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at 15,000
g for 20 minutes at 4°C to pellet proteins and cellular debris. -
Transfer the metabolite-rich supernatant to a new glass LC vial and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.
Phase 3: DATAN Derivatization
-
Prepare a fresh derivatization solution of 50 mg/mL DATAN in Dichloromethane:Acetic Acid (4:1 v/v).
-
Add 50
L of the DATAN solution to the dried metabolite extract. -
Cap the vials tightly and incubate at 75°C for 30 minutes.
-
Allow the samples to cool, then evaporate to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100
L of LC-MS grade Water:Acetonitrile (90:10 v/v) containing 1 mM ammonium formate for optimal ESI ionization[3].
Phase 4: LC-MS/MS Acquisition
-
Inject 5
L onto an Agilent Poroshell 120 EC-C18 column (or equivalent). -
Run a gradient utilizing Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both supplemented with 0.1% Formic Acid.
-
Monitor the MRM transitions (363
147 for 12C; 368 152 for 13C5)[1]. -
Data Analysis: Calculate the absolute concentration of D-2-HG by plotting the area ratio of (12C-2-HG / 13C5-2-HG) against a standard curve generated under identical conditions.
Conclusion
The integration of 2-Hydroxyglutarate-13C5 Disodium Salt into metabolic workflows elevates the rigor of oncology research. By serving as an immutable internal standard, it neutralizes the variables of extraction efficiency and matrix suppression. Whether validating the efficacy of novel IDH1/2 inhibitors in ex vivo AML blasts[4] or mapping complex metabolic flexibility in mitochondrial disorders[5], the methodologies outlined in this guide provide a robust, reproducible foundation for translating metabolic data into therapeutic breakthroughs.
References
-
Agilent Technologies. "Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS." Agilent Clinical Research Compendium. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "NDA 209606 IDHIFA (enasidenib) Multidisciplinary Review and Evaluation." Center for Drug Evaluation and Research. Available at:[Link]
-
Scholar Commons (University of South Carolina). "Impaired Metabolic Flexibility in a Mouse Model Of Leigh Syndrome." Theses and Dissertations. Available at: [Link]
Sources
2-Hydroxyglutarate-13C5 Disodium Salt as a tracer in metabolic flux analysis
Unlocking Oncometabolite Dynamics: 2-Hydroxyglutarate-13C5 Disodium Salt in Metabolic Flux Analysis
Executive Summary
The discovery of 2-hydroxyglutarate (2-HG) as a critical oncometabolite fundamentally shifted the landscape of cancer metabolism and epigenetic pharmacology. While initially viewed as a terminal byproduct of dysregulated metabolism, advanced isotope tracing has revealed 2-HG to be a dynamic node in cellular networks. For researchers mapping these pathways, 2-Hydroxyglutarate-13C5 Disodium Salt serves as an indispensable analytical tool. This whitepaper provides an authoritative guide on utilizing this stable isotope as both a dynamic tracer for Metabolic Flux Analysis (MFA) and a high-fidelity internal standard for absolute quantification via LC-MS/MS.
The Mechanistic Imperative of Tracing 2-Hydroxyglutarate
To understand the necessity of precise 2-HG tracing, one must first examine its biological origins and consequences. 2-HG exists as two enantiomers with distinct metabolic sources:
-
D-2-Hydroxyglutarate (D-2-HG): Produced predominantly by neomorphic mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2), which reduce α-ketoglutarate (α-KG) to D-2-HG[1].
-
L-2-Hydroxyglutarate (L-2-HG): Accumulates under hypoxic or acidic conditions via the promiscuous enzymatic activity of Malate Dehydrogenase (MDH1/2) and Lactate Dehydrogenase (LDHA)[1].
Both enantiomers are structurally similar to α-KG and act as competitive antagonists against α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and JmjC histone demethylases[1]. This competitive inhibition drives the hypermethylation phenotypes characteristic of IDH-mutant gliomas and leukemias.
Historically, 2-HG was considered a metabolic "dead-end." However, the identification of specific dehydrogenases (D2HGDH and L2HGDH) demonstrated that cells actively oxidize 2-HG back into α-KG, a process termed "metabolite repair"[1]. Quantifying the flux through these repair pathways requires robust isotopic tracing[2].
Metabolic origins and enzymatic recycling of 2-HG enantiomers via D2HGDH and L2HGDH.
Rationale for 2-Hydroxyglutarate-13C5 Disodium Salt
-
Isotopic Choice (13C5): The uniform labeling of all five carbon atoms yields a +5 Da mass shift. This ensures complete analytical resolution from the endogenous 12C-2-HG pool and its naturally occurring M+1 or M+2 isotopologues (driven by the ~1.1% natural abundance of 13C). This mass shift eliminates isobaric interference during mass spectrometry, allowing for precise isotope ratio calculations[3].
-
Salt Formulation (Disodium): The free acid form of 2-hydroxyglutaric acid is highly hygroscopic and prone to spontaneous lactonization, making precise molarity calculations nearly impossible. The disodium salt provides superior benchtop stability, exact stoichiometric weighing, and rapid aqueous solubility. This solubility is critical for in vitro tracing, as it prevents osmotic shock when introduced into live cell cultures.
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure high-fidelity data, the following protocol outlines the extraction and quantification of 2-HG using 13C5-2-HG. This workflow functions as a self-validating system: by spiking a known concentration of the 13C5 standard immediately after quenching, researchers can mathematically account for matrix suppression and extraction losses[4].
Step-by-Step Workflow
-
Cell Culture & Tracer Administration: Culture cells in standard media until 70% confluent. To trace 2-HG oxidation, replace with experimental media containing 1–5 mM 13C5-2-HG Disodium Salt. Incubate for the desired time course.
-
Metabolic Quenching: To halt enzymatic activity instantly, aspirate the media, wash the monolayer rapidly with ice-cold PBS, and immediately add 1 mL of pre-chilled (-80°C) 80:20 Methanol:Water directly to the plate[4].
-
Internal Standard Spiking (For IDMS): If using the compound for absolute quantification of endogenous 2-HG rather than as a biological tracer, spike 30 µL of 200 ng/mL 13C5-2-HG Disodium Salt into the quenched lysate before physical extraction[4].
-
Extraction: Scrape the quenched cells, transfer to a microcentrifuge tube, and vortex vigorously for 5 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.
-
Reconstitution: Transfer the supernatant, dry under nitrogen gas, and reconstitute in 200 µL of Acetonitrile:Water:Formic Acid (25:75:0.1 v/v/v)[4].
Self-validating LC-MS/MS workflow utilizing 13C5-2-HG as an internal standard.
Data Presentation & Analytical Parameters
Chromatographic separation is optimally performed using a C18 Polar Endcapped Column (e.g., 175Å, 3 μm) to retain the highly polar 2-HG molecule. Detection is executed in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[4].
Table 1: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Expected RT (min) |
|---|---|---|---|---|
| Endogenous 12C-2-HG | 147.0 | 129.0 | ESI (-) | ~2.5 |
| Tracer/Standard 13C5-2-HG | 152.0 | 134.0 | ESI (-) | ~2.5 |
Table 2: Recommended Chromatographic Gradient (700 µL/min)
| Time (min) | Mobile Phase A (H2O + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) |
|---|---|---|
| 0.0 | 99% | 1% |
| 1.0 | 99% | 1% |
| 3.0 | 50% | 50% |
| 4.0 | 10% | 90% |
| 5.0 | 99% | 1% |
Interpreting Flux Data: Causality and Pitfalls
When analyzing the mass isotopomer distribution (MID) resulting from a 13C5-2-HG tracer experiment, biological causality must be carefully assigned to avoid misinterpretation:
-
Reversibility vs. Net Flux: If M+5 α-KG is detected after feeding cells 13C5-2-HG, it confirms the presence of active D2HGDH or L2HGDH. However, researchers must account for the rapid reversibility of transaminases (e.g., glutamate to α-KG exchange). High transaminase exchange rates can rapidly dilute the newly formed M+5 α-KG pool into M+0, leading to an underestimation of the true 2-HG oxidation rate[3].
-
Compartmentalization Constraints: 2-HG is produced in distinct subcellular compartments (cytosol for mutant IDH1; mitochondria for mutant IDH2)[2]. Because exogenous 13C5-2-HG added to the culture media must be transported intracellularly, the resulting flux data is heavily convoluted by the activity of plasma membrane carboxylate transporters and mitochondrial import mechanisms. Flux models must incorporate transport kinetics to accurately reflect intracellular enzyme activity.
References
-
Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. Trends in Cancer. Available at: [Link]
-
Jiang, L., et al. (2017). Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein. Metabolic Engineering. Available at:[Link]
-
Zheng, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
Chuntova, P., et al. (2022). Generation of IDH1m HLA.A2/DR1 (dTG)-syngeneic tumor cell line. Journal for ImmunoTherapy of Cancer. Available at:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 4. jitc.bmj.com [jitc.bmj.com]
Methodological & Application
Application Note: High-Sensitivity Chiral Quantification of D- and L-2-Hydroxyglutarate in Biological Matrices via LC-MS/MS
This Application Note and Protocol is designed for researchers and drug development professionals focusing on cancer metabolism, specifically the quantification of oncometabolites associated with Isocitrate Dehydrogenase (IDH) mutations.
Abstract & Scientific Rationale
The accurate quantification of 2-Hydroxyglutarate (2-HG) enantiomers is critical in oncology. D-2-Hydroxyglutarate (D-2-HG) is a specific oncometabolite produced by neomorphic mutations in IDH1 and IDH2 (found in gliomas and AML), whereas L-2-Hydroxyglutarate (L-2-HG) is typically associated with hypoxia and mitochondrial dysfunction.
Standard reverse-phase chromatography cannot separate these enantiomers. While chiral columns exist, they often suffer from lower durability and narrower peak shapes in complex matrices. This protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization to convert enantiomers into diastereomers, allowing for baseline separation on a robust C18 column.[1][2]
2-Hydroxyglutarate-13C5 Disodium Salt is utilized as the internal standard (IS).[1][3][4] Unlike deuterated standards (which may undergo deuterium-hydrogen exchange or exhibit retention time shifts), the Carbon-13 labeled IS guarantees co-elution and identical ionization behavior, providing the highest tier of data integrity for regulatory-grade bioanalysis.
Metabolic Context & Pathway
Understanding the origin of the analyte is essential for data interpretation.
Figure 1: The production of D-2-HG by mutant IDH enzymes versus the hypoxia-driven production of L-2-HG.
Materials & Technical Specifications
Internal Standard Specifications
-
Molecular Formula:
[3] -
Purity:
98% isotopic enrichment -
Role: Correction for extraction efficiency, matrix effects, and ionization suppression.
Reagents
-
Derivatizing Agent: (+)-Diacetyl-L-tartaric anhydride (DATAN).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
-
Matrix: Plasma, Serum, or Tissue Homogenate.
Experimental Protocol
Phase A: Stock Solution Preparation
Critical Step: The 13C5 standard is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
IS Stock (10 mM): Dissolve 2-Hydroxyglutarate-13C5 Disodium Salt in LC-MS grade water. Store at -80°C.
-
IS Working Solution (20 µM): Dilute the stock 1:500 in water.
-
Analyte Stock (10 mM): Prepare separate stocks for D-2-HG and L-2-HG to verify separation during method development.
Phase B: Sample Extraction & Derivatization (The DATAN Method)
This workflow ensures the enantiomers are chemically modified to separate on a standard column.
Figure 2: Step-by-step extraction and DATAN derivatization workflow.
Detailed Protocol:
-
Extraction: Mix 20 µL sample + 10 µL IS Working Solution. Add 80 µL cold Methanol. Vortex 30s. Centrifuge 10 min @ 15,000 x g.
-
Transfer: Move supernatant to a fresh glass vial. Evaporate to dryness under Nitrogen.
-
Derivatization: Add 50 µL of DATAN solution (50 mg/mL in ACN:Acetic Acid 4:1). Cap tightly.
-
Heating: Heat at 75°C for 30 minutes. Note: This forms the diastereomeric esters.
-
Finalize: Cool to RT. Evaporate to dryness. Reconstitute in 100 µL HPLC water.
Phase C: LC-MS/MS Parameters
Chromatography (LC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2.5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 1 | Hold |
| 2.0 | 1 | Start Elution |
| 7.0 | 15 | Slow Gradient (Separation) |
| 7.1 | 90 | Wash |
| 9.0 | 90 | Wash |
| 9.1 | 1 | Re-equilibration |
| 12.0 | 1 | End |
Mass Spectrometry (MS/MS)
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Source Temp: 350°C.
MRM Transitions (Critical): The DATAN derivative adds mass to the analyte. The transitions monitor the fragmentation of the derivative back to the glutarate backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |
| D/L-2-HG (Derivatized) | 363.0 | 147.0 | 12 | 50 |
| 2-HG-13C5 (IS) | 368.0 | 152.0 | 12 | 50 |
Note: The Precursor 363 corresponds to the DATAN-2-HG complex. The Product 147 is the 2-HG backbone. For the IS, the backbone is 13C5, shifting the product to 152.
Method Validation & Quality Control
Linearity & LLOQ
-
Range: 0.1 µM to 100 µM.
-
Curve Fit: Linear regression (
weighting) of the Area Ratio (Analyte/IS). -
LLOQ: Expected ~0.05 - 0.1 µM.
Matrix Effect Assessment (The "IS" Advantage)
To validate the 13C5 IS performance:
-
Prepare Set A : Standards in pure solvent.
-
Prepare Set B : Post-extraction spiked matrix.
-
Matrix Factor (MF) = Area(Set B) / Area(Set A).
-
IS-Normalized MF = MF(Analyte) / MF(IS).
-
Requirement: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), proving the 13C5 IS perfectly compensates for ion suppression caused by the biological matrix.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Co-elution of D and L peaks | Gradient too steep or DATAN reagent degraded. | Flatten gradient between 2-7 min. Use fresh DATAN (moisture sensitive). |
| Low IS Signal | Incomplete derivatization. | Ensure incubation is strictly 75°C for 30 min. Check pipette accuracy. |
| Backpressure High | DATAN precipitation. | Ensure samples are fully dried before reconstitution in water. |
References
-
Struys, E. A., et al. (2004).[6][7] "Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride." Clinical Chemistry. Link
-
Dang, L., et al. (2009).[7][8] "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[1][8][9] Nature.[8] Link
-
Oldham, W. M., et al. (2016). "Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry." Bio-protocol. Link
-
Cheng, Q. Y., et al. (2015).[6] "Sensitive Determination of onco-metabolites of D- and L-2-hydroxyglutarate enantiomers by chiral derivatization." Scientific Reports.[6] Link[6]
-
Yin, F., et al. (2020).[10] "Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach." Bioanalysis. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. guidechem.com [guidechem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxyglutarate (2-HG) in Biological Samples Using a Stable Isotope-Labeled (13C) Internal Standard by LC-MS/MS
Introduction
2-Hydroxyglutarate (2-HG) has emerged as a critical oncometabolite, particularly in cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2] These mutations confer a neomorphic enzyme activity, leading to the aberrant accumulation of 2-HG.[1][3] The quantification of 2-HG is paramount for diagnostic, prognostic, and therapeutic monitoring purposes in various cancers, including gliomas and acute myeloid leukemia.[4][5][6] Furthermore, the ability to distinguish between the D- and L-enantiomers of 2-HG is crucial for understanding the specific metabolic pathways at play in both normal and diseased cells.[3]
This application note provides a detailed protocol for the robust and accurate quantification of 2-HG in biological matrices, such as cell lysates, tissue homogenates, and plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a 13C-labeled 2-HG internal standard is a cornerstone of this protocol, ensuring high precision and accuracy by correcting for variations during sample preparation and analysis.[7][8] Stable isotope-labeled standards, particularly those with 13C, are chemically stable and have physicochemical properties nearly identical to their unlabeled counterparts, making them ideal for quantitative mass spectrometry.[7]
Principle of the Method
This method relies on the principle of stable isotope dilution, where a known amount of a 13C-labeled internal standard (e.g., D-2-hydroxyglutaric acid-13C5 disodium salt) is spiked into the biological sample at the earliest stage of preparation.[8][9] This standard co-elutes with the endogenous, unlabeled 2-HG during liquid chromatography and is distinguished by its higher mass in the mass spectrometer.[8] By comparing the peak area ratio of the endogenous analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss during extraction or variations in instrument response.[8][10][11]
For the specific quantification of 2-HG enantiomers (D-2-HG and L-2-HG), a derivatization step using a chiral reagent like (+)-O,O-diacetyl-L-tartaric anhydride (DATAN) can be employed. This creates diastereomers that can be separated on a standard achiral C18 column, eliminating the need for a more specialized and often less robust chiral column.[9][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| D-2-Hydroxyglutaric acid | ≥98% | Sigma-Aldrich |
| L-2-Hydroxyglutaric acid | ≥98% | Sigma-Aldrich |
| D-2-Hydroxyglutaric acid-13C5 disodium salt | ≥98% atom % 13C | Cambridge Isotope Laboratories |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| (+)-O,O-Diacetyl-L-tartaric anhydride (DATAN) | ≥97% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Ammonium Bicarbonate | ≥99% | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Cell Culture Grade | Gibco |
| Eppendorf Tubes (1.5 mL and 2.0 mL) | DNA/RNAse Free | Eppendorf |
| Syringe Filters (0.22 µm) | PTFE | Millipore |
| LC-MS Vials | Polypropylene | Agilent Technologies |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[9]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490)[9]
-
Centrifuge capable of 4°C and >16,000 x g
-
Vortex Mixer
-
SpeedVac Concentrator
-
Sonicator
-
Analytical Balance
-
pH Meter
Experimental Protocols
Part 1: Sample Preparation
The goal of sample preparation is to efficiently extract 2-HG from the biological matrix while removing interfering substances like proteins and salts.[14][15] The addition of the 13C-labeled internal standard at the beginning of this process is critical for accurate quantification.[8]
-
Cell Culture: Grow cells to the desired confluency in a 6-well plate.
-
Quenching Metabolism: Place the plate on dry ice to rapidly halt metabolic activity.[15]
-
Washing: Gently wash the cells twice with ice-cold 0.9% NaCl solution to remove residual media.[16] It is crucial to avoid PBS as it can interfere with LC-MS analysis.[15][16]
-
Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (containing the 13C-labeled 2-HG internal standard at a known concentration) to each well.[14][16]
-
Cell Scraping: Use a cell scraper to detach the cells into the methanol solution.[17]
-
Collection and Vortexing: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube and vortex for 10 minutes at 4°C.[16]
-
Protein Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[16]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Cell Collection: Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Quenching and Pelletting: Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[18] Discard the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold 0.9% NaCl, centrifuge again, and discard the supernatant.[16]
-
Extraction: Add ice-cold 80% methanol (containing the 13C-labeled internal standard) to the cell pellet and vortex thoroughly for 10 minutes at 4°C.[14][16]
-
Protein Precipitation and Supernatant Collection: Proceed as described in steps 7 and 8 of the adherent cell protocol.
-
Tissue Weighing: Weigh approximately 20 mg of frozen tissue.
-
Homogenization: Homogenize the tissue in 400 µL of ice-cold 80% methanol (containing the 13C-labeled internal standard) using a suitable homogenizer.[19]
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for further processing.
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the 13C-labeled internal standard.[5][20]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
Part 2: Derivatization for Enantiomer Separation (Optional)
This step is necessary only if the separate quantification of D-2-HG and L-2-HG is required.
-
Drying: Evaporate the metabolite extracts to dryness using a SpeedVac concentrator.[12][21]
-
Derivatization Reagent Preparation: Prepare a 50 mg/mL solution of (+)-O,O-diacetyl-L-tartaric anhydride (DATAN) in a 4:1 (v/v) mixture of acetonitrile and acetic acid.[21]
-
Derivatization Reaction: Add 50 µL of the DATAN solution to each dried sample. Heat at 70°C for 2 hours.[21]
-
Dilution: After cooling to room temperature, dilute the derivatized sample with an additional 50 µL of the acetonitrile/acetic acid mixture.[21]
Part 3: LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The following MRM transitions should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Endogenous 2-HG | 147.0 | 129.0 | 5 |
| 13C5-labeled 2-HG | 152.0 | 134.0 | 5 |
| Derivatized D-2-HG | 363.1 | 115.1 | 10 |
| Derivatized L-2-HG | 363.1 | 115.1 | 10 |
Note: The precursor and product ions for the derivatized enantiomers will be the same, but they will be separated by their retention times on the LC column.
Data Analysis
-
Peak Integration: Integrate the peak areas for the endogenous 2-HG and the 13C-labeled internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled 2-HG and a fixed concentration of the 13C-labeled internal standard. Plot the peak area ratio (unlabeled 2-HG / 13C-labeled 2-HG) against the concentration of unlabeled 2-HG. Perform a linear regression to generate a calibration curve.
-
Quantification: Calculate the concentration of 2-HG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Workflow
Caption: Workflow for 2-HG analysis using a 13C labeled standard.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Stable Isotope Dilution: The use of a 13C-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively normalizes for variations in sample handling, extraction efficiency, and instrument response.[7][8] This internal validation at the individual sample level ensures high precision and accuracy.
-
Method Validation: Before analyzing experimental samples, the method should be thoroughly validated according to regulatory guidance.[22][23] This includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.[23][24]
-
Quality Control Samples: Including quality control (QC) samples at low, medium, and high concentrations throughout the analytical run allows for monitoring of the method's performance and ensures the reliability of the results for the entire batch.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate quantification of 2-hydroxyglutarate in various biological samples using LC-MS/MS with a 13C-labeled internal standard. The methodology is sensitive, specific, and robust, making it suitable for both basic research and clinical applications. The optional derivatization step allows for the specific quantification of 2-HG enantiomers, providing deeper insights into the metabolic alterations associated with IDH mutations and other disease states.
References
-
Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Retrieved from [Link]
- Dettmer, K., Nürnberger, N., & Oefner, P. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.
- Unterrainer, M., et al. (2019). Tissue 2-Hydroxyglutarate as a Biomarker for Isocitrate Dehydrogenase Mutations in Gliomas. Clinical Cancer Research, 25(11), 3327-3336.
-
Mass Spectrometry Research Facility, University of Massachusetts. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
- Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis, 12(16), 1149-1159.
- Yuan, M., Breitkopf, S. B., & Asara, J. M. (2015). Extraction parameters for metabolomics from cell extracts. Methods in molecular biology, 1277, 91-102.
- Miller, J. J., et al. (2023). Cerebrospinal fluid 2-hydroxyglutarate as a monitoring biomarker for IDH-mutant gliomas. Neuro-Oncology, 25(5), 976-979.
- Zadeh, G., et al. (2017). P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas. Neuro-Oncology, 19(Suppl 3), iii37.
- Jenkinson, M. D., et al. (2018).
- Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical chemistry, 50(8), 1391-1395.
- Arakawa, Y., et al. (2022). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Journal of Bone Oncology, 33, 100430.
- Li, L., & Ly, M. (2023). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. Journal of Biological Chemistry, 299(3), 102927.
-
BioPharma Services Inc. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations. Retrieved from [Link]
- Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3045-3054.
- Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3183-3192.
-
Montana State University Mass Spectrometry Facility. (2022, February 2). Protocol: Metabolite Extraction from Cells. Retrieved from [Link]
-
Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. Retrieved from [Link]
-
Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. PubMed. Retrieved from [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]
- Patel, B. A., et al. (2010). Bioanalytical method validation: An updated review. Journal of pharmaceutical and biomedical analysis, 52(4), 461-477.
- Linder, M. C., & Thompson, J. W. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908.
- Wyss, R., et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 15(2), 100.
- Gouveia-Figueira, S., & Nording, M. L. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Molecules, 27(6), 1878.
-
Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed. Retrieved from [Link]
-
Eve Technologies. (n.d.). Sample Preparation Guide. Retrieved from [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2018). Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations. ResearchGate. Retrieved from [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2018). Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations. PubMed. Retrieved from [Link]
-
Schmedes, A., & Breinlich, A. (2020). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC-MS. ResearchGate. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
- Zhou, R., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass spectrometry reviews, 31(4), 492-502.
-
Struys, E. A., et al. (2004). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. ResearchGate. Retrieved from [Link]
-
BioRxiv. (2024, April 26). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved from [Link]
- Papagiannopoulou, D., et al. (2021).
- Wyss, R., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 741.
-
Biomedical Journal of Scientific & Technical Research. (2024, March 6). Impact of LC-MS/MS in Cancer Biomarkers Analysis. Retrieved from [Link]
-
BioRxiv. (2024, April 26). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved from [Link]
-
UTMB Research Expert Profiles. (n.d.). Enantioseparation and detection of (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate by chiral gas chromatography–triple quadrupole mass spectrometry. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites? Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. lcms.cz [lcms.cz]
- 10. scispace.com [scispace.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rockefeller.edu [rockefeller.edu]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. evetechnologies.com [evetechnologies.com]
- 19. Cell Sample Preparation | AAT Bioquest [aatbio.com]
- 20. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biopharmaservices.com [biopharmaservices.com]
- 23. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: 2-Hydroxyglutarate-13C5 Disodium Salt for High-Resolution NMR Spectroscopy
This Application Note and Protocol Guide is designed for researchers utilizing 2-Hydroxyglutarate-13C5 Disodium Salt (2-HG-13C5) in NMR spectroscopy. It addresses the critical challenges of spectral overlap in metabolomics and provides validated workflows for identifying IDH-mutant oncometabolites.
Executive Summary
The accumulation of 2-Hydroxyglutarate (2-HG) is the hallmark biomarker for isocitrate dehydrogenase (IDH) mutations in gliomas and acute myeloid leukemia (AML). However, quantifying 2-HG in complex biological matrices (tumor lysates, serum) is notoriously difficult due to severe spectral overlap with Glutamate (Glu) and Glutamine (Gln).
2-Hydroxyglutarate-13C5 Disodium Salt serves as the definitive internal standard and metabolic tracer. Its fully labeled carbon backbone (
-
Spectral Editing: Complete separation from endogenous (unlabeled) metabolites using heteronuclear filtering.
-
Absolute Quantification: Precise qNMR measurement via isotope dilution.
-
Pathway Tracing: Unambiguous tracking of IDH-mutant activity in metabolic flux analysis (MFA).
Product Profile & Chemical Properties
| Property | Specification |
| Chemical Name | Disodium (R/S)-2-hydroxyglutarate-1,2,3,4,5- |
| Formula | |
| MW | 197.04 g/mol (Labeled) vs 192.08 g/mol (Unlabeled) |
| Isotopic Purity | |
| Solubility | Highly soluble in water ( |
| pH Stability | Stable at pH 6.0 – 8.0 (Degradation to lactone possible at pH < 4) |
Scientific Foundation: The IDH-Mutation Pathway
In healthy cells, IDH converts isocitrate to
Diagram 1: IDH-Mutant Metabolic Reprogramming
This diagram illustrates the diversion of the TCA cycle flux toward 2-HG production in IDH-mutant cells.
Caption: Metabolic diversion in IDH-mutant cells. Mutant IDH consumes NADPH to reduce
Technical Reference: NMR Spectral Parameters
The
Table 1:
| Carbon Position | Chemical Shift ( | Multiplicity ( | |
| C1 (Carboxyl) | 181.9 | Doublet | |
| C2 (Methine) | 72.8 | Doublet of Doublets | |
| C3 (Methylene) | 31.7 | Doublet of Doublets | |
| C4 (Methylene) | 34.2 | Doublet of Doublets | |
| C5 (Carboxyl) | 183.6 | Doublet |
Note: Chemical shifts are referenced to TSP at 0.00 ppm. Values derived from Choi et al. [1] and standard validation data.
Experimental Protocols
Protocol A: Preparation of Internal Standard Solution
Objective: Create a stable, calibrated stock of 2-HG-
-
Weighing: Accurately weigh 5.0 mg of 2-Hydroxyglutarate-
Disodium Salt into a sterile microcentrifuge tube. -
Dissolution: Add 500
L of (99.9% D) containing 0.1% TSP (Trimethylsilylpropanoic acid) as a chemical shift reference.-
Calculation: 5.0 mg / 197.04 g/mol
25.3 mol. -
Concentration:
50.7 mM stock solution.
-
-
pH Adjustment: Check pH using a micro-electrode. Adjust to pH 7.0
0.1 using dilute or .-
Critical: Avoid acidic pH (< 4.0) to prevent lactone formation [2].
-
-
Storage: Aliquot into 50
L portions and store at -20°C. Stable for >6 months.
Protocol B: Quantitative Detection in Tumor Tissue (Spike-In Method)
Objective: Quantify endogenous 2-HG in a tumor biopsy using the isotope dilution method to overcome overlap with Glutamate.
1. Sample Extraction
-
Homogenization: Homogenize 50-100 mg of frozen tumor tissue in 400
L of cold methanol/water (80:20). -
Lysis: Vortex vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Drying: Transfer supernatant to a fresh tube and lyophilize (freeze-dry) to remove methanol and water.
2. NMR Sample Reconstitution
-
Resuspension: Dissolve the dried extract in 550
L of Phosphate Buffer (100 mM, pH 7.0) prepared in . -
Spike-In: Add 10
L of the 50 mM 2-HG- stock (Protocol A) to the sample.-
Final Standard Concentration:
0.9 mM.
-
-
Transfer: Transfer to a 5 mm NMR tube.
3. Acquisition Parameters (Bruker 600 MHz recommended)
-
Pulse Sequence: 2D
HSQC (Heteronuclear Single Quantum Coherence). -
Rationale: The HSQC spectrum separates signals based on carbon chemical shift, resolving 2-HG from Glu/Gln. The
-labeled standard will appear as a massive doublet (due to ) centered at the same shift as the endogenous metabolite, but with a distinct satellite pattern or simply vastly enhanced intensity if decoupling is used. -
Optimized Parameters:
-
TD (Time Domain): 2048 (F2), 256 (F1).
-
NS (Scans): 8 - 16 (depending on sensitivity).
-
CNST2 (Coupling): Set
to 145 Hz. -
D1 (Relaxation Delay): 2.0 s.
-
4. Data Analysis & Quantification
-
Identify Peaks: Locate the H2-C2 cross-peak for 2-HG at
4.02 ppm / 72.8 ppm . -
Differentiate:
-
Endogenous 2-HG: Appears as a singlet in the carbon dimension (at natural abundance 1.1%) or a central peak.
-
Standard (
): If coupling is active (no decoupling), the standard appears as a doublet/multiplet flanking the center. If decoupled, it adds directly to the intensity. -
Best Practice: Use the Isotope Dilution Mass Spectrometry (IDMS) principle applied to NMR. Compare the integral of the unique
-satellites (if visible) or use a 1D -filtered proton experiment to select only the standard, then compare to the total signal. -
Alternative (Simpler): Use the standard to confirm chemical shift position in the specific matrix, then quantify the endogenous peak relative to the TSP internal standard, knowing exactly where the 2-HG region of interest (ROI) is defined by the
spike.
-
Diagram 2: Experimental Workflow
This diagram outlines the process from tissue extraction to NMR data analysis.
Caption: Workflow for quantifying 2-HG in tumor samples using 13C5-2HG spike-in and 2D HSQC NMR.
Advanced Application: Hyperpolarized MRI Reference
While Hyperpolarized [1-
-
Usage: When validating a new hyperpolarized imaging sequence (e.g., for detecting IDH mutations), researchers must confirm that the new signal observed in vivo is indeed 2-HG.
-
Protocol:
-
Perform the in vivo hyperpolarized experiment (injecting HP-
KG). -
Extract the tumor tissue post-scan.
-
Spike the extract with 2-HG-
. -
Acquire high-resolution thermal NMR.
-
Validation: If the hyperpolarized signal frequency matches the chemical shift of the spiked
standard (corrected for isotope shifts), the detection is validated.
-
References
-
Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients.Nature Medicine , 18(4), 624-629.[1] Link
- Key Insight: Establishes the NMR detectability of 2-HG and its overlap challenges with Glutam
- Balss, J., et al. (2012). Analysis of the IDH1 codon 132 mutation in brain tumors.Acta Neuropathologica, 124, 883–891. Key Insight: Discusses the stability of 2-HG and the formation of lactone under acidic conditions.
-
Andronesi, O. C., et al. (2012). Detection of 2-hydroxyglutarate in IDH-mutated glioma patients by in vivo spectral-editing and 2D correlation magnetic resonance spectroscopy.Science Translational Medicine , 4(116), 116ra4. Link
- Key Insight: Demonstrates advanced spectral editing techniques where 13C-labeled standards are essential for pulse sequence valid
-
Chaumeil, M. M., et al. (2013). Non-invasive monitoring of mutant IDH1 tumor activity using hyperpolarized [1-13C] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-ketoglutarate.Nature Communications , 4, 2429. Link- Key Insight: Uses hyperpolarized precursors to generate labeled 2-HG in situ; 2-HG-13C5 is the requisite reference for these studies.
Sources
Quantitative Analysis of 2-Hydroxyglutarate in Cell Culture: A Detailed Application Note and Protocol
Introduction: The Emergence of 2-Hydroxyglutarate as a Key Oncometabolite
In the landscape of cancer metabolism, few molecules have garnered as much attention as 2-hydroxyglutarate (2-HG). Structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), 2-HG exists as two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG).[1][2] Under normal physiological conditions, both enantiomers are present at very low levels. However, the discovery of gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes has revolutionized our understanding of 2-HG's role in tumorigenesis.[3][4] These mutations, prevalent in gliomas, acute myeloid leukemia (AML), and other cancers, confer a neomorphic enzymatic activity, causing the reduction of α-KG to D-2-HG, which can accumulate to millimolar concentrations within tumor cells.[3][5][6][7]
This dramatic accumulation of D-2-HG, now termed an "oncometabolite," has profound consequences for cellular function.[7] D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation.[5][8][9] Concurrently, L-2-HG has also been implicated in cancer and immune responses, accumulating under hypoxic conditions and influencing T-cell fate.[10][11][12] Given the central role of 2-HG in cancer biology and as a biomarker for IDH mutation status, its accurate quantification in cell culture models is paramount for basic research and therapeutic development.[4][13]
This application note provides a comprehensive guide for the quantitative analysis of D- and L-2-hydroxyglutarate in cultured cells, detailing two gold-standard methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enantiomer-specific quantification and a high-throughput enzymatic assay for the specific measurement of D-2-HG.
Method Selection: Navigating the Analytical Landscape
The choice of analytical method depends on the specific research question. Here, we compare the two primary approaches:
| Feature | LC-MS/MS | Enzymatic Assay |
| Specificity | Can distinguish and quantify both D- and L-2-HG enantiomers.[14] | Typically specific for one enantiomer (most commonly D-2-HG).[15][16] |
| Sensitivity | High sensitivity, with detection limits in the low micromolar to nanomolar range.[17][18] | Good sensitivity, with a lower limit of detection around 4 µM.[19] |
| Throughput | Lower throughput due to chromatographic separation times. | High-throughput, suitable for screening applications in 96-well or 384-well formats.[19] |
| Equipment | Requires specialized and costly LC-MS/MS instrumentation.[18] | Requires a standard fluorescence plate reader.[19] |
| Information | Provides absolute quantification of both enantiomers.[13] | Provides quantification of the target enantiomer (e.g., D-2-HG).[15] |
Expert Insight: For studies requiring the differentiation of D- and L-2-HG or for metabolomics studies where other metabolites are also being measured, LC-MS/MS is the method of choice. For high-throughput screening of compounds that may inhibit D-2-HG production, the enzymatic assay offers a more practical and cost-effective solution.
Experimental Workflow Overview
The overall workflow for 2-HG quantification is a multi-step process that requires careful attention to detail to ensure data accuracy and reproducibility.
Figure 1: A generalized workflow for the quantitative analysis of 2-hydroxyglutarate in cell culture.
Part 1: Chiral LC-MS/MS Analysis of D- and L-2-Hydroxyglutarate
This method provides the most comprehensive analysis, allowing for the distinct quantification of both 2-HG enantiomers. The protocol outlined below is a robust starting point that can be adapted to specific instrumentation.
Protocol 1.1: Metabolite Extraction from Adherent or Suspension Cells
Causality: The goal of this protocol is to rapidly quench metabolic activity and efficiently extract small polar metabolites like 2-HG while precipitating larger molecules like proteins and lipids. Cold methanol is a common and effective solvent for this purpose.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Culture: Plate cells at a density that will result in approximately 1-5 million cells per sample at the time of harvesting.
-
Quenching and Harvesting (Adherent Cells): a. Aspirate the cell culture medium. b. Quickly wash the cells twice with ice-cold PBS to remove any residual medium. c. Add 1 mL of ice-cold 80% methanol to the plate. d. Use a cell scraper to detach the cells in the methanol. e. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Quenching and Harvesting (Suspension Cells): a. Transfer the cell suspension to a conical tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells between each wash. c. Resuspend the final cell pellet in 1 mL of ice-cold 80% methanol in a pre-chilled 1.5 mL microcentrifuge tube.
-
Lysis and Protein Precipitation: a. Vortex the cell suspension in 80% methanol vigorously for 1 minute. b. Incubate at -80°C for at least 30 minutes to facilitate protein precipitation.[20] c. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[20][21]
-
Sample Collection: a. Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube. Avoid disturbing the pellet. b. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.[20] c. The dried metabolite extract can be stored at -80°C until analysis.
Self-Validation: To ensure complete extraction, the remaining cell pellet can be re-extracted with another volume of 80% methanol and the extracts analyzed separately. The 2-HG levels in the second extract should be negligible.
Protocol 1.2: Chiral Separation and Quantification by LC-MS/MS
Causality: D- and L-2-HG are enantiomers with identical mass and fragmentation patterns, making their separation by standard reverse-phase chromatography impossible. Therefore, a chiral stationary phase or derivatization with a chiral reagent is necessary.[1][2] Here, we describe a method using a chiral column, which directly separates the enantiomers.
Materials and Instrumentation:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6490 triple quadrupole MS).[17]
-
Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm).[14]
-
D-2-hydroxyglutarate and L-2-hydroxyglutarate standards
-
Internal standard (e.g., D-α-hydroxyglutaric acid-¹³C₅ disodium salt)
-
LC-MS grade water, acetonitrile, methanol, and ammonium acetate
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase composition. Vortex and centrifuge to pellet any insoluble material before transferring to LC vials.
-
Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of both D- and L-2-HG, along with a constant concentration of the internal standard, in the same solvent used for sample reconstitution.
-
LC-MS/MS Method:
-
LC Separation:
-
Column: Astec® CHIROBIOTIC® R
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v)
-
Gradient: Optimize the gradient to achieve baseline separation of D- and L-2-HG. A typical starting point is a high percentage of organic phase, ramping down to a lower percentage.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5-10 µL
-
-
MS Detection (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
2-HG (D and L): Precursor ion (m/z) 147.03 -> Product ion (m/z) 129.02[1]
-
Internal Standard (¹³C₅-2-HG): Precursor ion (m/z) 152.05 -> Product ion (m/z) 134.04
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis: a. Integrate the peak areas for D-2-HG, L-2-HG, and the internal standard in both the samples and the calibration standards. b. Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. c. Calculate the concentration of D- and L-2-HG in the samples using the linear regression equation from the standard curve. d. Normalize the final concentration to the cell number or total protein content of the original sample.
Alternative Approach: Derivatization: An alternative to a chiral column is to derivatize the 2-HG enantiomers with a chiral reagent, such as (+)-O,O-diacetyl-L-tartaric anhydride (DATAN).[17][22] This creates diastereomers that can be separated on a standard C18 reverse-phase column.[17]
Part 2: High-Throughput Enzymatic Assay for D-2-Hydroxyglutarate
This method is ideal for rapidly screening the effects of genetic or chemical perturbations on D-2-HG levels.
Protocol 2.1: D-2-HG Enzymatic Assay
Causality: This assay relies on the specific activity of D-2-hydroxyglutarate dehydrogenase (D-2-HGDH), which catalyzes the oxidation of D-2-HG to α-KG.[15] This reaction reduces NAD⁺ to NADH. The resulting NADH is then used by a second enzyme, diaphorase, to reduce a non-fluorescent probe (resazurin) to a highly fluorescent product (resorufin), which can be measured on a plate reader.[23] The fluorescence intensity is directly proportional to the amount of D-2-HG in the sample.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth | Oncotarget [oncotarget.com]
- 9. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-hydroxyglutarate rides the cancer-immunity cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 15. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. cellculturedish.com [cellculturedish.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
Application and Protocols for 2-Hydroxyglutarate-13C5 Disodium Salt in Advanced Metabolomics
Introduction: The Significance of 2-Hydroxyglutarate and the Power of Stable Isotope Labeling
2-Hydroxyglutarate (2-HG) has emerged from relative obscurity to become a metabolite of significant interest, particularly in the field of oncology. It exists as two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). Under normal physiological conditions, both are present at very low levels. However, the discovery of gain-of-function mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, prevalent in several cancers like gliomas and acute myeloid leukemia, has revolutionized our understanding of cancer metabolism.[1][2][3] These mutations lead to the massive accumulation of the oncometabolite D-2-HG.[1][2][4]
D-2-HG is structurally similar to α-ketoglutarate (α-KG) and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[1][5][6] This inhibition leads to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.[1][6] L-2-HG can also accumulate under certain conditions like hypoxia and has been implicated in metabolic reprogramming.[5][7] Given the distinct roles and production pathways of the two enantiomers, their accurate and independent quantification is crucial for understanding disease mechanisms and developing targeted therapies.[7][8]
Metabolomics, the comprehensive study of small molecules in a biological system, provides a powerful lens to investigate these processes. Stable isotope labeling is a cornerstone of modern metabolomics, offering unparalleled insights into metabolic dynamics.[9] The use of compounds like 2-Hydroxyglutarate-13C5 Disodium Salt, a non-radioactive, stable isotope-labeled internal standard, is indispensable for two primary applications:
-
Accurate Quantification: As an internal standard in mass spectrometry (MS)-based methods, it corrects for variations in sample preparation and instrument response, enabling precise and accurate measurement of endogenous 2-HG levels.[10][11]
-
Metabolic Flux Analysis: When used as a tracer, it allows researchers to follow the metabolic fate of 2-HG, elucidating the activity of metabolic pathways and how they are altered in disease states.[12][13][14]
This technical guide provides a comprehensive overview of the application of 2-Hydroxyglutarate-13C5 Disodium Salt in metabolomics, complete with detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
Proper handling and storage of the isotopic standard are paramount for reproducible results.
| Property | Value |
| Chemical Formula | ¹³C₅H₆Na₂O₅ |
| Molecular Weight | 197.04 g/mol [15][16] |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | Store at -20°C or below, protected from light and moisture.[15] |
Reconstitution: For use, equilibrate the vial to room temperature before opening to prevent condensation. Reconstitute in a high-purity solvent such as methanol or water to a desired stock concentration (e.g., 1 mg/mL). Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Core Application I: Accurate Quantification of 2-HG by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 2-HG. The use of a stable isotope-labeled internal standard is critical to account for matrix effects and ensure data accuracy.
Workflow for Targeted 2-HG Quantification
Caption: Workflow for accurate 2-HG quantification using LC-MS/MS.
Detailed Protocol: Quantification of D/L-2-HG Enantiomers
This protocol is designed for the chiral separation and quantification of D-2-HG and L-2-HG in biological samples.
1. Materials and Reagents:
-
2-Hydroxyglutarate-13C5 Disodium Salt (Internal Standard, IS)
-
D-2-Hydroxyglutaric acid sodium salt (Standard)
-
L-2-Hydroxyglutaric acid sodium salt (Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
-
Acetic Acid
-
Biological matrix (e.g., cell pellets, plasma, tissue homogenate)
2. Preparation of Stock Solutions and Standards:
-
Internal Standard (IS) Stock (1 mg/mL): Dissolve 1 mg of 2-Hydroxyglutarate-13C5 Disodium Salt in 1 mL of LC-MS grade water.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 80% methanol.
-
Unlabeled 2-HG Stock (1 mg/mL): Prepare separate stock solutions for D-2-HG and L-2-HG in LC-MS grade water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the unlabeled D- and L-2-HG stocks in the appropriate matrix (e.g., control plasma or 80% methanol). The concentration range should encompass the expected levels in the samples.[8][19] Spike each calibration standard with the working IS solution at a fixed concentration.
3. Sample Preparation:
-
Quenching and Extraction: For cell cultures, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.[20][21] For plasma or tissue homogenates, use a protein precipitation method.[22]
-
Procedure:
-
To 50 µL of sample (or cell extract), add 10 µL of the 10 µg/mL working IS solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
4. Chiral Derivatization:
-
Rationale: To separate the D and L enantiomers on a standard reverse-phase column, they must be converted into diastereomers. DATAN is a common chiral derivatization agent for this purpose.[8][18][23]
-
Procedure:
-
Evaporate the extracted samples and standards to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as water inhibits the reaction.[23]
-
Prepare a fresh DATAN solution (50 mg/mL) in a 4:1 (v/v) mixture of acetonitrile and acetic acid.[23]
-
Add 50 µL of the DATAN solution to each dried sample.
-
Heat at 70°C for 30-60 minutes.[23]
-
Cool to room temperature and dilute with 50 µL of the ACN:acetic acid mixture before LC-MS analysis.[23]
-
5. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Typical LC Parameters:
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the derivatized diastereomers.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Typical MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific mass transitions for the derivatized 2-HG and its ¹³C₅-labeled counterpart must be optimized. For underivatized 2-HG, a common transition is m/z 147 -> 129.[7] For ¹³C₅-2-HG, the transition would be m/z 152 -> 134. The transitions for the DATAN-derivatized forms will be different and need to be determined empirically.[18]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-HG (Underivatized) | 147.0 | 129.0 |
| ¹³C₅-2-HG (Underivatized) | 152.0 | 134.0 |
| 2-HG-DATAN Derivative | 363.057 | 147.030 |
| ¹³C₅-2-HG-DATAN Derivative | 368.057 | 152.030 |
6. Data Analysis:
-
Integrate the peak areas for the analyte (D- and L-2-HG) and the internal standard (¹³C₅-2-HG) in each sample and standard.[23]
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled standards.
-
Determine the concentration of D- and L-2-HG in the samples by interpolating their peak area ratios from the calibration curve.[7]
Core Application II: ¹³C Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[12][24] While ¹³C-glucose and ¹³C-glutamine are common tracers for central carbon metabolism, ¹³C₅-2-HG can be used to specifically probe the downstream fate of 2-HG.
Conceptual Workflow for 2-HG Flux Analysis
Sources
- 1. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth | Oncotarget [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. bio-protocol.org [bio-protocol.org]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. DL-2-HYDROXYGLUTARIC ACID, DISODIUM SALT (13C5, 99%) | Eurisotop [eurisotop.com]
- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 22. organomation.com [organomation.com]
- 23. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
experimental design for 13C tracer experiments with 2-HG
Unraveling Oncometabolite Dynamics: A Comprehensive Guide to 13C-Metabolic Flux Analysis of 2-Hydroxyglutarate in IDH-Mutant Models
Introduction & Mechanistic Rationale
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are hallmark genomic drivers in gliomas, acute myeloid leukemias (AML), and chondrosarcomas. These mutations confer a neomorphic enzymatic activity that reduces
13C-Metabolic Flux Analysis (13C-MFA) provides a functional readout of the cellular metabolic state, allowing researchers to trace the exact carbon origins of 2-HG and identify therapeutic vulnerabilities[2]. In wild-type cells,
Metabolic routing of [U-13C]Glutamine to D-2-Hydroxyglutarate via mutant IDH1/2.
Experimental Design & Protocol
A robust 13C-MFA experiment must be designed as a self-validating system. It requires achieving an isotopic steady state, halting metabolism instantaneously, and extracting metabolites without degradation[6].
Phase 1: Cell Culture and Isotope Labeling
Objective: Achieve an isotopic steady state where the labeling pattern of 2-HG accurately reflects the intracellular flux[7].
-
Seed IDH-mutant cells (e.g., patient-derived chondrosarcoma lines like JJ012, or engineered HCT116) in standard media and allow them to reach 70-80% confluence[3].
-
Wash cells twice with PBS to remove residual unlabeled amino acids from the standard serum.
-
Introduce custom labeling media containing 2-4 mM [U-13C]Glutamine (supplemented with unlabeled glucose and dialyzed FBS)[8].
-
Incubate for a defined time-course (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
Causality: A time-course is critical because 2-HG accumulation is highly rapid; single-timepoint analyses may miss the linear phase of isotopic enrichment, confounding flux estimations[3].
-
Phase 2: Metabolic Quenching and Extraction
Objective: Instantly arrest enzymatic activity to prevent the interconversion of
-
Quenching : Rapidly aspirate the labeling media. Immediately wash the adherent cells with ice-cold saline (0.9% NaCl) on ice.
-
Causality: Cold temperatures slow enzymatic rates to a halt, while rapid washing removes extracellular tracer background[9].
-
-
Extraction : Add 1 mL of pre-chilled (-20°C) extraction solvent consisting of 4:4:2 Acetonitrile:Methanol:Water[3].
-
Self-Validation Step: Spike the extraction solvent with a known concentration of an internal standard (e.g., 2.1 µM [13C5, 15N]-Glutamate or D3-2-HG)[3]. This controls for extraction efficiency, sample loss, and LC-MS matrix effects.
-
-
Scrape the cells, transfer the lysate to a cold microcentrifuge tube, and vortex heavily for 30 seconds.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Transfer the supernatant to LC-MS vials.
Step-by-step workflow for 13C-MFA of 2-HG using LC-MS/MS.
Phase 3: LC-MS/MS Analytical Method
Because 2-HG and
-
Chromatography : Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or an aqueous normal-phase column (e.g., SeQuant ZIC-pHILIC). Use a gradient of Ammonium Carbonate buffer (pH 9.0) and Acetonitrile.
-
Mass Spectrometry : Operate a triple quadrupole (QqQ) or Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode[10].
-
Detection : Monitor the specific Mass-to-Charge (m/z) transitions for the isotopologues. For [U-13C]Glutamine tracing, monitor M+0 through M+5.
Data Presentation and Interpretation
Following data acquisition, raw peak areas must be corrected for natural isotope abundance (e.g., the natural 1.1% presence of 13C) using specialized software (e.g., IsoCor or VistaFlux)[11]. The corrected data is expressed as Mass Isotopomer Distributions (MIDs) and Fractional Enrichment.
Table 1: Expected 2-HG Mass Isotopomer Distributions (MID) by Tracer
| Tracer Utilized | Primary 2-HG Isotopologue | Mechanistic Pathway | Fractional Enrichment Profile |
| [U-13C]Glutamine | M+5 (m/z 146 | Glutaminolysis ( | Rapid accumulation; >80% enrichment within 3-10 hours[3]. |
| [U-13C]Glucose | M+2 (m/z 146 | Glycolysis | Slower kinetics; highly diluted by unlabeled anaplerotic inputs[5]. |
| [1-13C]Glutamine | M+0 (Unlabeled) | 13C is lost as CO2 during the IDH/OGDH reactions | Used as a negative control for oxidative TCA flux[10]. |
*Note: m/z values reflect the deprotonated precursor [M-H]- and a common product ion for 2-HG. Actual m/z will vary slightly depending on the specific derivatization or ionization strategy used.
By analyzing the M+5 fraction of 2-HG over time, researchers can calculate the absolute flux of glutamine into the oncometabolite pool, establishing a highly accurate, dynamic baseline for evaluating mutant-IDH inhibitors in drug development[4].
References
-
Antoniewicz, M.R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental and Molecular Medicine. 2
-
Salamanca-Cardona, L., et al. (2017). In Vivo Imaging of Glutamine Metabolism to the Oncometabolite 2-Hydroxyglutarate in IDH1/2 Mutant Tumors. Cell Metabolism.4
-
Crown, S.B., et al. (2025). A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose. BenchChem. 6
-
Agilent Technologies. (2016). Enabling Stable Isotope Label Tracing with MassHunter VistaFlux. 11
-
Karl, A., et al. (2021). Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cancers. 8
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging of glutamine metabolism to the oncometabolite 2-hydroxyglutarate in IDH1/2 mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging of Glutamine Metabolism to the Oncometabolite 2-Hydroxyglutarate in IDH1/2 Mutant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. shimadzu.com [shimadzu.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. uab.edu [uab.edu]
Application Note: Advanced Cell-Based Assays and LC-MS/MS Quantification Using 2-Hydroxyglutarate-13C5 Disodium Salt
Scientific Rationale & Mechanism of Action
The metabolic reprogramming of cancer cells frequently involves the accumulation of specific oncometabolites. Among the most critical is D-2-Hydroxyglutarate (D-2-HG) , which accumulates to millimolar concentrations in tumors harboring gain-of-function mutations in Isocitrate Dehydrogenase 1 or 2 (IDH1/2)[1]. Wild-type IDH normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, mutant IDH1/2 acquires a neomorphic activity, reducing α-KG into D-2-HG[1].
D-2-HG acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases, including the TET family of 5-methylcytosine hydroxylases and Jumonji-C domain-containing histone demethylases (KDMs)[2]. This inhibition drives DNA and histone hypermethylation, blocking cellular differentiation and promoting tumorigenesis[3].
Crucially, 2-HG exists as two enantiomers with distinct biological origins. While D-2-HG is the hallmark of IDH mutations, L-2-HG is produced independently under hypoxic conditions via promiscuous substrate usage by Lactate Dehydrogenase A (LDHA)[4]. Therefore, any robust cell-based assay must not only quantify 2-HG but also resolve its chirality to correctly assign the biological mechanism.
Mutant IDH1/2 pathway driving D-2-HG accumulation and epigenetic dysregulation.
Experimental Design: The Causality of 13C5-Isotope Tracing
To accurately measure 2-HG dynamics, 2-Hydroxyglutarate-13C5 Disodium Salt is deployed in two distinct experimental modalities:
-
As an Internal Standard (IS) for Absolute Quantification: When spiked into cell lysates, the 13C5-labeled variant provides a +5 Da mass shift. Because it shares the exact physicochemical properties of endogenous 2-HG, it co-elutes chromatographically. This perfectly corrects for matrix-induced ion suppression in the mass spectrometer and accounts for any physical losses during the extraction and derivatization phases[3]. The disodium salt formulation is chosen for its superior aqueous solubility[2].
-
As a Metabolic Tracer: By feeding cells 13C5-labeled 2-HG, researchers can trace its downstream metabolic fate. For example, stable isotope tracing has proven that 2-HG is not readily metabolized via the TCA cycle in certain colorectal carcinoma cells[5], but instead undergoes an exchange to form a novel endogenous metabolite, 2-hydroxyglutarate-γ-lactone[6].
Self-Validating Experimental Protocols
The following workflow establishes a self-validating system. By utilizing rapid metabolic quenching and chiral derivatization, the protocol prevents artifactual metabolite turnover and ensures that the detected D-2-HG is a genuine reflection of IDH mutational status rather than hypoxia-induced L-2-HG[4].
Workflow for cell-based assays and chiral LC-MS/MS analysis using 13C5-2-HG.
Protocol A: Reagent Preparation & Storage
Causality: 2-HG is susceptible to degradation upon repeated freeze-thaw cycles. Proper storage ensures the isotopic enrichment and concentration remain absolute.
-
Reconstitute 2-Hydroxyglutarate-13C5 Disodium Salt in LC-MS grade water to a stock concentration of 10 mM.
-
Filter-sterilize using a 0.22 µm PTFE membrane if intended for live-cell tracing assays[2].
-
Aliquot into low-bind microcentrifuge tubes and store at -80°C. The stock is stable for up to 6 months under these conditions (away from moisture and light)[2].
Protocol B: Cell Culture & Metabolic Quenching
Causality: Cellular metabolism operates on a sub-second timescale. Using cold methanol instantly denatures enzymes, preventing the artifactual generation of 2-HG by LDHA or its degradation during the lysis step.
-
Culture target cells (e.g., IDH1-mutant HCT116 or patient-derived chondrosarcoma lines) in 6-well plates until 80% confluent[1][5].
-
Aspirate media and rapidly wash cells once with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol/20% Water extraction buffer to quench metabolism.
-
Internal Standard Spike-in: Add 2-Hydroxyglutarate-13C5 Disodium Salt to the extraction buffer to achieve a final IS concentration of 5 µM[7].
-
Scrape cells, transfer to a microcentrifuge tube, and incubate at -80°C for 15 minutes to complete precipitation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to a new tube and evaporate to complete dryness using a vacuum concentrator (SpeedVac) at 37°C[3].
Protocol C: DATAN Derivatization for Chiral Separation
Causality: 2-HG is highly polar and its enantiomers (D- and L-) co-elute on standard C18 reverse-phase columns. Derivatization with Diacetyl-L-tartaric anhydride (DATAN) reacts with the hydroxyl group to form diastereomers, allowing baseline separation without the need for an expensive, low-efficiency chiral column[3].
-
Prepare a fresh DATAN solution at 50 mg/mL in Acetonitrile:Acetic Acid (4:1, v/v)[7].
-
Resuspend the dried metabolite pellet in 50 µL of the DATAN solution[7].
-
Incubate the mixture at 70°C for 2 hours to drive the derivatization reaction to completion[7].
-
Cool to room temperature and centrifuge at 1000 × g for 5 minutes[7].
-
Evaporate the mixture to dryness to remove residual acetic acid.
-
Reconstitute the dry residue in 200 µL of 2 mM aqueous ammonium formate (pH 3.1), cap the autosampler vial, and proceed to LC-MS/MS[3].
Quantitative Data Presentation
The derivatized samples are analyzed using a Triple Quadrupole LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. The +5 Da mass shift of the 13C5 internal standard allows for distinct precursor and product ion transitions without cross-talk[3].
Table 1: Optimized LC-MS/MS MRM Parameters for DATAN-Derivatized Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| D/L-2-Hydroxyglutarate (Endogenous) | 363.0 | 147.0 | 15 | Negative |
| D/L-2-Hydroxyglutarate-13C5 (Internal Standard) | 368.0 | 152.0 | 15 | Negative |
| α-Ketoglutarate (Endogenous) | 361.0 | 199.0 | 15 | Negative |
Note: The Limit of Quantitation (LOQ) for this method is validated at 0.20 µM in biological matrices[3].
Data Interpretation & Quality Control
To ensure the assay is a self-validating system, absolute 2-HG concentrations should not be evaluated in isolation. Variations in cell number, extraction efficiency, or global TCA cycle flux can skew absolute values.
Instead, researchers must calculate the 2-HG to α-KG ratio . Because both metabolites are extracted and quantified simultaneously (using the 13C5-2HG IS to normalize extraction efficiency), the ratio provides a highly reliable, internally controlled biomarker of the mutant IDH phenotype. A drastically elevated D-2-HG / α-KG ratio confirms the presence of neomorphic IDH activity, while a rise in L-2-HG / α-KG indicates a hypoxic or LDHA-driven metabolic shift[4].
References
1. Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. lcms.cz / Agilent Technologies. 2.[1] In vivo imaging of glutamine metabolism to the oncometabolite 2-hydroxyglutarate in IDH1/2 mutant tumors. PMC / NIH. 3.[2] α-Hydroxyglutaric acid-13C5 disodium (2-Hydroxyglutarate-13C5 disodium). MedChemExpress. 4.[4] Hypoxia Induces Production of L-2-Hydroxyglutarate. PMC / NIH. 5.[5] Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Digital Commons@Becker / Washington University. 6.[6] Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. MDPI. 7.[7] Defective Function of α-Ketoglutarate Dehydrogenase Exacerbates Mitochondrial ATP Deficits during Complex I Deficiency Gera. bioRxiv.
Sources
- 1. In vivo imaging of glutamine metabolism to the oncometabolite 2-hydroxyglutarate in IDH1/2 mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Application Note: Chiral Separation and Quantitation of D/L-2-Hydroxyglutarate (2-HG) by LC-MS/MS
Methodology: Isotope Dilution Mass Spectrometry (IDMS) using U-13C5-2-HG Internal Standard and DATAN Derivatization.
Abstract & Clinical Significance
The accurate measurement of 2-Hydroxyglutarate (2-HG) enantiomers is critical in oncology and metabolic disease research. D-2-HG is a specific oncometabolite produced by neomorphic mutations in Isocitrate Dehydrogenase (IDH1/2), commonly found in gliomas and acute myeloid leukemia (AML). Conversely, L-2-HG accumulation is associated with hypoxia and L-2-hydroxyglutaric aciduria.
Standard LC-MS methods often fail to distinguish these enantiomers, leading to "total 2-HG" values that obscure the biological context. Furthermore, 2-HG is prone to spontaneous lactonization, creating stability challenges. This guide details a robust, self-validating protocol using Diacetyl-L-tartaric anhydride (DATAN) derivatization to separate enantiomers on an achiral column, quantified against a U-13C5-2-HG internal standard to correct for matrix effects and recovery loss.
Mechanism of Action
The Derivatization Strategy (DATAN)
D- and L-2-HG are enantiomers (mirror images) and cannot be separated on standard C18 reverse-phase columns. While chiral columns exist, they are often expensive and less durable.
-
Solution: We react the enantiomers with a chiral derivatizing agent, DATAN (Diacetyl-L-tartaric anhydride).[1]
-
Result: This reaction creates diastereomers .[1] Unlike enantiomers, diastereomers have different physical properties and can be baseline-separated on a standard, robust C18 or HILIC column.
Why U-13C5 Internal Standard?
Biological matrices (plasma, tumor lysate) cause significant ion suppression in Mass Spectrometry.
-
Deuterium (D) vs. 13C: Deuterated standards (e.g., d3-2-HG) often exhibit a slight retention time shift compared to the analyte (the "isotope effect"). In high-resolution chromatography, the standard may elute slightly before the analyte, meaning it does not experience the exact same matrix suppression at the moment of ionization.
-
The 13C Advantage: U-13C5-2-HG co-elutes perfectly with endogenous 2-HG, providing the highest accuracy for normalization.
Pathway & Workflow Visualization
Caption: Biological origin of 2-HG enantiomers and the analytical workflow for their separation.
Materials & Reagents
| Reagent | Specification | Critical Note |
| Internal Standard | U-13C5-2-Hydroxyglutarate | Must be fully labeled (+5 Da) to avoid overlap with natural isotopes. |
| Derivatizing Agent | (+)-Diacetyl-L-tartaric anhydride (DATAN) | Store in desiccator. Hydrolyzes rapidly in moist air. |
| Extraction Solvent | Methanol (LC-MS Grade) | Use cold (-20°C) to precipitate proteins and stop metabolism. |
| Acid Catalyst | Glacial Acetic Acid | Required for the DATAN reaction. |
| Carrier Solvent | Dichloromethane (DCM) or Acetonitrile | Used to dissolve DATAN. |
Detailed Protocol
Phase 1: Sample Preparation (Protein Precipitation)
Objective: Extract metabolites while preventing lactonization.
-
Thawing: Thaw plasma or tissue homogenates on ice.
-
Spiking (Crucial): Transfer 20 µL of sample to a microcentrifuge tube. Immediately add 10 µL of U-13C5-2-HG Internal Standard (20 µM working solution in water).
-
Why: Adding IS before extraction corrects for any analyte loss during the precipitation step.
-
-
Extraction: Add 400 µL of cold 100% Methanol (-20°C).
-
Note: Do not use strong acids (like TCA or PCA) for precipitation, as acidic conditions promote the conversion of 2-HG to 2-HG-lactone.
-
-
Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to a fresh glass vial or polypropylene tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C .
-
Warning: Do not exceed 40°C. High heat accelerates lactonization. Ensure the sample is completely dry; trace water inhibits the derivatization.
-
Phase 2: DATAN Derivatization
Objective: Create diastereomers for chiral separation.
-
Reagent Prep: Freshly prepare a solution of 50 mg/mL DATAN in Dichloromethane:Acetic Acid (4:1, v/v) .
-
Tip: Prepare this immediately before use. DATAN degrades within hours in solution.
-
-
Reaction: Add 50 µL of the DATAN solution to the dried sample residue.
-
Incubation: Cap tightly and heat at 70°C for 2 hours .
-
Quenching: Cool the samples to room temperature. Evaporate the mixture to dryness again under Nitrogen (to remove excess acetic acid/DCM).
-
Reconstitution: Reconstitute in 100 µL of Water:Acetonitrile (2:1). Vortex well.
LC-MS/MS Acquisition Parameters
Chromatography:
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: Slow ramp is required to separate the diastereomers.
-
0-1 min: 1% B
-
1-8 min: 1% to 15% B (The critical separation window)
-
8-10 min: Wash (90% B)
-
Mass Spectrometry (ESI Negative Mode): The DATAN derivative adds significant mass. We monitor the precursor of the derivative fragmenting down to the 2-HG backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| D/L-2-HG (Derivatized) | 363.0 | 147.0 | 50 | 15 | Quantifier |
| D/L-2-HG (Derivatized) | 363.0 | 129.0 | 50 | 25 | Qualifier |
| U-13C5-2-HG (IS) | 368.0 | 152.0 | 50 | 15 | Internal Standard |
-
Note on IS Transition: The U-13C5 label shifts the precursor by +5 Da (363 → 368) and the fragment by +5 Da (147 → 152), confirming the fragment retains the carbon backbone.
Data Analysis & Validation
Calculating the D/L Ratio
Because D- and L-2-HG are chemically identical (except for chirality), they have the same ionization efficiency.
-
Identify peaks based on retention time (L-2-HG typically elutes before D-2-HG on C18 with DATAN, but always run a racemic standard to confirm).
-
Calculate the concentration of each enantiomer using the peak area ratio relative to the U-13C5 IS.
-
2-HG Ratio:
-
Interpretation: A ratio > 90% D-2-HG is strongly indicative of an IDH mutation.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Separation | Gradient too steep. | Flatten the gradient between 1% and 15% B. |
| Low Sensitivity | Incomplete derivatization. | Ensure sample was completely dry before adding DATAN. Water kills the reaction. |
| Lactone Interference | Pre-analytical artifact. | Ensure evaporation temp < 40°C. Avoid acidic precipitation agents (TCA). |
| IS Signal Drift | Matrix suppression. | The U-13C5 IS should correct this. If severe, dilute sample 1:5 before prep. |
References
-
Struys, E. A., et al. (2004). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride.[5] Clinical Chemistry. Link
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1] Nature. Link
-
Bio-Protocol. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol. Link
-
Zeng, H., et al. (2021). Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cancers. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving signal-to-noise ratio for 13C-labeled 2-HG in NMR
Technical Support Center: 13C-Labeled 2-Hydroxyglutarate (2-HG) NMR
Current Status: ONLINE Topic: Signal-to-Noise Ratio (SNR) Optimization Ticket Priority: High (Low Sensitivity Isotope) Operator: Senior Application Scientist
Triage: Select Your Experimental Context
Before proceeding, determine which experimental modality you are struggling with. The physics governing SNR differs fundamentally between these two workflows.
| Parameter | Workflow A: Hyperpolarized (HP) 13C NMR | Workflow B: Thermal High-Res NMR |
| Primary Constraint | Time (T1 Decay): Signal is non-renewable and decays in seconds. | Concentration: Signal is stable but extremely weak (Boltzmann distribution). |
| Typical Application | Real-time metabolic imaging (in vivo/cell culture) of IDH activity. | Metabolomics, flux analysis, or structural validation ex vivo. |
| Key SNR Enemy | RF Pulse Depletion & T1 Relaxation. | Thermal Noise & Long T1 (saturation). |
Module A: Hyperpolarized 13C NMR (d-DNP)
Target Audience: Researchers monitoring real-time conversion of
Troubleshooting Guide: The "Vanishing Product" Peak
Symptom: You see the substrate ([1-13C]
Root Cause Analysis & Solutions:
1. Isotopic Labeling Strategy (The Source)
-
Issue: Using the wrong isotopomer reduces T1, killing signal before detection.
-
Fix: Ensure you are using [1-13C]
-Ketoglutarate .-
Mechanism:[1][2] The C1 carboxyl position has a significantly longer T1 (~25–30s at 3T) compared to C2 or C5 because it lacks directly attached protons, minimizing dipolar relaxation.
-
Reaction: [1-13C]
-KG [1-13C] 2-HG.[3] -
Note: Avoid uniformly labeled
C (U-13C) for HP experiments unless necessary; J-coupling splits the signal, and shorter T1s in CH/CH2 groups accelerate decay.
-
2. The "Greedy" Pulse Sequence (The Acquisition)
-
Issue: Using a constant flip angle (e.g., 10°) for both substrate and product.
-
The Problem: The substrate (
-KG) is in huge excess (mM range), while 2-HG is generated slowly ( M range). A small flip angle on 2-HG yields undetectable signal; a large flip angle on -KG depletes the polarization pool too fast. -
Solution: Implement Spectral-Spatial RF Pulses or Multiband Excitation .
-
Protocol: Apply a low flip angle (
) to the substrate resonance (~171 ppm) and a high flip angle ( ) to the product resonance (~184 ppm). -
Result: You preserve the source (
-KG) while maximally interrogating the scarce product (2-HG).
-
3. Variable Flip Angle (VFA) Schemes
-
Issue: Signal intensity drops exponentially across the time course.
-
Solution: Calculate a VFA schedule based on the expected metabolic rate (
) and T1.-
Formula:
(simplified recursive logic). -
Outcome: This flattens the signal response, boosting SNR at later time points when 2-HG has actually accumulated.
-
Visual Workflow: HP-13C Optimization
Caption: Decision tree for troubleshooting low sensitivity in Hyperpolarized 13C experiments targeting 2-HG.
Module B: Thermal High-Resolution NMR
Target Audience: Metabolomics researchers analyzing tissue extracts or biofluids ex vivo.
Troubleshooting Guide: The "Buried" Peak
Symptom: 2-HG peaks are indistinguishable from Glutamate/Glutamine background noise or are split into low-intensity multiplets.
1. Decoupling is Non-Negotiable
-
Issue:
C signal is split by scalar coupling ( ) to attached protons, dividing your SNR by a factor of 2, 3, or 4. -
Protocol: Always use Inverse Gated Decoupling (IG) or Power-Gated Decoupling .
-
Parameter:cpdprg2 = 'waltz16' (Bruker standard).
-
Warning: For quantitative NMR (qNMR), ensure the relaxation delay (
) is . Since C1 of 2-HG has a long T1 (~10s+ in thermal liquids), this makes experiments very long.
-
2. The NOE Trap (Nuclear Overhauser Effect)
-
The Trap: Users often try to boost signal by keeping proton decoupling on during the relaxation delay (NOE enhancement).
-
Why it fails for [1-13C] 2-HG: The NOE enhancement depends on dipole-dipole interaction with attached protons (
).-
[1-13C] is a quaternary-like carboxyl; it has no attached protons .
-
Consequence: You get minimal NOE gain but suffer from the full T1 relaxation penalty.
-
-
Better Approach: If you are enriching, consider [2-13C] 2-HG for thermal studies if possible, as the CH group at position 2 benefits significantly from NOE enhancement (up to 3x signal boost). Note: This contradicts HP advice where C1 is king.
3. The "Nuclear Option": Indirect Detection (HSQC)
-
Scenario: Direct
C detection is taking 12+ hours. -
Solution: Switch to
HSQC (Heteronuclear Single Quantum Coherence) .-
Physics: Detect the sensitive Proton (
) instead of the insensitive Carbon ( C), transferring magnetization via J-coupling. -
Gain: Theoretical SNR increase of
. -
Target: Focus on the H2-C2 correlation . The H2 proton of 2-HG is distinct (~4.02 ppm) and correlates to C2 (~70 ppm), moving it away from the crowded aliphatic region.
-
Comparative Data: Acquisition Strategies
| Method | Target Nucleus | Relative Sensitivity | Acquisition Time (Est.) | Best For |
| Direct 13C (Pulse-Acquire) | 13C | 1.0 (Baseline) | 12-24 Hours | Quantitation of high conc. samples (>5mM) |
| Direct 13C + NOE | 13C | ~1.2 (for C1) / ~2.8 (for C2) | 8-12 Hours | Structural verification |
| 1H-13C HSQC | 1H (Indirect) | ~30.0 | 10-30 Minutes | Trace detection (<100 |
| Hyperpolarized 13C | 13C | ~10,000.0 | < 1 Minute | Real-time metabolic flux |
FAQ: Specific User Scenarios
Q: I am seeing a split peak for [1-13C] 2-HG in my HP experiment. Why?
A: This is likely J-coupling from adjacent
-
Fix: Use singly labeled [1-13C]
-KG.[3] If you must use U-13C, use a refocused spin-echo sequence (like PRESS or localized equivalent) where to refocus the multiplet, though this causes T2 losses.
Q: My T1 for 2-HG seems much shorter in vivo than in my phantom. Is my magnet broken? A: No. In vivo T1 is always shorter due to:
-
Paramagnetic Oxygen: Blood oxygen shortens T1.
-
Flow/Perfusion: Signal washes out of the voxel.
-
Enzymatic exchange: The label might be exchanging into pools with shorter relaxation times.
-
Expectation Management: Expect in vivo T1 for C1-2HG to be ~15-20s, compared to ~30s in a degassed phantom.
Q: Can I use Gadolinium (Gd) to shorten T1 and scan faster in thermal NMR? A: Yes, but be careful.
-
Protocol: Add 1-2 mM Cr(acac)3 or Gd-DTPA.
-
Effect: This bypasses the long T1 of the carboxyl group, allowing you to reduce your Recycle Delay (
) from 60s to ~2s. -
Trade-off: It broadens the lines slightly and prevents NOE enhancement (which you don't have on C1 anyway). This is a highly recommended trick for [1-13C] 2-HG thermal samples.
References
-
Chaumeil, M. M., et al. (2013). Non-invasive detection of 2-hydroxyglutarate in IDH-mutated gliomas using hyperpolarized [1-13C]
-ketoglutarate. Nature Communications. -
Lafontaine, M., et al. (2020). Hyperpolarized 13C Magnetic Resonance Imaging of 2-Hydroxyglutarate Production in Patient-Derived Glioma Models. Cancers.[1][4]
-
Cunningham, C. H., et al. (2007). Pulse sequence design for hyperpolarized 13C. Journal of Magnetic Resonance.[5][6]
-
Andersson, P., et al. (2015). In vivo 13C MRS of 2-hydroxyglutarate. Magnetic Resonance in Medicine.[7][8][9][10][11]
Sources
- 1. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 2. Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging -Investigative Magnetic Resonance Imaging | Korea Science [koreascience.kr]
- 3. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Cancer Diagnosis with Real-Time Feedback: Tumor Metabolism through Hyperpolarized 1-13C Pyruvate MRSI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 7. 2-Hydroxyglutarate as a Magnetic Resonance Biomarker for Glioma Subtyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing SNR for multi-metabolite hyperpolarized carbon-13 MRI using a hybrid flip-angle scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulse Sequence Development for In Vivo Hyperpolarized 13C MRI [escholarship.org]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
optimizing liquid chromatography for 2-HG separation
Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the physicochemical challenges of 2-hydroxyglutarate (2-HG) enantiomer separation.
The accurate quantification of D-2-HG and L-2-HG is critical in modern oncology and metabolic research. D-2-HG is a well-characterized oncometabolite driven by neomorphic mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), accumulating to high micromolar concentrations in gliomas and acute myeloid leukemias[1]. Conversely, L-2-HG accumulation is typically linked to hypoxic stress or rare inborn errors of metabolism[2]. Because these enantiomers have identical masses and physicochemical properties, standard reverse-phase chromatography cannot separate them[3].
This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure robust, high-throughput chiral separation.
Core Workflow & Chemical Causality
To achieve baseline resolution of 2-HG enantiomers, we utilize chiral derivatization. By reacting the racemic mixture with diacetyl-L-tartaric anhydride (DATAN), we convert the enantiomers into physically separable diastereomers[3][4].
LC-MS/MS workflow for 2-HG derivatization and enantiomer quantification.
Conversion of racemic 2-HG into physically separable diastereomers using DATAN.
Standardized Step-by-Step Methodology
This self-validating system ensures reproducible extraction, complete derivatization, and baseline resolution of enantiomers.
Step 1: Sample Preparation & Internal Standard Addition
-
Aliquot 20–50 µL of the biological sample (e.g., CSF, urine, or tumor lysate)[1][4].
-
Critical: Immediately add stable-isotope-labeled internal standards (e.g., D,L-[3,3,4,4-2H4]-2-hydroxyglutaric acid) to the sample[1]. Causality: Adding the heavy isotope before extraction establishes a self-validating baseline that corrects for downstream matrix effects, extraction losses, and derivatization variances.
-
Deproteinize by adding 250 µL of ice-cold methanol. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes[4].
Step 2: Evaporation
-
Transfer the supernatant to a new glass vial or screw-cap microcentrifuge tube.
-
Evaporate to complete dryness under a gentle stream of nitrogen (N2) at 50°C[1][4]. Causality: Residual water will hydrolyze the DATAN reagent, severely reducing derivatization efficiency and leading to false-negative quantification.
Step 3: Chiral Derivatization
-
Add 50–100 µL of freshly prepared DATAN solution (50 mg/mL in dichloromethane/acetic acid) to the dried extract[1][4].
-
Incubate the reaction mixture at 75°C for 30 minutes[1]. Causality: Heat provides the activation energy required to drive the condensation reaction, effectively attaching the chiral selector to the 2-HG molecules[3].
Step 4: Reconstitution
-
Dry the derivatized samples again under N2 to remove residual DATAN and acidic solvents[1].
-
Reconstitute in 200 µL of LC-MS grade ultrapure water. Vortex thoroughly and transfer to autosampler vials[1].
Step 5: LC-MS/MS Acquisition
-
Column: Achiral reverse-phase C18 column (e.g., Waters XTerra MS C18 5 μm, 3.9 × 150 mm)[1].
-
Mobile Phase: Isocratic elution using 7.0% Acetonitrile in Ammonium Formate buffer (pH 3.6) at a flow rate of 0.4 mL/min[1].
-
Detection: Negative ion mode MRM. Monitor the in-source fragmented transition m/z 147.0 → 129.0 for maximum intensity[2][5].
Troubleshooting Guides & FAQs
Q1: Why must we derivatize 2-HG, and why is DATAN the industry standard over Chiral Stationary Phases (CSPs)? A1: Causality & Mechanism: 2-HG is highly polar and lacks a strong chromophore, making direct UV detection impossible and reverse-phase LC retention exceptionally poor. Furthermore, D-2-HG and L-2-HG are enantiomers with identical physicochemical properties[3]. While CSP columns can separate enantiomers, they often suffer from poor peak shape, rapid degradation, and incompatibility with the highly aqueous mobile phases required for polar metabolites. Derivatization with DATAN covalently attaches a chiral selector to the molecules, converting them into diastereomers[3][4]. These diastereomers possess different physical properties, allowing for robust, baseline separation on standard, highly stable achiral C18 columns[1][5].
Q2: I am experiencing poor chromatographic resolution (co-elution) between D-2-HG and L-2-HG. How can I optimize my mobile phase? A2: Causality & Mechanism: The separation of DATAN-diastereomers is exquisitely sensitive to mobile phase pH. If the pH is too high, the carboxylic acid moieties become fully deprotonated (ionized), drastically reducing their interaction with the hydrophobic C18 stationary phase and causing early co-elution. If the pH is too low, peak tailing and broadening occur. Actionable Fix: Titrate your ammonium formate buffer to exactly pH 3.25 – 3.6[1][2][6]. Utilize an isocratic elution profile (e.g., 7.0% to 15% Acetonitrile) rather than a steep gradient to maximize the time the diastereomers interact with the stationary phase[1][2].
Q3: My MS/MS signal is weak or unstable. Which MRM transitions provide the highest sensitivity for DATAN-derivatized 2-HG? A3: Causality & Mechanism: The intact DATAN-2-HG ester has a precursor mass-to-charge ratio (m/z) of 363.057[5]. However, this ester bond is highly labile and undergoes significant in-source fragmentation during electrospray ionization (ESI). Actionable Fix: Instead of fighting in-source fragmentation, leverage it. Tune your mass spectrometer to monitor the fragmented 2-HG analog precursor at m/z 147.030[5]. The transition of m/z 147 → 129 yields a significantly higher signal-to-noise ratio and greater intensity than the intact 363 → 147 transition[2]. Ensure your declustering potential is optimized to favor the m/z 147 ion.
Q4: How do I prevent matrix effects and ensure quantitative accuracy in complex biological samples like CSF, urine, or tumor tissue? A4: Causality & Mechanism: Complex matrices contain endogenous salts, lipids, and proteins that cause unpredictable ion suppression or enhancement in the ESI source. Additionally, the DATAN derivatization efficiency can vary slightly between batches. Actionable Fix: Implement Stable-Isotope Dilution (SID)[4][6]. Because the internal standard shares the exact chemical properties of the analyte, it will undergo identical extraction losses, derivatization efficiencies, and ion suppression, perfectly normalizing your final quantification[1][4].
Quantitative Data Summary
| Parameter | Specification / Value | Scientific Rationale |
| Target Analytes | D-2-HG, L-2-HG | D-2-HG is an oncometabolite (IDH1/2 mutations); L-2-HG indicates metabolic errors[1][2]. |
| Derivatization Reagent | DATAN (50 mg/mL) | Converts enantiomers into diastereomers for achiral LC separation[3][4]. |
| Analytical Column | Achiral C18 (e.g., 5 μm, 3.9 × 150 mm) | Provides robust retention and peak shape for DATAN-derivatized highly polar metabolites[1][5]. |
| Mobile Phase | 7–15% Acetonitrile, Ammonium Formate | pH 3.25–3.6 maintains the carboxylic acid groups in a partially protonated state, optimizing C18 retention[1][2][6]. |
| Retention Times | L-2-HG: ~3.5 min D-2-HG: ~4.3 min | Baseline resolution (Rs > 1.5) achieved due to steric interactions of the diastereomers with the stationary phase[1][4][5]. |
| Primary MRM Transition | m/z 147.0 → 129.0 | In-source fragmentation of the DATAN ester yields the 147 m/z precursor, which fragments to 129 m/z with superior signal-to-noise[2][5]. |
References
-
Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase. AACR Journals.1
-
Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. 5
-
Quantitative multiple fragment monitoring with enhanced in-source fragmentation/annotation mass spectrometry. Scholarly Publications Leiden University. 3
-
Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol. 2
-
Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. ResearchGate. 4
-
Region-Specific Quantification of 2-Hydroxyglutarate Enantiomers in Murine Brain during Mitochondrial Complex I Deficiency. ACS Publications. 6
Sources
Advanced Technical Support Center: Troubleshooting 2-Hydroxyglutarate-13C5 Disodium Salt Recovery
Welcome to the Technical Support Center for isotopic internal standard recovery. 2-Hydroxyglutarate (2-HG) is a critical oncometabolite associated with isocitrate dehydrogenase (IDH1/2) mutations. Accurate quantification of its D- and L-enantiomers via LC-MS/MS or GC-MS relies heavily on the stable isotope-labeled internal standard, 2-Hydroxyglutarate-13C5 Disodium Salt .
When researchers experience "poor recovery" of this standard, the root cause rarely lies in the compound itself. Instead, it is typically a failure in phase partitioning, derivatization chemistry, or electrospray ionization (ESI) dynamics. As a Senior Application Scientist, I have structured this guide to help you diagnose the exact mechanism of signal loss and implement self-validating protocols to rescue your assay.
Part 1: Mechanistic Causality of Poor Recovery
To troubleshoot effectively, we must first separate physical extraction loss from analytical signal suppression . The disodium salt of 2-HG-13C5 presents three distinct chemical challenges:
The Polarity Trap (Phase Partitioning Failure)
2-HG is a short-chain dicarboxylic acid with a pKa of approximately 3.28 for its most acidic carboxyl group [4]. At physiological pH (~7.4), the molecule is fully ionized (a highly hydrophilic dicarboxylate). If you are attempting Liquid-Liquid Extraction (LLE) using organic solvents like ethyl acetate without aggressive acidification, the 13C5 standard will remain entirely in the aqueous phase, resulting in near-zero recovery [2].
The Hydrolysis Factor (Derivatization Instability)
Because D- and L-2-HG are enantiomers, they are indistinguishable by standard mass spectrometry. The field standard for chiral separation is derivatization with Diacetyl-L-tartaric anhydride (DATAN) to form separable diastereomers [1]. However, DATAN is an anhydride. If your biological extract contains even trace amounts of residual water, the DATAN reagent will rapidly hydrolyze into tartaric acid before it can react with the 2-HG-13C5 hydroxyl group [3].
Matrix Effects (Ion Suppression)
Due to its extreme polarity, underivatized 2-HG exhibits poor retention on standard reversed-phase (C18) columns, often co-eluting with the solvent front. This region is heavily populated by un-retained biological salts and phospholipids that compete for charge in the ESI source, leading to severe ion suppression (a false indication of "poor recovery") [6].
Part 2: Diagnostic Workflow
Before altering your sample preparation, use the following diagnostic workflow to isolate the exact point of failure.
Diagnostic workflow for isolating 2-HG-13C5 recovery failures in mass spectrometry workflows.
Part 3: Quantitative Troubleshooting Matrix
Use this data-driven matrix to interpret your diagnostic results. To generate these metrics, you must run three samples: a Neat Standard (IS in pure solvent), a Pre-Extraction Spike (IS added to biological matrix before prep), and a Post-Extraction Spike (IS added to blank matrix after prep).
| Diagnostic Metric | Calculation | Target Value | Observation | Root Cause | Corrective Action |
| Matrix Factor (MF) | Peak Area (Post-Spike) / Peak Area (Neat) | 0.85 – 1.15 | MF < 0.5 | Severe Ion Suppression | Implement HybridSPE to remove phospholipids; shift LC gradient [6]. |
| Recovery (RE) | Peak Area (Pre-Spike) / Peak Area (Post-Spike) | > 80% | RE < 30% | Physical Extraction Loss | Acidify sample prior to LLE or switch to Methanol PPT [2]. |
| Process Efficiency (PE) | Peak Area (Pre-Spike) / Peak Area (Neat) | > 70% | PE < 20%, MF ~ 1.0 | Derivatization Failure | Ensure strict anhydrous conditions during DATAN reaction [3]. |
Part 4: Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, abandon standard LLE for highly polar metabolites unless strictly necessary. The following protocols utilize Protein Precipitation (PPT) combined with anhydrous chiral derivatization, creating a self-validating system that protects the 13C5 standard.
Protocol A: Optimized Methanol Protein Precipitation (PPT)
Causality: Methanol precipitation bypasses the pH-dependent partitioning failures of LLE. By keeping the environment cold, we crash out massive proteins while retaining the highly soluble 2-HG-13C5 disodium salt in the supernatant.
-
Aliquot: Transfer 50 µL of biological matrix (plasma, serum, or cell lysate) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of 2-Hydroxyglutarate-13C5 Disodium Salt working internal standard solution. Validation step: Prepare a parallel tube with 50 µL water instead of matrix (Neat Standard).
-
Crash: Add 200 µL of ice-cold 100% Methanol.
-
Agitate: Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Isolate: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dry: Transfer exactly 200 µL of the supernatant to a new glass vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen gas at 37°C.
-
Critical Step: Do not rush the drying process. Any residual moisture will destroy the subsequent derivatization step.
-
Protocol B: Anhydrous DATAN Derivatization for LC-MS/MS
Causality: DATAN reacts with the hydroxyl group of 2-HG to form diastereomers, allowing separation of D- and L- enantiomers on an achiral C18 column [1], [5]. This protocol ensures the anhydride ring of DATAN is not prematurely opened by water.
-
Reagent Prep: Prepare a fresh solution of 50 mg/mL DATAN in anhydrous Acetonitrile:Acetic Acid (4:1, v/v). Do not use old reagent; DATAN degrades rapidly once exposed to atmospheric moisture.
-
React: Add 50 µL of the DATAN reagent directly to the completely dried sample extract from Protocol A[5].
-
Incubate: Cap the vials tightly and incubate in a heat block at 75°C for 30–60 minutes [1], [5].
-
Quench & Dry: Allow the vials to cool to room temperature, then evaporate the reaction mixture to complete dryness under nitrogen.
-
Reconstitute: Resuspend the derivatized pellet in 100 µL of LC-MS mobile phase (e.g., Water:Acetic Acid, 4:1 v/v).
-
Analyze: Inject 5 µL onto the LC-MS/MS system. Monitor the specific MRM transitions for derivatized 2-HG-13C5 (e.g., m/z 368 → 152) [1].
Part 5: Frequently Asked Questions (FAQs)
Q1: I am using Liquid-Liquid Extraction (LLE) with ethyl acetate, but my 2-HG-13C5 recovery is consistently below 10%. What is wrong? A: The disodium salt of 2-HG is extremely hydrophilic and exists as a fully ionized dicarboxylate at physiological pH (pKa ~3.28) [4]. Ionized compounds will not partition into non-polar organic solvents like ethyl acetate. To force 2-HG into the organic phase, you must aggressively acidify the aqueous sample to a pH < 2 (using HCl or formic acid) prior to extraction to fully protonate the carboxyl groups [2].
Q2: My DATAN derivatization works perfectly for the unlabeled 2-HG standard, but fails for the 13C5 disodium salt. Why is there a discrepancy? A: The disodium salt form is highly hygroscopic; the sodium ions coordinate tightly with ambient water molecules. If your 13C5 standard stock was exposed to humidity or wasn't completely desalted/dried prior to the reaction, that micro-environment of residual water will hydrolyze the DATAN reagent locally, preventing the derivatization of the internal standard [3]. Ensure rigorous drying under nitrogen and consider storing your 13C5 stock in a desiccator.
Q3: How do I definitively differentiate between physical extraction loss and MS ion suppression? A: You must calculate the Matrix Factor (MF). Extract a blank biological sample (e.g., pooled plasma) without the internal standard. After the extraction and drying steps are complete, spike the 13C5 standard into the reconstitution solvent. Compare the peak area of this "Post-Extraction Spike" to a "Neat Standard" prepared purely in solvent. If the Post-Extraction Spike area is significantly lower (MF < 0.8), you are experiencing ion suppression from co-eluting matrix components, not physical loss during extraction [6].
Q4: Can I avoid derivatization entirely and just use HILIC (Hydrophilic Interaction Liquid Chromatography)? A: Yes, HILIC is excellent for retaining highly polar, underivatized 2-HG and mitigating early-eluting ion suppression. However, standard HILIC columns cannot separate the D- and L-enantiomers of 2-HG. If your research requires distinguishing between the IDH-mutant derived D-2-HG and the hypoxia-derived L-2-HG, you must either use chiral derivatization (like DATAN) or invest in a specialized, highly expensive chiral LC column.
References
-
Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Technologies. Available at:[Link]
-
Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations. Journal of Chromatography B. Available at:[Link]
-
Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at:[Link]
-
Showing metabocard for L-2-Hydroxyglutaric acid (BMDB0000694). Bovine Metabolome Database. Available at:[Link]
-
The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. National Institutes of Health (PMC). Available at:[Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (PMC). Available at:[Link]
Technical Support Center: Minimizing Isotopic Interference in ¹³C Tracer Studies
Welcome to the Technical Support Center for ¹³C-Metabolic Flux Analysis (¹³C-MFA). As a Senior Application Scientist, I frequently audit datasets compromised by uncorrected isotopic interference. My objective here is not just to provide a rigid protocol, but to explain the causality behind analytical artifacts so you can design self-validating experiments.
The goal of ¹³C-MFA is to quantify intracellular reaction rates by tracing the incorporation of heavy isotopes. However, mass spectrometry (MS) detects all mass shifts, not just those originating from your tracer. This guide provides the mechanistic insights and field-proven workflows required to ensure absolute scientific integrity in your metabolic research.
Part 1: The Causality of Isotopic Interference
Before we can correct data, we must understand the physical origins of the noise. Interference in ¹³C tracer studies primarily stems from three sources:
-
Natural Isotopic Abundance: Elements like Carbon, Nitrogen, and Oxygen naturally exist as mixtures of isotopes.
-
Tracer Impurity: Commercially available tracers are rarely 100% pure (typically 98-99% ¹³C).
-
Analytical Resolution Limits: Overlapping m/z peaks from different isotopologues (e.g., ¹³C vs. ¹⁵N) occur if the MS resolution is insufficient.
Causal relationships between sources of isotopic interference and metabolic flux calculation errors.
Quantitative Impact of Natural Abundance
To understand the causality of baseline noise, we must look at the natural distribution of isotopes. If you are analyzing a 10-carbon metabolite like ATP, the probability of it containing at least one natural ¹³C atom is roughly 10.4%.
Table 1: Natural Abundances of Common Isotopes and MS Impact
| Isotope | Natural Abundance (%) | Exact Mass Shift (Da) | Primary Interference Risk in ¹³C Studies |
| ¹³C | 1.07% | +1.00335 | Baseline M+1 to M+n peaks in all metabolites. |
| ¹⁵N | 0.36% | +0.99703 | Overlaps with ¹³C at low MS resolution. |
| ²H (D) | 0.011% | +1.00628 | Can overlap with ¹³C depending on Orbitrap/TOF resolution. |
| ¹⁸O | 0.20% | +2.00425 | Creates M+2 baseline noise. |
Part 2: Troubleshooting FAQs
Q1: My unlabeled control samples show significant M+1 and M+2 peaks. Is my MS contaminated? A: Not necessarily. This is the hallmark of1[1]. Before interpreting any tracer data, you must computationally deisotope your mass isotopomer distributions (MIDs). The M+1 peak in an unlabeled sample is mathematically predictable based on the binomial distribution of naturally occurring ¹³C and ¹⁵N in the molecule's formula.
Q2: How do I choose the right algorithm to correct for this natural abundance? A: The choice depends on your mass spectrometer's resolving power. For high-resolution instruments (like Orbitraps), you should use 2[2] or3[3]. AccuCor is specifically designed to handle ultra-high resolution data by accounting for the fact that your instrument might physically resolve a ¹³C peak from an ¹⁵N peak. If the instrument resolves them, the ¹⁵N natural abundance shouldn't be subtracted from the ¹³C signal. If you use a low-resolution algorithm on high-resolution data, you will overcorrect and generate impossible negative fractional enrichments.
Q3: My tracer is 99% ¹³C-enriched. Do I need to account for the 1% ¹²C? A: Yes. In a dynamic flux experiment, that 1% unlabelled fraction propagates exponentially through complex metabolic networks (like the TCA cycle). Advanced correction matrices allow you to input the tracer purity (PIP factor) to automatically correct for this 2[2].
Part 3: Self-Validating Experimental Protocol for ¹³C LC-MS Studies
To ensure trustworthiness, your protocol must be a self-validating system. This means incorporating internal checks that prove the validity of the extraction and the correction algorithms.
Workflow for 13C tracer studies highlighting interference mitigation and data correction steps.
Step-by-Step Methodology: High-Resolution LC-MS ¹³C-Tracing
Causality Note: This protocol uses cold extraction solvents to instantly arrest enzymatic activity, ensuring the isotopic snapshot represents the exact moment of quenching, preventing post-lysis metabolic flux[4].
Step 1: Experimental Setup & Built-in Controls
-
Action: Plate cells in parallel. Designate three distinct groups: (A) Unlabeled Control (Natural Abundance baseline), (B) ¹³C-Tracer Experimental Group, and (C) Procedural Blank (no cells, just media and extraction buffer).
-
Validation Check: The Unlabeled Control validates the mathematical accuracy of your natural abundance correction algorithm. The Procedural Blank identifies background matrix interferences and overlapping contaminant peaks[5].
Step 2: Rapid Quenching and Metabolite Extraction
-
Action: Aspirate culture medium rapidly. Immediately add pre-chilled (-80°C) 80% Methanol / 20% Water to the cells[4].
-
Action: Scrape cells on dry ice, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.
-
Action: Centrifuge at 16,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.
-
Validation Check: Calculate the energy charge (ATP / (ATP + ADP + AMP)) in the raw data. An energy charge >0.8 validates that the quenching was rapid enough to prevent ATP hydrolysis.
Step 3: High-Resolution LC-MS Acquisition
-
Action: Inject 5 μL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to an Orbitrap or Q-TOF mass spectrometer[5].
-
Action: Operate the MS at a minimum resolution of 100,000 (at m/z 200) to physically separate the ¹³C isotopologues from ¹⁵N and ²H natural isotopes[2].
-
Validation Check: Monitor a uniquely halogenated internal standard to assess mass accuracy and instrument drift across the run[5].
Step 4: Data Processing and Natural Abundance Correction
-
Action: Extract peak areas for all isotopologues (M+0, M+1, M+2... M+n) using software like MAVEN or TraceFinder.
-
Action: Input the raw Mass Isotopomer Distributions (MIDs) into 2[2] or 3[3]. Specify the exact MS resolution used during acquisition and the chemical formula of each metabolite.
-
Validation Check: Post-correction, the Unlabeled Control group must show an M+0 fraction of >0.99 for all metabolites. Any deviation indicates an error in the correction matrix or an unresolved isobaric interference.
References
-
Application Notes and Protocols for 13C Tracer Studies using Liquid Chromatography-Mass Spectrometry (LC-MS) . Benchchem. 4
-
The importance of accurately correcting for the natural abundance of stable isotopes . PMC. 1
-
Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry . PMC. 5
-
IsoCor: isotope correction for high-resolution MS labeling experiments . Oxford Academic. 3
-
Metabolite Spectral Accuracy on Orbitraps . PMC. 2
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Spectral Accuracy on Orbitraps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in metabolic flux analysis using 13C labels
Technical Support Center: 13C Metabolic Flux Analysis (MFA) Ticket ID: MFA-OPT-2026 Status: Open Agent: Senior Application Scientist, Metabolic Engineering Division
Welcome to the MFA Technical Support Hub
You have reached the Tier 3 Support Desk. We understand that 13C-MFA is not merely about feeding labeled glucose to cells; it is a rigorous discipline requiring synchronization between biological steady states, isotopic saturation, and computational modeling.
Below is your customized troubleshooting guide, designed to preemptively resolve the most common "silent failures" in MFA experiments—errors that do not crash the software but render the calculated fluxes biologically meaningless.
Module 1: Experimental Design & Tracer Selection
Issue: My flux confidence intervals are too wide to draw conclusions. Diagnosis: You likely selected a tracer that does not resolve the specific nodes of your metabolic network.
Q: I used [U-13C]Glucose for everything. Why can't I resolve the split between Glycolysis and the Pentose Phosphate Pathway (PPP)? A: [U-13C]Glucose is a "generalist" tracer. It is excellent for determining the ratio of polymer synthesis to uptake but poor at resolving the Glycolysis/PPP split because it produces uniform labeling patterns that often look identical regardless of the route taken.
The Fix: Use [1,2-13C2]Glucose .[1][2][3]
-
Mechanism: If glucose goes through Glycolysis, the C1-C2 bond remains intact. If it goes through the PPP (oxidative branch), C1 is decarboxylated (lost as CO2), and the C1-C2 bond is broken. This distinct mass difference is easily resolved by MS.
Tracer Selection Matrix
| Metabolic Target | Recommended Tracer | Why? |
| Glycolysis vs. PPP | [1,2-13C2]Glucose | Distinguishes oxidative decarboxylation (loss of C1) from glycolysis (retention of C1-C2). |
| TCA Cycle Anaplerosis | [U-13C5]Glutamine | Enters directly at |
| Pyruvate Cycling | [3,4-13C2]Glucose | specifically tracks the scrambling of carbon atoms during pyruvate recycling. |
| Global Network | Mix: [U-13C] + [1-13C] (80:20) | Balances global carbon tracking with specific pathway resolution. |
Visualization: Tracer Decision Logic
Caption: Decision tree for selecting the optimal 13C-tracer based on the specific metabolic node of interest.
Module 2: Quenching & Sample Preparation
Issue: My ATP energy charge is low (< 0.7), and I see high variability between replicates. Diagnosis: Your quenching method is either too slow (ATP turnover continues) or causing metabolite leakage (cell membrane damage).
Q: I followed the standard "Cold Methanol" protocol. Why are my metabolites leaking? A: While cold methanol (-40°C) stops enzymes instantly, it can damage the cell membrane of certain organisms (e.g., E. coli, specific mammalian lines), causing intracellular metabolites to leak into the quenching buffer. If you discard the supernatant, you discard your data.
Protocol: The "Leakage Check" Self-Validation System Do not assume your quenching is safe. Prove it.
-
Prepare Quench: 60% Methanol buffered with 10mM Ammonium Acetate at -40°C.
-
Quench: Rapidly inject culture into the quench solution (Ratio 1:5).
-
Validate (The Critical Step):
-
Centrifuge to pellet cells.
-
Collect the supernatant.
-
Analyze both the pellet and the supernatant via LC-MS.
-
Pass Criteria: >95% of metabolites (ATP, G6P) are in the pellet.
-
Fail Criteria: Significant metabolites found in supernatant.
-
-
Alternative: If leakage occurs, switch to Fast Filtration (vacuum filter < 5s) followed by immediate liquid nitrogen immersion of the filter.
Visualization: Quenching Workflow & Validation
Caption: Workflow for validating quenching integrity. Note the critical "Leak Check" step for cold methanol methods.
Module 3: Isotopic Steady State (ISS)
Issue: My model fits the data poorly, or fluxes seem underestimated. Diagnosis: You may be harvesting before Isotopic Steady State (ISS) is reached.
Q: I labeled for 24 hours. Isn't that enough? A: Not necessarily. While central carbon metabolites (Pyruvate, Lactate) label in minutes, large pools (like Glutamate/TCA intermediates) or storage pools (Glycogen) can take many cell doublings to reach saturation.
-
Pitfall: If you apply a standard Steady-State MFA (SS-MFA) model to data that hasn't reached ISS, the model interprets the lower enrichment as "high influx of unlabeled carbon," leading to erroneous flux calculations.
The Fix: Calculate
Module 4: Data Processing & Natural Abundance
Issue: My Mass Isotopomer Distributions (MIDs) show labeling in M+1 even in my unlabeled control. Diagnosis: Failure to correct for Natural Abundance (NA).
Q: Can I just subtract the unlabeled control spectrum from my labeled sample?
A: Absolutely not. Mass spectrometry creates a convolution of the tracer label and the natural isotopes (
-
Example: A 6-carbon molecule has a ~6.6% chance of containing a natural
atom. This looks like M+1 labeling. -
Simple subtraction fails because the probability distributions multiply, they do not add linearly.
The Fix: Use Matrix-Based Correction Algorithms.
Use software like IsoCor or PyMID . These tools use a correction matrix (
Visualization: The Correction Pipeline
Caption: The mandatory computational pipeline to strip natural isotope noise from experimental data.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][5][6][7][8][9] Nature Protocols. Link
-
Wittmann, C., & Heinzle, E. (2002).[5] Mass spectrometry for metabolic flux analysis.[3][5][10] Biotechnology and Bioengineering.[5] Link
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link
-
Wiechert, W., & Nöh, K. (2013). Isotopically non-stationary metabolic flux analysis: complex yet highly informative. Current Opinion in Biotechnology. Link
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Correcting mass isotopomer distributions for naturally occurring isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low Abundance 13C-Labeled Metabolites
Welcome to the Advanced Metabolomics Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals conducting 13C-Metabolic Flux Analysis (13C-MFA) and stable isotope tracing. Quantifying low-abundance 13C-labeled metabolites (e.g., rare lipid mediators, transient TCA cycle intermediates) is notoriously difficult due to low signal-to-noise ratios, matrix suppression, and the inherently low sensitivity of certain analytical modalities.
Here, we provide field-proven troubleshooting guides, step-by-step protocols, and causal explanations to help you optimize your workflows and secure robust, self-validating data.
Core Workflow: Sensitivity Enhancement Strategies
Workflow diagram illustrating sensitivity enhancement pathways for 13C-metabolomics via LC-MS and NMR.
Platform Selection & Quantitative Comparison
Before troubleshooting, ensure your analytical platform aligns with your metabolite's physicochemical properties. Mass Spectrometry (MS) offers superior sensitivity for trace metabolites, while Nuclear Magnetic Resonance (NMR) provides unmatched structural and positional isotopomer data without destroying the sample [1].
Table 1: Quantitative Comparison of Analytical Modalities for 13C Metabolomics
| Parameter | LC-MS/MS | 13C NMR Spectroscopy |
| Limit of Detection (LOD) | Picomolar to Nanomolar (pM - nM) | Micromolar to Millimolar (µM - mM) |
| Positional Isotope Resolution | Moderate (requires MS/MS fragmentation) | Excellent (direct observation of 13C-13C coupling) |
| Matrix Effect Susceptibility | High (Ion suppression in ESI) | Low (Highly tolerant to complex matrices) |
| Sample Destruction | Yes | No (Sample can be recovered) |
| Primary Sensitivity Enhancers | HP-CIL Derivatization, Nano-ESI, CE-MS | Dynamic Nuclear Polarization (DNP), Cryoprobes |
Troubleshooting Guide: LC-MS/MS Workflows
FAQ 1: My 13C-labeled amino acids and carboxylates are showing low signal-to-noise ratios and poor retention on reverse-phase (RP) LC. How can I fix this?
The Causality: Highly polar, low-molecular-weight metabolites (like amino acids and TCA cycle intermediates) elute in the void volume of standard RP-LC columns, leading to severe ion suppression from co-eluting salts. Furthermore, their low proton affinity results in poor electrospray ionization (ESI) efficiency [2].
The Solution: Implement High-Performance Chemical Isotope Labeling (HP-CIL) or targeted derivatization. Reagents like Fmoc-Cl or 15N-cholamine react with specific functional groups (amines, carboxylates), adding a hydrophobic tag. This increases retention time on the RP column (moving the analyte away from the salt front) and introduces a readily ionizable moiety, boosting ESI sensitivity by 100- to 800-fold[3, 4].
Step-by-Step Protocol: HP-CIL Derivatization for Amine/Phenol Metabolites
This self-validating protocol ensures that derivatization efficiency can be monitored via a heavy/light isotopic pair.
-
Metabolite Extraction: Quench cells rapidly using 80:20 methanol:water (-20°C) to halt metabolic activity and precipitate proteins [1]. Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Lyophilization: Transfer the supernatant to a new vial and dry completely under a vacuum centrifuge to remove aqueous matrix interference.
-
Reconstitution & Buffering: Resuspend the dried extract in 50 µL of sodium carbonate buffer (0.1 M, pH 8.5) to ensure amines are deprotonated and nucleophilic.
-
Derivatization Reaction: Add 50 µL of the CIL reagent (e.g., 12C-dansyl chloride for samples, 13C-dansyl chloride for the pooled internal standard) dissolved in acetonitrile.
-
Incubation: Incubate at 40°C for 45 minutes. Causality note: Heat accelerates the nucleophilic acyl substitution, but exceeding 40°C may degrade thermolabile metabolites.
-
Quenching the Reaction: Add 10 µL of 250 mM NaOH to quench excess unreacted dansyl chloride, followed by 50 µL of 1% formic acid to neutralize the solution.
-
LC-MS Injection: Mix the 12C-labeled sample 1:1 with the 13C-labeled pooled standard. The target metabolites will now appear as "fixed mass peak pairs" in the MS spectra, eliminating false positives and correcting for matrix effects [3].
FAQ 2: Even with derivatization, I am experiencing severe ion suppression in my cell extracts.
The Solution: Transition from standard flow LC to Capillary Electrophoresis-Mass Spectrometry (CE-MS) or Nano-ESI. Nano-ESI operates at nanoliter-per-minute flow rates, generating smaller initial droplets. This drastically reduces the competition for charge on the droplet surface (matrix effect) and increases the desolvation efficiency, dramatically improving the ionization of low-abundance species [5].
Troubleshooting Guide: 13C NMR Workflows
FAQ 3: I need positional isotopomer data, but my 13C NMR spectra require unacceptably long acquisition times (days) to resolve low-abundance metabolites.
The Causality: NMR suffers from inherently low sensitivity due to the small energy difference between nuclear spin states (Zeeman energy levels) in a magnetic field. Because the gyromagnetic ratio of 13C is roughly 1/4 that of 1H, its polarization is extremely weak, leading to poor signal-to-noise [6].
The Solution: Combine Salt-Tolerant Cryoprobes with Dynamic Nuclear Polarization (DNP). Cryoprobes cool the RF coil and preamplifier to cryogenic temperatures (~20 K), reducing thermal electronic noise and increasing the signal-to-noise ratio by up to 4-fold [7]. DNP takes this further by transferring the high spin polarization of unpaired electrons (from an added radical) to the 13C nuclei via microwave irradiation, yielding signal enhancements of 100- to 10,000-fold [6, 8].
Step-by-Step Protocol: DNP-Enhanced Solid-State NMR Preparation
-
Radical Selection: Select a biradical polarizing agent (e.g., AMUPol) that is soluble in your biological matrix and compatible with the target magnetic field [8].
-
Matrix Formulation: Dissolve the 13C-labeled biological extract in a glass-forming matrix (typically D2O/d8-glycerol, 40:60 v/v) containing 10-20 mM of the AMUPol radical. Causality note: A proper glassy state upon freezing is critical; crystallization will cause radical aggregation and destroy the DNP polarization transfer pathway.
-
Sample Packing: Pack the mixture into a sapphire or zirconia Magic Angle Spinning (MAS) rotor.
-
Cryogenic Cooling: Insert the rotor into the DNP-NMR probe and cool to ~100 K using cold nitrogen gas.
-
Microwave Irradiation: Irradiate the sample with microwaves at the electron paramagnetic resonance (EPR) frequency of the radical (e.g., 263 GHz for a 400 MHz NMR spectrometer).
-
Acquisition: Acquire the 13C MAS NMR spectra. The cross-effect (CE) mechanism will transfer electron polarization to the 13C nuclei, allowing you to acquire in minutes what previously took days [8].
Troubleshooting Guide: 13C-MFA Data Interpretation
FAQ 4: My Mass Isotopomer Distributions (MIDs) show high variability, and my flux map estimation results in a high sum of squared residuals (SSR).
The Causality: A high SSR in 13C-Metabolic Flux Analysis (13C-MFA) indicates that the simulated isotopic labeling data from your computational model does not fit your experimental Mass Distribution Vectors (MDVs) [9]. This is frequently caused by systematic errors in MDV measurement, such as overlapping isobaric matrix compounds, or biological factors like inadequate metabolism quenching[10].
The Solution:
-
Validate Isotopic Steady State: Ensure the cells actually reached isotopic steady state before extraction. Measure MIDs at multiple time intervals (e.g., 18, 24, and 30 hours). If the labeling fractions are still shifting, you must either extend the incubation time or switch to Non-Stationary 13C-MFA (13C-INST-MFA)[11].
-
Correct for Natural Abundance: Raw MS data must be mathematically corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) present in the derivatization tags and the metabolite skeleton itself before flux estimation.
-
Exclude Contaminated Fragments: Inspect the raw MS spectra for co-eluting peaks. If a specific isotopologue (e.g., M+2) has an unnaturally high variance across biological replicates, it is likely contaminated by a matrix isobar. Exclude this specific fragment from the CLCA (Canonical Labeling for Clique Approximation) atom mapping algorithm [12].
References
-
PNAS. Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13 C NMR. Available at:[Link]
-
Scilight Press. Advances and Future Perspectives of HP-CIL Metabolomics Technology Applications across Diverse Fields. Scilight. Available at:[Link]
-
Tayyari, F., et al. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. NIH. Available at:[Link]
-
ACS Publications. Recent Developments in Single-Cell Metabolomics by Mass Spectrometry. Available at:[Link]
-
Liu, X., et al. NMR Based Methods for Metabolites Analysis. ACS Publications. Available at:[Link]
-
ResearchGate. Improving NMR sensitivity by use of salt-tolerant cryogenically cooled probes. Available at:[Link]
-
ResearchGate. DNPSOUP: A simulation software package for dynamic nuclear polarization. Available at:[Link]
-
Buescher, J. M., et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. NIH. Available at:[Link]
-
RSC Publishing. A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Available at:[Link]
-
NIH. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Available at:[Link]
Technical Support Center: 2-Hydroxyglutarate (2-HG) Quantification
Topic: Addressing Matrix Effects & Enantiomeric Separation in LC-MS/MS
Status: Operational | Tier: Level 3 (Method Development)
Welcome to the Advanced Method Development Portal
Subject: Precision Quantification of D-2-Hydroxyglutarate (D-2-HG) in Complex Biological Matrices.
The Challenge:
Quantifying 2-HG is deceptive. As a small, polar organic acid (
Standard LC-MS methods often fail to distinguish these enantiomers or suffer from "invisible" ion suppression that compromises clinical validity. This guide addresses these specific failure modes.
Module 1: Diagnosing the "Invisible" Error
Q: My calibration curves are linear (
A: almost certainly. Linearity in solvent proves your detector is working; failure in matrix proves your chemistry is compromised. This is likely Ion Suppression , where co-eluting phospholipids or salts compete for charge in the electrospray ionization (ESI) source, "stealing" signal from your analyte.
The Diagnostic Protocol: Post-Column Infusion Do not guess. Visualize the suppression zone.[1][2] You must perform a Post-Column Infusion (PCI) experiment to map the ionization landscape of your specific matrix.
Experimental Workflow:
-
Setup: Connect a syringe pump containing your 2-HG standard (at ~1 µg/mL) to the LC eluent flow via a T-piece after the column but before the MS source.
-
Infusion: Infuse the standard at a constant rate (e.g., 10 µL/min) to generate a high, steady baseline signal.
-
Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC.[3]
-
Analysis: Watch the baseline. A dip in the signal indicates suppression; a spike indicates enhancement. If your 2-HG retention time aligns with a "dip," you have a matrix effect.
Visualization of PCI Setup:
Caption: Post-Column Infusion setup. The constant flow of analyte allows visualization of matrix-induced ionization suppression zones.[1][3]
Module 2: The Specificity Fix (Chiral Separation)
Q: I see a background peak in my wild-type samples. How do I separate D-2-HG (mutant) from L-2-HG (wild-type) without expensive chiral columns?
A: Chiral columns are often unstable and have low capacity. The industry-standard solution is Chemical Derivatization using Diacetyl-L-Tartaric Anhydride (DATAN) .
Why this works: DATAN reacts with the hydroxyl group of 2-HG. Since DATAN itself is chiral (L-form), it converts the enantiomers (D-2-HG and L-2-HG, which have identical physical properties) into diastereomers. Diastereomers have different physical properties and can be separated on a standard, robust C18 column.
The DATAN Protocol:
-
Evaporation: Dry your extracted sample (supernatant) under Nitrogen (
). -
Reagent Addition: Add 50 mg/mL DATAN in Dichloromethane/Acetic Acid (4:1).
-
Incubation: Heat at 75°C for 30 minutes.
-
Quench: Cool and evaporate to dryness; reconstitute in water.
-
Result: D-2-HG and L-2-HG will now elute at different times (typically
min).[4]
DATAN Reaction Workflow:
Caption: DATAN derivatization converts enantiomers into diastereomers, enabling baseline separation on standard achiral columns.[5][6]
Module 3: The Quantitative Fix (Internal Standards)
Q: Can I use a structural analog (like glutaric acid) as an Internal Standard?
A: No. For regulated bioanalysis or high-stakes discovery, this is unacceptable.
Matrix effects are transient and elution-time dependent. An analog elutes at a different time than 2-HG. Therefore, the suppression experienced by the analog is different from the suppression experienced by the analyte. You cannot mathematically correct for the loss.
Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS), specifically deuterated (
Data Comparison: Analog vs. SIL-IS
| Parameter | Analog IS (Glutaric Acid) | SIL-IS ( | Verdict |
| Retention Time | Shifts vs. Analyte ( | Identical ( | SIL-IS Tracks perfectly |
| Matrix Factor (MF) | Variable (0.8 - 1.2) | Compensated (Ratio = 1.0) | SIL-IS Corrects suppression |
| Precision (%CV) | High (>15% in plasma) | Low (<5% in plasma) | SIL-IS Required |
| Cost | Low | High | Cost of failure is higher |
Module 4: Sample Preparation Strategies
Q: Protein precipitation (PPT) is fast, but my signal drops over time. Why?
A: PPT (adding acetonitrile/methanol) removes large proteins but leaves phospholipids behind. Phospholipids accumulate on your column and bleed off slowly, causing unpredictable ion suppression in subsequent runs.
Recommended Extraction Hierarchy:
-
Level 1 (Basic): Protein Precipitation (PPT)
-
Use case: High concentrations, simple matrices (urine).
-
Risk:[6] High matrix effect.
-
-
Level 2 (Better): Hybrid SPE (Phospholipid Removal Plates)
-
Level 3 (Best): Solid Phase Extraction (Weak Anion Exchange - WAX)
References
-
Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride." Clinical Chemistry, 50(8), 1391-1395.
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.
- Pollock, L. M., et al. (2012). "Quantification of D- and L-2-hydroxyglutarate in biological fluids by LC-MS/MS." Journal of Chromatography B.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pharmacompass.com [pharmacompass.com]
Validation & Comparative
Cross-Validation of NMR and MS Data for 2-HG Metabolism: A Comparative Technical Guide
Executive Summary
In the analysis of oncometabolism, few molecules present as significant a challenge—and opportunity—as 2-hydroxyglutarate (2-HG). While D-2-HG is the pathognomonic biomarker for IDH1/2 mutations in gliomas and acute myeloid leukemia (AML), its enantiomer, L-2-HG, is a distinct marker for hypoxia and mitochondrial dysfunction.
Reliable quantification is non-negotiable. However, a single analytical platform often introduces bias. Nuclear Magnetic Resonance (NMR) offers structural certainty and inherent quantification but lacks sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS) offers nanomolar sensitivity but suffers from ionization suppression and requires derivatization for chiral resolution.
This guide details the cross-validation of these two powerful platforms. It moves beyond simple "pros and cons" to provide a rigorous, experimental framework for correlating NMR and MS data to ensure diagnostic accuracy.
The Biological Imperative: Why Enantiomers Matter
Before defining the protocol, we must establish the biological stakes. The accumulation of 2-HG is not uniform.[1]
-
D-2-Hydroxyglutarate (D-2-HG): Produced by neomorphic activity of mutated isocitrate dehydrogenase (IDH1/2). It acts as an oncometabolite, inhibiting
-KG-dependent dioxygenases (e.g., TET2), leading to hypermethylation. -
L-2-Hydroxyglutarate (L-2-HG): Produced promiscuously by Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDH) under acidic or hypoxic conditions ("promiscuous enzymatic activity").
Critical Insight: A standard achiral LC-MS or 1H-NMR run cannot distinguish these enantiomers. Reporting "Total 2-HG" can lead to clinical misinterpretation—confusing a hypoxic tumor core (L-2-HG) with an IDH mutation (D-2-HG).
Figure 1: Divergent metabolic pathways of 2-HG enantiomers. D-2-HG arises from specific mutations, while L-2-HG arises from metabolic stress.
Technical Deep Dive: NMR vs. MS Capabilities
Nuclear Magnetic Resonance (NMR)
NMR is the "Truth Serum" of metabolomics. It is non-destructive and requires minimal sample preparation.
-
Target Signal: The H4 proton of 2-HG appears as a multiplet at 2.25 ppm , while the H2 proton appears at 4.02 ppm .[2][3]
-
The Challenge: The 2.25 ppm region overlaps heavily with Glutamate (Glu), Glutamine (Gln), and GABA.[4]
-
The Solution:
-
Ex vivo (Extracts): High-field (600+ MHz) instruments resolve these multiplets.
-
In vivo (MRS): Spectral editing sequences like MEGA-sLASER or PRESS with optimized echo times (TE ~97ms) are required to filter out overlapping metabolites via J-coupling evolution [1][2].
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the "Bloodhound." It detects trace levels but requires chemical modification to see the difference between D and L forms.
-
The Challenge: D- and L-2-HG are enantiomers (mirror images); they have identical mass and retention times on standard C18 columns.
-
The Solution: Chiral Derivatization with Diacetyl-L-tartaric anhydride (DATAN) .[1][5][6] This converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard C18 column [3][4].
Performance Comparison Table
| Feature | 1H-NMR (600 MHz) | LC-MS/MS (QqQ with DATAN) |
| Limit of Detection (LOD) | ~1–5 | ~10–20 nM (Plasma/Urine) |
| Linearity | Excellent ( | Good ( |
| Chiral Separation | Difficult (Requires Shift Reagents) | Standard (via DATAN derivatization) |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) |
| Matrix Effects | Minimal (High salt can affect tuning) | High (Ion suppression common) |
| Primary Use Case | Tissue extracts, absolute quantitation | Plasma screening, enantiomer ratio |
Experimental Protocols
To cross-validate, you must run the same biological source through both workflows.
Workflow Logic: The Split-Sample Approach
Figure 2: The Split-Sample Cross-Validation Workflow.
Protocol A: NMR Quantification (Total 2-HG)
Use this for absolute quantification of Total 2-HG in tissue (>10 mg).
-
Extraction: Homogenize tissue in cold 80% methanol. Centrifuge at 14,000 x g for 20 min. Collect supernatant.
-
Lyophilization: Dry the supernatant completely to remove methanol (methanol signals obscure 2-HG).
-
Reconstitution: Dissolve in 600
L phosphate buffer (pH 7.4) in containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the chemical shift reference and concentration standard. -
Acquisition:
-
Run a 1D NOESY-presat sequence (noesypr1d) to suppress water.
-
Critical Step: If analyzing serum/plasma directly, use a CPMG sequence (cpmgpr1d) with a
filter (e.g., 30-100 ms) to suppress broad protein signals that obscure the 2-HG multiplet.
-
-
Analysis: Integrate the H4 multiplet at 2.25 ppm . Normalize to the DSS methyl peak (0.00 ppm).
Protocol B: LC-MS/MS Quantification (D/L Separation)
Use this for enantiomer specificity and low-concentration biofluids.
-
Standard Prep: Prepare racemic 2-HG standards and
-2-HG internal standard (IS). -
Derivatization (The DATAN Method):
-
Evaporate 50
L of extract/standard under nitrogen. -
Add 50
L of DATAN (50 mg/mL in dichloromethane:acetic acid 4:1). -
Heat at 75°C for 30 minutes . This forms the diastereomers.[1]
-
Evaporate to dryness and reconstitute in water [3].
-
-
LC Conditions:
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile gradient.
-
-
MS Detection (MRM Mode):
-
Precursor Ion: m/z 363 (DATAN-2HG).
-
Product Ion: m/z 147 (Quantifier).
-
Result: D-2-HG and L-2-HG will elute at distinct retention times (e.g., D at 5.8 min, L at 4.7 min) [4].[6]
-
Cross-Validation Analysis
How do you know your data is robust? You must perform a correlation analysis between the "Total 2-HG" from NMR and the "Sum of D + L" from MS.
The Discrepancy Check
If NMR concentration
-
Cause: Ion suppression in MS (matrix effect) or incomplete derivatization.
-
Fix: Check the
-Internal Standard recovery in the MS data.
If MS concentration
-
Cause: NMR integration error due to overlap with Glutamate/GABA at 2.25 ppm.
-
Fix: Use 2D HSQC NMR to verify the 2-HG spot, or use curve-fitting software (e.g., Chenomx) rather than simple integration.
Statistical Validation
Do not rely on simple correlation coefficients (
-
X-axis: Average of NMR and MS values
. -
Y-axis: Difference between methods
. -
Goal: 95% of data points should fall within
SD of the mean difference. A systematic bias (e.g., all points above 0) indicates a calibration offset between the two platforms.
References
-
Choi, C., et al. (2012). "2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients." Nature Medicine, 18(4), 624-629. [Link]
-
Andronesi, O. C., et al. (2012). "Detection of 2-hydroxyglutarate in IDH-mutated glioma patients by in vivo spectral-editing and 2D correlation magnetic resonance spectroscopy." Science Translational Medicine, 4(116), 116ra4. [Link]
-
Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride." Clinical Chemistry, 50(8), 1391-1395. [Link]
-
Al-Zaidan, L., et al. (2024).[6] "Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS." bioRxiv. [Link]
-
Emwas, A. H., et al. (2019). "NMR Spectroscopy for Metabolomics Research." Metabolites, 9(7), 123. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. web.stanford.edu [web.stanford.edu]
- 3. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of 2-Hydroxyglutarate Detection With sLASER and MEGA-sLASER at 7T [frontiersin.org]
- 5. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Comparative Analysis of 2-HG Metabolism in Different Cell Lines
Introduction: The Rise of an Oncometabolite
In the landscape of cancer metabolism, few molecules have garnered as much attention as 2-hydroxyglutarate (2-HG). Once considered a minor, low-abundance metabolic byproduct, 2-HG is now recognized as a pivotal oncometabolite, a molecule whose accumulation directly contributes to tumorigenesis.[1][2] This paradigm shift was driven by the discovery of recurrent gain-of-function mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2).[3] These mutations, prevalent in gliomas, acute myeloid leukemia (AML), and chondrosarcomas, fundamentally alter the enzymes' function, leading to massive production of the D-enantiomer of 2-HG (D-2-HG).[4][5]
The profound impact of 2-HG on cellular processes, particularly epigenetic regulation, has made its metabolism a critical area of study for researchers, scientists, and drug development professionals.[6] Understanding the nuances of 2-HG production and its downstream effects in different cellular contexts is paramount for identifying novel therapeutic targets and developing effective inhibitors.
This guide provides a comprehensive framework for the comparative analysis of 2-HG metabolism. We will delve into the core biochemical pathways, compare the metabolic signatures of IDH-mutant and IDH-wild-type cell lines, and provide validated, step-by-step experimental protocols for accurate quantification. Our focus is not just on the "how," but the "why"—explaining the causality behind experimental choices to ensure robust and reproducible findings.
Part 1: The Biochemical Dichotomy of 2-HG Production
The cellular concentration of 2-HG is governed by a delicate balance of production and degradation, with distinct pathways for its two enantiomers, D-2-HG and L-2-HG. A cell line's genetic background, particularly its IDH mutation status, is the primary determinant of which pathway dominates.
The Neomorphic Activity of Mutant IDH: The D-2-HG Overload
In healthy cells, the wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) enzymes perform a crucial step in the tricarboxylic acid (TCA) cycle: the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH.[3] However, cancer-associated hotspot mutations (e.g., R132 in IDH1; R140 and R172 in IDH2) confer a neomorphic, or new, enzymatic function.[1][5] Instead of converting isocitrate, the mutant enzyme gains the remarkable ability to reduce α-KG to D-2-HG, consuming NADPH in the process.[7][8] This reaction is highly efficient and leads to an accumulation of D-2-HG to millimolar concentrations within the cell—levels that are several orders of magnitude higher than in normal cells.[9][10]
Caption: Canonical 2-HG production pathway in IDH-mutant cells.
Basal 2-HG Metabolism in IDH Wild-Type Cells
Even in the absence of IDH mutations, cells maintain basal, micromolar levels of both D- and L-2-HG.[11] This production is largely attributed to the promiscuous activity of other metabolic enzymes.
-
L-2-HG Production: Under specific conditions, such as hypoxia or acidosis, enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) can promiscuously reduce α-KG to L-2-HG.[2][12]
-
Metabolite Repair: To prevent the accumulation of these potentially harmful enantiomers, cells employ "house-cleaning" enzymes. L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are mitochondrial enzymes that oxidize L-2-HG and D-2-HG, respectively, back to α-KG, thus completing a cycle of metabolite repair.[8][13]
Caption: Basal 2-HG metabolism in IDH wild-type cells.
Part 2: Comparative Framework: IDH-Mutant vs. IDH-Wild-Type Cells
The dramatic difference in D-2-HG concentration between IDH-mutant and wild-type cells creates two distinct cellular environments with divergent metabolic and signaling landscapes.
| Feature | IDH-Mutant Cell Lines | IDH-Wild-Type Cell Lines | Rationale & Significance |
| D-2-HG Level | Very High (mM range)[9][14] | Low / Basal (µM range)[11] | The primary and most direct consequence of the neomorphic enzyme activity. This differential is the basis for using 2-HG as a biomarker.[15] |
| L-2-HG Level | Low / Basal (µM range) | Low / Basal (µM range), can increase with hypoxia.[2] | L-2-HG production is generally independent of IDH mutation status. Comparing both enantiomers provides a more complete metabolic picture. |
| Epigenetic State | Global DNA & Histone Hypermethylation[6] | Normal Methylation Patterns | D-2-HG competitively inhibits α-KG-dependent dioxygenases (TET, JmjC), blocking demethylation and leading to a hypermethylator phenotype that silences tumor suppressor genes.[2][10] |
| Redox Balance | Decreased [NADPH]/[NADP+] Ratio[16] | Normal Ratio | The mutant IDH reaction consumes NADPH, potentially increasing cellular vulnerability to oxidative stress.[3][9] |
| TCA Cycle | Potential alterations in TCA intermediates.[17] | Normal TCA Cycle Function | High D-2-HG can inhibit other α-KG-dependent enzymes and even succinate dehydrogenase, impacting central carbon metabolism.[18] |
| HIF-1α Stability | Blunted HIF-1α response to hypoxia.[19] | Normal HIF-1α Stabilization | By inhibiting prolyl hydroxylases (PHDs), 2-HG can paradoxically lead to HIF-1α degradation, altering the cellular response to low oxygen.[9][20] |
| DNA Repair | Impaired; increased sensitivity to alkylating agents.[21] | Normal DNA Repair Function | D-2-HG inhibits ALKBH family DNA repair enzymes, creating a synthetic lethal vulnerability that can be exploited therapeutically.[21] |
Choosing the Right Cellular Models
The cornerstone of a successful comparative analysis is the selection of appropriate cell lines. The most rigorous approach is to use an isogenic pair : a parental wild-type cell line and a counterpart engineered to stably express a mutant IDH allele (e.g., via lentiviral transduction). This design minimizes confounding genetic variables and isolates the effects of the oncometabolite.
-
IDH-Mutant Models:
-
Engineered: U87MG or HCT116 cells expressing IDH1-R132H.
-
Endogenous: JJ012 (chondrosarcoma), HT1080 (fibrosarcoma).
-
-
IDH-Wild-Type Controls:
-
Isogenic: Parental U87MG, HCT116 cells.
-
Other: LN229 (glioma), SW872 (chondrosarcoma).[22]
-
Part 3: A Validated Workflow for 2-HG Analysis
This section provides a self-validating experimental workflow designed to ensure accuracy and reproducibility when quantifying 2-HG. Each step includes internal controls and rationale.
Caption: Experimental workflow for comparative 2-HG analysis.
Protocol 1: Metabolite Extraction from Adherent Cell Lines
Rationale: The most critical step in metabolomics is to instantly halt all enzymatic activity (quenching) to capture an accurate snapshot of the cellular metabolic state. Bypassing this step can lead to artifactual changes in metabolite levels.
Materials:
-
6-well or 10 cm culture plates with cells at ~80-90% confluency.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Methanol (LC-MS grade), pre-chilled to -80°C.
-
Water (LC-MS grade), pre-chilled to 4°C.
-
Chloroform (LC-MS grade), pre-chilled to -20°C.
-
Cell scraper.
-
Refrigerated centrifuge (4°C).
Methodology:
-
Place the culture plate on ice. Aspirate the culture medium completely.
-
Wash: Gently wash the cell monolayer twice with 1-2 mL of ice-cold PBS to remove any residual medium. Aspirate completely after the final wash.
-
Quench & Lyse: Immediately add 1 mL of -80°C 80% methanol (v/v in water) to the plate. The extreme cold will instantly quench metabolism.
-
Scrape: Place the plate on dry ice. Using a cell scraper, scrape the frozen cells into the methanol solution.
-
Collect: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Phase Separation (Optional but Recommended): To separate polar metabolites from lipids and proteins, perform a chloroform extraction. Add 500 µL of ice-cold water and 500 µL of -20°C chloroform to the lysate.
-
Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 16,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous/polar layer (containing 2-HG), an intermediate protein precipitate, and a lower organic/lipid layer.
-
Isolate: Carefully collect the upper aqueous layer and transfer it to a new tube. This is your metabolite extract.
-
Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heat. Store the dried pellet at -80°C until analysis.
Protocol 2: 2-HG Quantification Methods
Rationale: Liquid chromatography-tandem mass spectrometry offers the highest sensitivity and specificity. Crucially, it allows for the separation and independent quantification of the D- and L-2-HG enantiomers, which is impossible with standard enzymatic kits.[23][24] This requires chiral chromatography or a chemical derivatization step.[25]
Abbreviated Protocol:
-
Reconstitution: Reconstitute the dried metabolite pellet in a known volume of a suitable solvent (e.g., 50 µL of 50:50 methanol:water).
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) to all samples, blanks, and calibration standards. This is essential for correcting for variations in sample processing and instrument response.[26]
-
Derivatization (for Chiral Separation): If not using a chiral column, derivatize the samples with an agent like diacetyl-L-tartaric anhydride (DATAN). This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.[25][27]
-
Injection & Separation: Inject the sample onto an LC system. The mobile phase gradient will separate the metabolites based on their physicochemical properties.
-
Detection: The eluent is directed into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-HG and the internal standard are monitored for highly selective quantification.
-
Quantification: Generate a calibration curve using standards of known 2-HG concentration. Use the ratio of the analyte peak area to the internal standard peak area to calculate the 2-HG concentration in the unknown samples.
Rationale: This method is rapid, less expensive, and suitable for analyzing a large number of samples, making it ideal for initial screening or validating inhibitor efficacy.[22][28] Most commercial kits are specific for D-2-HG.
Principle: The assay relies on a specific D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme. D-2-HG + NAD⁺ ---(D2HGDH)---> α-KG + NADH + H⁺ The production of NADH is monitored, typically by coupling it to a second reaction where NADH reduces a probe to generate a colorimetric (absorbance at ~450 nm) or fluorometric signal.[29][30]
Abbreviated Protocol (based on commercial kits):
-
Reconstitution: Reconstitute the dried metabolite pellet in the assay buffer provided with the kit.
-
Sample Preparation: Aliquot the reconstituted sample into a 96-well plate.
-
Standard Curve: Prepare a standard curve using the D-2-HG standard provided.
-
Reaction Mix: Prepare a master mix containing the D2HGDH enzyme, NAD+, and the detection probe/developer.
-
Incubation: Add the reaction mix to all wells. Incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Calculation: Subtract the background reading, and determine the D-2-HG concentration in the samples by comparing their readings to the standard curve.
Conclusion and Outlook
The comparative analysis of 2-HG metabolism is a powerful tool for dissecting the oncogenic mechanisms driven by IDH mutations. The stark contrast between the millimolar D-2-HG concentrations in mutant cells and the basal micromolar levels in wild-type cells provides a clear and quantifiable phenotype.[31][32] This metabolic signature is not merely a biomarker but a central node in a network of downstream effects, from profound epigenetic reprogramming to altered redox balance and DNA repair.[6][9][21]
By employing robust, validated workflows combining isogenic cell line models with precise analytical techniques like LC-MS/MS, researchers can confidently probe the consequences of 2-HG accumulation. These investigations are essential for validating the on-target effects of novel IDH inhibitors, discovering synthetic lethal interactions, and ultimately translating our understanding of oncometabolism into more effective cancer therapies. The continued exploration of this fascinating metabolite promises to uncover new vulnerabilities in IDH-mutant cancers and refine our strategies for patient treatment.
References
-
Koivunen, P. & Heikkilä, M. 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling. [Link]
-
Xu, W., Yang, H., Liu, Y., Yang, Y., Wang, P., Kim, S. H., Ito, S., Yang, C., Wang, P., Xiao, M. T., Liu, L. X., Jiang, W. Q., Liu, J., Zhang, J. Y., Wang, B., Frye, S., Zhang, Y., Xu, Y. H., Lei, Q. Y., … Xiong, Y. (2011). IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives. Journal of Clinical Investigation. [Link]
-
Mondragón, L., Fontebasso, A. M., & Jabado, N. (2018). IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives. OncoTargets and Therapy. [Link]
-
Puca, L., Gadaleta, C., Votino, C., D'Angelo, A., Rossi, A., & Galetta, D. (2023). Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives. Cancers. [Link]
-
Wang, F., Travins, J., DeLaBarre, B., Penard-Lacronique, V., Schalm, S., Hansen, E., Straley, K., Kernytsky, A., Liu, W., Gliser, C., Yang, H., Geng, S., Li, Z., Liu, W., Liu, X., Boral, A., E., P., & V., S. (2013). Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer. Frontiers in Oncology. [Link]
-
Koivunen, P., & Heikkilä, M. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling. [Link]
-
Zhao, S., Lin, Y., Xu, W., Jiang, W., Zha, Z., Wang, P., Yu, W., Li, Z., Gong, L., Peng, Y., Ding, J., Lei, Q., Guan, K. L., & Xiong, Y. (2009). Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism. JNCI: Journal of the National Cancer Institute. [Link]
-
Agilent Technologies. (2020). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent. [Link]
-
Mullen, A. R. & DeBerardinis, R. J. (2022). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry. [Link]
-
Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer. [Link]
-
Engqvist, M. K., Eßer, M., Maier, A., & Weber, A. P. (2015). D-2HG and L-2HG metabolism (for a detailed explanation refer to the main text). ResearchGate. [Link]
-
Yin, F., Ling, Y., Keller, J., Kraus, D., Narayanaswamy, R., Mangus, H., Li, F., Yang, H., & Liu, G. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis. [Link]
-
Balss, J., Pusch, S., Beck, A. C., Herold-Mende, C., Capper, D., & von Deimling, A. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica. [Link]
-
Su, X., Wellen, K. E., & Rabinowitz, J. D. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife. [Link]
-
Yin, F., Ling, Y., Keller, J., Kraus, D., Narayanaswamy, R., Mangus, H., Li, F., Yang, H., & Liu, G. (2020). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. ResearchGate. [Link]
-
Washington, M. K., Edwards, J. L., & Codreanu, S. G. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]
-
Nazarian, A., Berens, M., & Tran, N. (2023). IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications. Cancers. [Link]
-
Yin, F., Ling, Y., Keller, J., Kraus, D., Narayanaswamy, R., Mangus, H., Li, F., Yang, H., & Liu, G. (2020). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. Taylor & Francis Online. [Link]
-
Mullins, D. W. (2018). Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Digital Commons@Becker. [Link]
-
Wang, P., Dong, Q., Zhang, C., Kuan, P. F., Liu, Y., Jeck, W. R., Andersen, J. B., Jiang, W., Savich, G. L., Tan, T. X., Auman, J. T., Hoskins, J. M., Misher, A. D., Moser, C. D., Yourstone, S. M., Kim, J. W., Cibulskis, K., Getz, G., Hunt, S. R., … Xiong, Y. (2015). Oncometabolite D-2-Hydroxyglutarate Inhibits ALKBH DNA Repair Enzymes and Sensitizes IDH Mutant Cells to Alkylating Agents. Cell Reports. [Link]
-
Harris, R. J., Cloughesy, T. F., Liau, L. M., Nghiemphu, P. L., Lai, A., Pope, W. B., & Ellingson, B. M. (2015). Metabolic characterization of human IDH mutant and wild type gliomas using simultaneous pH- and oxygen-sensitive molecular MRI. Neuro-Oncology. [Link]
-
Rzem, R., Veiga-da-Cunha, M., Noël, G., Goffette, S., Nassogne, M. C., Tabarki, B., Schümperli, D., & Van Schaftingen, E. (2004). Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. Journal of Biological Chemistry. [Link]
-
Yu, D., & Ma, Y. (2021). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. [Link]
-
Balss, J., Pusch, S., Beck, A. C., Herold-Mende, C., Capper, D., & von Deimling, A. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. ResearchGate. [Link]
-
Reitman, Z. J., & Yan, H. (2013). 2-HG production is characteristic of IDH mutant glioma cells. ResearchGate. [Link]
-
Li, S., Chou, A. P., Chen, W., Chen, R., Deng, Y., Phillips, H. S., Self, C., Lin, L., Polo, J. M., Nauen, D., Mistry, R., Lalezari, S., G., S., & C., D. (2015). D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth. Oncotarget. [Link]
-
Li, X., Zhou, Y., & Li, Y. (2021). The Roles of 2-Hydroxyglutarate in Cancers and Other Diseases. Frontiers in Cell and Developmental Biology. [Link]
-
Osredek, M., & Ligon, K. L. (2021). The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas. Journal of Clinical Neuroscience. [Link]
-
Assay Genie. (n.d.). D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric). Assay Genie. [Link]
-
Zhang, Y., Wang, Y., Liu, Y., Liu, S., & Ge, S. (2022). An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine. Biosensors. [Link]
-
Burris, C. S., & T., D. (2017). Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry. Springer Nature Experiments. [Link]
-
Reitman, Z. J., Jin, G., Karoly, E. D., Spasojevic, I., Yang, J., Kinzler, K. W., He, Y., Bigner, D. D., & Yan, H. (2011). Profiling the effects of isocitrate dehydrogenase 1 and 2 mutations on the cellular metabolome. Proceedings of the National Academy of Sciences. [Link]
-
Faria, M., Cani, L. N., de Souza, V., & de Marchi, P. (2016). Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations. ResearchGate. [Link]
-
Burris, C. S., & T., D. (2017). Enantioseparation and detection of (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate by chiral gas chromatography–triple quadrupole mass spectrometry. UTMB Research Expert Profiles. [Link]
-
Suijker, J., Baelde, H. J., & Bovee, J. V. (2014). Comparison of the levels of D-2-HG and L-2-HG between IDH1/2 wildtype and mutant IDH1/2 chondrosarcoma cell lines. ResearchGate. [Link]
-
Unnikrishnan, A., & Perry, A. (2016). Comparative Analysis of Methods for Detecting Isocitrate Dehydrogenase 1 and 2 Mutations and Their Metabolic Consequence, 2-Hydroxyglutarate, in Different Neoplasms. Archives of Pathology & Laboratory Medicine. [Link]
-
Amary, F., & Flanagan, A. M. (2014). Comparison of 2HG levels in tumors with wild-type (WT) or mutated IDH1 and IDH2. ResearchGate. [Link]
Sources
- 1. Frontiers | Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer [frontiersin.org]
- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth | Oncotarget [oncotarget.com]
- 9. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. portlandpress.com [portlandpress.com]
- 13. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Methods for Detecting Isocitrate Dehydrogenase 1 and 2 Mutations and Their Metabolic Consequence, 2-Hydroxyglutarate, in Different Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic characterization of human IDH mutant and wild type gliomas using simultaneous pH- and oxygen-sensitive molecular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unclineberger.org [unclineberger.org]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
- 24. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Precision Quantification of Oncometabolite 2-Hydroxyglutarate (2-HG)
A Comparative Technical Guide: C vs. Deuterium Isotope Dilution LC-MS/MS
Executive Summary
In the realm of oncology and drug development, particularly regarding IDH1/2 mutant gliomas and acute myeloid leukemia (AML), the quantification of 2-Hydroxyglutarate (2-HG) is not merely a metabolic assay—it is a pharmacodynamic endpoint. However, the accuracy of this measurement is frequently compromised by two factors: the chirality of the molecule (D- vs. L-enantiomers) and the choice of internal standard (IS) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide serves as a critical operational manual for Senior Scientists. It argues, based on physicochemical evidence, that
Part 1: The Scientific Challenge
1.1 The Enantiomer Problem
2-HG exists as two enantiomers: D-2-HG (the oncometabolite produced by mutant IDH) and L-2-HG (produced under hypoxia by LDH/MDH).[1][2] They are isobaric (identical mass) and cannot be distinguished by standard mass spectrometry alone.
-
The Risk: An assay that fails to separate these will report "Total 2-HG," masking the specific pharmacodynamic effect of an IDH inhibitor which specifically targets D-2-HG production.
1.2 The Internal Standard Problem:
C vs. Deuterium
The "Gold Standard" for correcting matrix effects (ion suppression/enhancement) is Stable Isotope Dilution (SID). However, not all isotopes are equal.
-
The Deuterium (
H) Flaw: Carbon-Deuterium bonds are shorter and stronger than Carbon-Hydrogen bonds, slightly altering the molecule's lipophilicity. In high-resolution chromatography, deuterated standards often elute slightly earlier than the native analyte.-
Consequence: If the analyte elutes in a region of sharp matrix suppression (e.g., phospholipids in plasma), the early-eluting Deuterated IS may miss this suppression zone. The IS signal remains high while the analyte signal is suppressed, leading to a massive underestimation of concentration.
-
-
The
C Solution: C atoms add mass without significantly altering bond lengths or lipophilicity. The C-labeled standard co-elutes perfectly with the native analyte, experiencing the exact same ionization environment at the exact same millisecond.
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three primary quantification approaches.
| Feature | Method A: | Method B: Deuterated ( | Method C: Enzymatic Assays |
| Primary Utility | Clinical Trials, PK/PD Studies | Routine Research (High Abundance) | Rapid Screening |
| Accuracy | High (Corrects matrix effects perfectly) | Variable (Subject to retention time shifts) | Low (Interference from colored matrices) |
| Enantiomer Specificity | Yes (With DATAN derivatization) | Yes (With DATAN derivatization) | Poor (Often measures Total 2-HG) |
| Matrix Effect Correction | Dynamic (IS co-elutes with analyte) | Static (IS may elute before suppression zone) | None |
| Chromatographic Shift | None | 0.1 – 0.3 min shift (common) | N/A |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 1-2 orders of magnitude |
Part 3: Visualizing the Mechanism of Error
The diagram below illustrates the "Deuterium Isotope Effect" and why it leads to quantification errors in complex matrices like plasma or tumor lysate.
Figure 1: The Chromatographic Isotope Effect. Note how the Deuterated IS (Yellow) elutes before the Matrix Zone (Red), failing to account for the suppression that affects the Native Analyte (Blue). The 13C IS (Green) co-elutes, ensuring accurate normalization.
Part 4: Validated Experimental Protocol ( C-DATAN Method)
This protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization.[1][2][3][4][5] DATAN reacts with D- and L-2-HG to form diastereomers, which can be separated on a standard achiral C18 column.[3]
4.1 Reagents & Standards
-
Analyte: D-2-Hydroxyglutarate disodium salt.[6]
-
Internal Standard: D-2-Hydroxyglutarate-
C (Universal label). -
Derivatization Agent: DATAN (50 mg/mL in Dichloromethane/Acetic Acid 4:1).
-
Matrix: Plasma, Urine, or Cell Lysate.
4.2 Step-by-Step Workflow
Step 1: Extraction & Spiking (The Critical Control Point)
-
Aliquot 20 µL of sample (plasma/lysate).
-
IMMEDIATELY add 10 µL of
C -2-HG Internal Standard (10 µM).-
Why? Adding IS before extraction corrects for extraction efficiency losses.
-
-
Add 80 µL cold Methanol (-20°C) to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a clean glass vial. Evaporate to dryness under Nitrogen (
) at 40°C.[7]
Step 2: DATAN Derivatization
-
Resuspend dried residue in 50 µL of DATAN solution (50 mg/mL).
-
Cap and heat at 75°C for 30 minutes .
-
Cool to room temperature.
-
Evaporate to dryness under
. -
Reconstitute in 100 µL Water/Acetonitrile (90:10).
Step 3: LC-MS/MS Parameters [11]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 5% B to 60% B over 8 minutes.
-
Transitions (Negative Mode - ESI):
-
D-2-HG-DATAN: m/z 363
147 (Quant), 363 129 (Qual). -
C-2-HG-DATAN: m/z 368
152.
-
4.3 Self-Validating QC Criteria
To ensure "Trustworthiness," every run must include:
-
Double Blank: Matrix only (no Analyte, no IS). Checks for contamination.
-
Zero Sample: Matrix + IS only. Checks for IS purity (ensure no contribution to analyte channel).
-
Enantiomeric Resolution Check: A mix of D- and L-2-HG must show baseline separation (
). If peaks merge, the column is degraded or pH is incorrect.
Part 5: Biological Context & Pathway
Understanding the source of 2-HG is vital for interpreting the data.
Figure 2: Metabolic Origin of 2-HG Enantiomers. Mutant IDH specifically drives D-2-HG production, whereas L-2-HG is a result of promiscuous enzyme activity under stress.
References
-
Struys, E. A., et al. (2004). "Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride." Clinical Chemistry. Link
-
Al-Zaidan, L., et al. (2024). "Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS." bioRxiv / NIH. Link
-
Waters Corporation. (2025). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Application Notes. Link
-
BenchChem. (2025). "Carbon-13 vs. Deuterium Labeling: A Comparative Guide for Researchers." Technical Guides. Link
-
Oldham, W. M., et al. (2016). "Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry." Bio-protocol. Link
Sources
- 1. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. lcms.cz [lcms.cz]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Reproducibility of 13C Tracer Experiments with 2-Hydroxyglutarate-13C5 Disodium Salt
A Comparative Technical Guide for Metabolic Flux Analysis
Executive Summary: The "Dead-End" Metabolite That Isn't
2-Hydroxyglutarate (2-HG) is often termed a "dead-end" oncometabolite, accumulating to millimolar concentrations in IDH-mutant gliomas and leukemias. However, for the metabolic flux researcher, it is anything but a static endpoint. 2-HG is chemically labile, stereochemically distinct (D- vs. L-), and prone to spontaneous lactonization.
Reproducibility in 13C-tracer experiments using 2-Hydroxyglutarate-13C5 Disodium Salt fails not usually due to instrument sensitivity, but due to three specific oversight vectors:
-
The Enantiomer Trap: Using racemic (
) tracers for enantioselective quantification. -
The Lactonization Loop: Acidic extraction protocols converting the linear tracer into its invisible lactone form.
-
Salt Dissociation: Inconsistent ionization efficiency between free-acid and disodium salt forms in unbuffered mobile phases.
This guide objectively compares the performance of high-grade 13C5-2-HG disodium salt against generic alternatives and outlines a self-validating protocol to ensure data integrity.
Product Comparison: Purity Profiles & Impact on Data
When selecting a 2-HG tracer, the Certificate of Analysis (CoA) often hides the most critical parameter for biological validity: Chiral Purity .
Comparative Specifications Table
| Feature | High-Grade 2-HG-13C5 Disodium Salt (Recommended) | Generic/Standard 2-HG-13C5 (Alternative) | Impact on Reproducibility |
| Chemical Form | Disodium Salt ( | Free Acid or Monosodium | Solubility: Disodium salt dissolves instantly in neutral buffers (PBS). Free acid requires pH adjustment, introducing variability in stock concentration. |
| Chiral Purity | Enantiopure D-2-HG (>99% ee) | Racemic DL-Mix (50:50) | Quantification Error: If you use a racemic internal standard (IS) but measure only D-2HG via chiral LC-MS, your IS signal is effectively 50% of the theoretical load, skewing quantitation by 2x if not mathematically corrected. |
| Isotopic Enrichment | ≥99 atom % 13C | 97-98 atom % 13C | Flux Precision: Lower enrichment requires complex natural abundance correction (NAC) matrices, increasing error propagation in low-enrichment samples (<5%). |
| Lactone Content | < 1% (Lyophilized) | Variable (often >5% in solution) | Signal Loss: Pre-existing lactone in the standard curve leads to underestimation of intracellular pools. |
Critical Insight: Most commercial "Metabolomics Standards" are racemic (DL) . If your study focuses on IDH-mutant cancers (which exclusively produce D-2-HG ), using a racemic tracer without chiral separation will dilute your isotopic signal with the irrelevant L-isomer, or force you to assume a 1:1 ratio that may not exist in biological matrices.
The Mechanistic Failure Mode: Lactonization
2-HG is not stable in the acidic environments typically used for metabolite extraction (e.g., 80% Methanol + 0.1% Formic Acid). Below pH 4, 2-HG undergoes intramolecular esterification to form 2-hydroxyglutarate-γ-lactone .
The Lactonization Equilibrium
The lactone is often isobaric or has a neutral loss that mimics other fragments, but it elutes at a different retention time and does not ionize efficiently in standard negative-mode ESI methods targeting the dicarboxylate.
Figure 1: The Acid-Catalyzed Lactonization Trap. Standard acidic extractions can convert up to 30% of your tracer into the lactone form, leading to false-negative flux data.
Validated Experimental Protocol
To ensure reproducibility, this protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization.[1] This method serves two purposes:
-
Chiral Separation: It separates D- and L-2HG on standard C18 columns (no expensive chiral columns needed).
-
Lactone Prevention: The derivatization occurs under conditions that stabilize the linear form.
Step-by-Step Workflow
Phase 1: Sample Preparation (The "Mild" Extraction)
-
Quench: Wash cells 1x with ice-cold PBS (pH 7.4).
-
Extract: Add 80% MeOH / 20% H2O (pre-chilled to -80°C). DO NOT ADD ACID.
-
Spike: Add 2-HG-13C5 Disodium Salt internal standard (IS) at this step (e.g., 10 µM final).
-
Why? Spiking before centrifugation controls for extraction recovery and lactonization during processing.
-
-
Lyse: Scrape cells, vortex (1 min), and centrifuge (15,000 x g, 10 min, 4°C).
-
Dry: Evaporate supernatant to dryness under Nitrogen flow (avoid heat > 30°C).
Phase 2: DATAN Derivatization (The "Locking" Step)
-
Reconstitute: Dissolve dried residue in 50 µL water.
-
Derivatize: Add 100 µL of DATAN solution (50 mg/mL in Dichloromethane:Acetic Acid 4:1).
-
Incubate: Heat at 75°C for 30 minutes.
-
Dry & Resuspend: Evaporate to dryness again. Resuspend in 100 µL water for LC-MS.
Phase 3: LC-MS/MS Acquisition
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Transitions (MRM):
-
Endogenous 2-HG-DATAN: 363.0 → 147.0
-
Tracer 2-HG-13C5-DATAN: 368.0 → 152.0
-
Data Interpretation & Logic
Pathway Visualization: Tracing the Mutation
The following diagram illustrates the flux logic. In IDH-mutant cells, the flux is unidirectional from aKG to 2-HG.
Figure 2: Metabolic Flux Route. 2-HG-13C5 accumulation indicates mutant IDH activity. Note that L-2HG is produced via promiscuous LDH activity, not IDH mutations.
The "Racemic Correction" Formula
If you must use a racemic (DL) 13C-standard but are measuring only D-2HG (via DATAN method), your calculated concentration will be 2x higher than reality if you assume the standard is 100% D-2HG.
Correction Factor:
References
-
Cheng, S., et al. (2024). "Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS." bioRxiv.[4] Link
-
Struys, E. A., et al. (2004). "Measurement of D- and L-2-hydroxyglutarate in body fluids by LC-MS/MS." Clinical Chemistry. Link
-
Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[2][5][6] Cancer Cell. Link
-
Cambridge Isotope Laboratories. "DL-2-Hydroxyglutaric acid, disodium salt (13C5, 99%) Product Specification." CIL Catalog. Link
-
Cayman Chemical. "D-alpha-Hydroxyglutaric Acid (sodium salt) Product Information." Cayman Chemical.[6][7] Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
literature review of 2-Hydroxyglutarate-13C5 Disodium Salt applications
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary
2-Hydroxyglutarate-13C5 (Disodium Salt) is the gold-standard Internal Standard (IS) for the precise quantification of the oncometabolite 2-Hydroxyglutarate (2-HG) via mass spectrometry. Its primary application lies in oncology and metabolomics, specifically for monitoring Isocitrate Dehydrogenase (IDH) mutations in gliomas and acute myeloid leukemia (AML).
Unlike deuterated alternatives, the 13C5-labeled variant offers superior stability and chromatographic co-elution, ensuring rigorous correction for matrix effects in complex biological samples (plasma, urine, tissue). This guide details the mechanistic advantages, comparative performance, and validated protocols for utilizing this stable isotope in high-stakes bioanalysis.
Mechanistic Context: The Role of 2-HG
To understand the necessity of high-precision quantification, one must understand the biological stakes. Under normal physiological conditions, 2-HG is a minor metabolite. However, in the presence of neomorphic mutations in IDH1 or IDH2, the enzyme converts
This accumulation inhibits
Diagram: IDH Mutation & 2-HG Production
The following diagram illustrates the metabolic shift driving the need for 2-HG quantification.
Figure 1: Pathological divergence of α-Ketoglutarate metabolism. Mutant IDH enzymes drive the specific production of D-2-HG, necessitating enantiomer-specific quantification.
Comparative Analysis: 13C5 vs. Alternatives
In quantitative LC-MS/MS, the choice of Internal Standard (IS) dictates the accuracy of the data.[1][2] The 13C5 variant is superior to deuterated standards due to Isotopic Stability and Chromatographic Fidelity .
Table 1: Performance Comparison of Internal Standards
| Feature | 2-HG-13C5 (Disodium Salt) | Deuterated 2-HG (d3/d4) | External Standard (Unlabeled) |
| Label Stability | High. Carbon-13 is non-exchangeable and stable in all solvents. | Moderate. Deuterium on exchangeable sites (OH/COOH) can swap with solvent protons (back-exchange). | N/A |
| Retention Time | Identical to endogenous 2-HG. | Shifted. Deuterium often causes a slight "isotope effect," eluting earlier than the analyte. | Identical. |
| Matrix Correction | Perfect. Co-elution means the IS experiences the exact same ion suppression/enhancement as the analyte.[1][2] | Imperfect. If the matrix effect varies across the peak width, the shifted IS will not accurately correct the analyte signal. | None. Cannot correct for matrix effects or extraction loss. |
| Mass Shift | +5 Da. (M+5). Clean separation from natural isotopes. | +3/+4 Da. Good, but potential overlap if back-exchange occurs. | N/A |
| Cost | High | Moderate | Low |
The "Isotope Effect" Risk
Deuterated compounds often exhibit slightly different hydrophobicity than their non-labeled counterparts, leading to a retention time shift in Reverse Phase Chromatography (RPC). In complex matrices like plasma, ion suppression zones can be narrow. If the deuterated IS elutes 0.1 minutes earlier than the analyte, it may elute outside a suppression zone that affects the analyte, leading to a calculated concentration that is falsely low or high [1, 2].
The 13C5 Solution: 13C atoms do not alter the physicochemical properties (hydrophobicity/pK) of the molecule. Therefore, 2-HG-13C5 co-elutes perfectly with endogenous 2-HG, ensuring that any ionization suppression affects both equally. This "self-validating" property is essential for regulatory-grade assays [3].
Validated Experimental Protocol
The following workflow describes the quantification of D- and L-2-HG in human plasma using 2-HG-13C5 as the internal standard. This protocol utilizes DATAN derivatization to separate enantiomers on a standard C18 column.[3][4]
Workflow Diagram
Figure 2: Sample preparation workflow for enantioselective 2-HG quantification.
Step-by-Step Methodology
1. Internal Standard Preparation[1][5][6][7][8][9][10]
-
Stock: Dissolve 2-Hydroxyglutarate-13C5 Disodium Salt in LC-MS grade water to 10 mM.
-
Working Solution: Dilute to 10-50 µM in Methanol.
-
Note: The disodium salt is highly water-soluble. Ensure complete dissolution before dilution into organic solvents.
2. Sample Extraction (Plasma)[5][7]
-
Aliquot 20 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the 2-HG-13C5 Working Solution .
-
Add 250 µL of cold Methanol (100%) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of Nitrogen at 40°C.
3. Derivatization (DATAN Method)
Why DATAN? 2-HG enantiomers (D and L) have identical masses and fragmentation patterns. DATAN reacts with them to form diastereomers, which have different physical properties and can be separated on a standard achiral C18 column [4, 5].
-
Prepare fresh DATAN reagent : 50 mg/mL (+)-Diacetyl-L-tartaric anhydride in Dichloromethane:Acetic Acid (4:1 v/v).
-
Add 50 µL of DATAN reagent to the dried residue.
-
Seal the vial and incubate at 75°C for 30 minutes .
-
Cool to room temperature.
-
Evaporate to dryness under Nitrogen.
-
Reconstitute in 100 µL of water.
4. LC-MS/MS Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH control).
-
Mobile Phase B: Acetonitrile (100%).
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[11]
MRM Transitions: The DATAN derivatization adds a specific mass moiety. The transitions monitor the precursor diastereomer fragmenting back to the glutarate backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| D/L-2-HG-DATAN | 363.0 | 147.0 | ~10-15 |
| 2-HG-13C5-DATAN (IS) | 368.0 | 152.0 | ~10-15 |
-
Logic Check:
-
Native 2-HG (MW ~148) + DATAN derivatization -> Precursor ~363.
-
13C5-2-HG (MW ~153) + DATAN -> Precursor ~368 (+5 shift).
-
Product Ion 147 is the native 2-HG backbone.
-
Product Ion 152 is the 13C5-labeled backbone (+5 shift).
-
This confirms the label is retained on the fragment being monitored.
-
Data Interpretation & Quality Control
-
Enantiomer Separation: In the chromatogram, you should see two distinct peaks for the endogenous analyte (L-2-HG typically elutes before D-2-HG, or vice versa depending on the exact gradient/column).
-
IS Peaks: The 2-HG-13C5 is usually a racemic mixture (DL). Therefore, you will see two IS peaks in the 368->152 channel.
-
Quantification:
-
Use the area of the D-2-HG-13C5 peak to normalize the D-2-HG analyte peak.
-
Use the area of the L-2-HG-13C5 peak to normalize the L-2-HG analyte peak.
-
Note: Even if the IS is pure L or D, because it co-elutes, you can technically use one isomer to quantify both, but matching the specific enantiomer IS to the analyte is best practice if available. Most commercial 13C5 salts are racemic DL, which is ideal.
-
References
-
Struys, E. A., et al. (2004).[12] Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-1395.
-
Hermann, G., et al. (2018). Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum. Clinica Chimica Acta, 487, 88-92.
-
BenchChem Technical Support. (2025). A Comparative Guide to Internal Standards: 13C vs Deuterium. BenchChem Application Notes.
-
Dang, L., et al. (2009).[12] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[4][12] Nature, 462, 739–744.[12]
-
Cheng, S., et al. (2024).[3] Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv.[3] [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. lcms.cz [lcms.cz]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. pnas.org [pnas.org]
Safety Operating Guide
2-Hydroxyglutarate-13C5 Disodium Salt: Proper Disposal & Handling Guide
Executive Summary & Scientific Context
2-Hydroxyglutarate-13C5 (2-HG-13C5) Disodium Salt is a high-value, stable isotope-labeled metabolite primarily used as an Internal Standard (ISTD) in mass spectrometry (LC-MS/MS) for the quantification of the oncometabolite 2-hydroxyglutarate.
Critical Distinction:
-
Radioactivity: This compound is NOT radioactive . It contains Carbon-13 (
), a stable isotope. It does not require Geiger counters, lead shielding, or decay-in-storage protocols. -
Analytical Hazard: While the chemical toxicity is low, improper disposal creates a "Data Hazard." Trace contamination of 13C-labeled standards in general laboratory glassware or waste lines can permanently elevate background noise in sensitive metabolomics assays (the "Memory Effect"), invalidating future experimental data.
This guide prioritizes Data Integrity alongside Chemical Safety .
Chemical & Hazard Profile
Before disposal, verify the specific hazard codes.[1] While generally classified as a low-hazard irritant, standard laboratory safety protocols apply.[2]
| Property | Specification |
| Compound Name | 2-Hydroxyglutarate-13C5 Disodium Salt |
| Chemical Formula | |
| CAS Number | 2482467-23-0 (Labeled) / 40951-21-1 (Unlabeled parent) |
| Physical State | White to off-white solid (hygroscopic) |
| Solubility | Highly soluble in Water; slightly soluble in Methanol |
| Radioactivity | NONE (Stable Isotope) |
GHS Hazard Classification
Based on the unlabeled parent compound (2-Hydroxyglutaric acid disodium salt).
-
Signal Word: WARNING
Pre-Disposal Protocol: The "Triple-Rinse" Rule
Required to prevent analytical cross-contamination.
As a Senior Scientist, I cannot overstate this: Never wash ISTD vials in a shared dishwasher without pre-treatment. Residual 13C5 molecules can bind to glass surfaces and leach into subsequent experiments, creating "phantom" peaks in MS spectra.
Step-by-Step Decontamination
-
Solvent Selection: Use the solvent the compound was most recently dissolved in (usually Water or 50:50 Methanol/Water).
-
The Triple Rinse:
-
Add solvent to the empty vial (approx. 10% volume).
-
Cap and vortex for 10 seconds.
-
Decant into the appropriate Liquid Waste container (see Section 4).
-
Repeat 3 times.
-
-
Glassware Disposal: Once rinsed, the glass vial is chemically "empty" (RCRA empty) and can be disposed of in the Glass/Sharps bin or washed, depending on facility rules.
Waste Stream Decision Matrix
Disposal procedures differ based on the physical state of the waste. Use the logic below to categorize your waste stream.
A. Solid Waste (Pure Powder)
Scenario: Expired dry stock or spilled powder.
-
Container: Collect in a sealable High-Density Polyethylene (HDPE) jar.
-
Labeling: Label as "Non-Hazardous Chemical Waste" or "Solid Chemical Waste" depending on local EHS nomenclature.
-
Note: Do not mix with biohazardous waste unless the compound was in contact with biological matrices (plasma/tissue).
B. Liquid Waste (Stock Solutions & Samples)
Scenario: Leftover LC-MS vials or stock solutions.
-
Aqueous Stream: If dissolved in 100% Water or buffers (PBS).
-
Action: Dispose in "Aqueous Chemical Waste" carboy.
-
pH Check: Ensure pH is between 5.5 and 9.0 before consolidation (if required by local EHS).
-
-
Organic Stream: If dissolved in Methanol, Acetonitrile, or Ethanol .
-
Action: Dispose in "Organic/Flammable Solvent Waste" carboy.
-
Crucial: Do NOT pour down the sink. Even if water-soluble, the organic solvent component (e.g., Methanol) classifies it as hazardous waste (EPA Ignitability characteristic D001).
-
Visual Workflow: Disposal Logic Tree
The following diagram illustrates the decision process for segregating 2-HG-13C5 waste to ensure compliance and instrument safety.
Figure 1: Decision tree for the segregation of 2-Hydroxyglutarate-13C5 waste streams. Note that organic solvents dictate the waste classification regardless of the solute's toxicity.
Regulatory & Compliance Reference
All disposal must align with the Resource Conservation and Recovery Act (RCRA) in the US, or local equivalents (e.g., REACH in EU).
-
EPA Waste Code: 2-Hydroxyglutarate itself is not P-listed (acutely toxic) or U-listed. It falls under "General Chemical Waste."
-
Solvent Considerations: If the ISTD is in Methanol, the waste carries the D001 (Ignitability) characteristic.
-
Stable Isotopes: The US EPA and NRC do not regulate stable isotopes (
) as radioactive materials. They are regulated solely by their chemical toxicity.
References
-
PubChem. (n.d.). 2-Hydroxyglutaric acid disodium salt (Compound Summary).[6][7][3] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled vs Stable Isotope Compounds. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 2-Hydroxyglutarate-13C5 Disodium Salt
Executive Summary
2-Hydroxyglutarate-13C5 Disodium Salt (2-HG-13C5) is a stable isotope-labeled metabolic tracer primarily used as an internal standard in mass spectrometry (LC-MS/GC-MS) for the quantification of the oncometabolite 2-Hydroxyglutarate.[1][2]
While often classified as non-hazardous by GHS criteria in its pure form, its role in high-sensitivity metabolomics dictates a dual-safety protocol : protecting the researcher from potential irritation and protecting the chemical from isotopic dilution and moisture-induced degradation.
Part 1: Hazard Profile & Risk Assessment
Global Harmonized System (GHS) Classification:
-
Signal Word: WARNING (Adopted as a precautionary standard).[3]
-
Primary Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3).[3]
-
Radiological Status: NON-RADIOACTIVE . This compound contains stable Carbon-13 isotopes. It requires no radiation shielding or RSO monitoring.
| Parameter | Specification | Causality / Note |
| Physical State | White to off-white solid powder | Hygroscopic nature leads to clumping if exposed to moisture. |
| Molecular Weight | ~197.04 g/mol | +5 Da mass shift vs. unlabeled 2-HG (192.04 g/mol ). |
| Solubility | Water, Methanol | High polarity due to disodium salt form. |
| Storage | -20°C or -80°C | Prevents thermal degradation and hydrolysis. |
Critical Insight: While some Safety Data Sheets (SDS) classify 2-HG salts as "Not Hazardous," chemically related alpha-hydroxy acids are known irritants. In the absence of definitive toxicology data for the specific isotope-labeled salt, Standard Operating Procedures (SOPs) must default to the "Irritant" classification to ensure maximum personnel safety [1, 2].
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to mitigate both biological exposure and sample contamination (e.g., keratin or plasticizer contamination in MS analysis).
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95/P95 Respirator (Powder handling) | Prevents inhalation of fine particulates during weighing. Essential if handling >100 mg quantities where dust aerosolization is probable. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Preferred over safety glasses to seal against airborne dust and accidental splashes during reconstitution. |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended) | Layer 1: Protects skin. Layer 2: Protects the sample.[4] 2-HG is an endogenous metabolite; skin contact can introduce unlabeled 2-HG, skewing isotopic ratio data. |
| Body | Lab Coat (Cotton/Polyester blend) | Long sleeves required. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
Part 3: Operational Protocols (The "How-To")
3.1 Storage & Stability
-
Temperature: Store at -20°C for long-term stability (>6 months). For banking standards, -80°C is preferred.
-
Environment: The disodium salt is hygroscopic .[5] Vials must be stored in a desiccator or sealed with Parafilm/electrical tape inside the freezer to prevent moisture ingress.
-
Thawing: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial causes immediate condensation, ruining the standard by introducing water weight and hydrolysis risk.
3.2 Reconstitution Strategy (Self-Validating Protocol)
To ensure accurate concentration for Mass Spec quantification, follow this gravimetric workflow.
Step 1: Solvent Selection
-
LC-MS: Water (LC-MS grade) or 50:50 Methanol:Water.
-
GC-MS: Derivatization is usually required (e.g., methoximation/silylation); initial dissolution in methanol is common.
Step 2: Dissolution
-
Weigh the solid in a draft-free environment (use an anti-static gun if powder is static).
-
Add solvent to achieve a stock concentration of 10–20 mM .
-
Vortex for 30 seconds.
-
Validation Check: Inspect solution against a light source. It must be optically clear. Any turbidity suggests incomplete solvation or salt precipitation.
Step 3: Aliquoting
-
Do not freeze-thaw the master stock repeatedly.
-
Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.
3.3 Workflow Visualization
Figure 1: Operational workflow for handling hygroscopic stable isotope salts to ensure researcher safety and data integrity.
Part 4: Scientific Context & Mechanism[1][8]
Why 2-HG-13C5?
In cancer biology, specifically gliomas and AML, mutations in Isocitrate Dehydrogenase (IDH1/2) acquire a neomorphic activity. Instead of converting Isocitrate to
-
The Problem: Endogenous 2-HG exists in low levels in normal cells.
-
The Solution: To quantify the massive upregulation of 2-HG in IDH-mutant cells, researchers spike samples with 2-HG-13C5 .
-
Mechanism: The Mass Spectrometer distinguishes the "heavy" standard (M+5) from the biological "light" metabolite (M+0). The ratio provides absolute quantification regardless of extraction efficiency losses [3, 4].
Figure 2: The IDH mutation pathway showing the neomorphic production of 2-HG and the insertion point of the 13C5 standard for quantification.
Part 5: Disposal & Waste Management
Disposal must adhere to local environmental health and safety (EHS) regulations.[6] Although 2-HG is a metabolite, the "Disodium Salt" form and chemical classification dictate specific protocols.
-
Aqueous Solutions:
-
Small volumes (<50 mL) of dilute standard in water/methanol should be collected in Solvent Waste Containers (Organic or Aqueous depending on methanol content).
-
Do NOT pour down the sink. Even non-hazardous metabolites can disrupt local water treatment biological balances.
-
-
Solid Waste:
-
Expired powder or contaminated vials must be disposed of in Solid Chemical Waste bins.
-
Label clearly as "2-Hydroxyglutarate Disodium Salt (Stable Isotope)".
-
-
Spill Cleanup:
-
Solid Spill: Sweep up carefully to avoid dust generation (wear N95). Place in a sealed bag for disposal. Wipe area with a damp paper towel.
-
Liquid Spill: Absorb with paper towels or vermiculite. Clean the surface with water followed by ethanol.
-
References
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][7][8] Nature, 462(7274), 739–744. Retrieved from [Link]
-
Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1] Cancer Cell, 19(1), 17-30. Retrieved from [Link]
Sources
- 1. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. Page loading... [guidechem.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth | Oncotarget [oncotarget.com]
- 8. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
